molecular formula C10H18O4 B1670523 Diethyl adipate CAS No. 141-28-6

Diethyl adipate

货号: B1670523
CAS 编号: 141-28-6
分子量: 202.25 g/mol
InChI 键: VIZORQUEIQEFRT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Diethyl adipate (CAS 141-28-6) is an organic compound with the formula C₁₀H₁₈O₄ and a molecular weight of 202.25 g/mol . This colorless to pale yellow liquid is characterized by a boiling point of approximately 244-251 °C and a low melting point of -20 °C . It is insoluble in water but miscible with ether and alcohol . In research and industrial applications, this compound is primarily valued for its role as a plasticizer in polymer science. When integrated into polymer formulations, it significantly enhances material flexibility, elongation, and overall workability, which is critical for developing products like vinyl flooring, automotive components, and synthetic textiles . Furthermore, it serves as an effective organic solvent for dissolving resins, formulating coatings, and facilitating chemical reactions in various synthesis and polymerization processes . Its utility extends to being a key intermediate in organic synthesis. For instance, it is employed in enzymatic polycondensation reactions with diols like 1,6-hexanediol to produce aliphatic polyesters such as poly(hexylene adipate), which are of interest as bio-based alternatives to petropolymers . It also participates in transesterification reactions, for example, in the synthesis of other esters like diisooctyl adipate (DOA) . In foundational chemistry, its saponification reaction with sodium hydroxide is a model system for studying consecutive reaction kinetics and separation techniques like reactive distillation . Researchers should note that this compound is for research use only (RUO) and is not intended for personal use. Safe handling and proper storage in a cool, dark place are recommended to maintain product integrity .

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

diethyl hexanedioate
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InChI

InChI=1S/C10H18O4/c1-3-13-9(11)7-5-6-8-10(12)14-4-2/h3-8H2,1-2H3
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InChI Key

VIZORQUEIQEFRT-UHFFFAOYSA-N
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Canonical SMILES

CCOC(=O)CCCCC(=O)OCC
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Molecular Formula

C10H18O4
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DSSTOX Substance ID

DTXSID2021999
Record name Diethyl hexanedioate
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Molecular Weight

202.25 g/mol
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Physical Description

Colorless liquid; [Hawley]
Record name Diethyl adipate
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Boiling Point

245 °C
Record name DIETHYL ADIPATE
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Solubility

Soluble in ethanol and ethyl ether, In water, 4230 mg/l @ 20 °C
Record name DIETHYL ADIPATE
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Density

1.0076 @ 20 °C
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Vapor Pressure

0.05 [mmHg], 0.058 mm Hg @ 25 °C
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Color/Form

Colorless liquid

CAS No.

141-28-6, 68201-71-8, 68989-28-6
Record name Diethyl adipate
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Record name Hexanedioic acid, diethyl-
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Record name Hexanedioic acid, 1,6-diethyl ester
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Melting Point

-19.8 °C
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Foundational & Exploratory

Diethyl Adipate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a thorough examination of diethyl adipate, a versatile diester with significant applications across various scientific and industrial domains. This document outlines its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and a summary of its key applications, with a particular focus on its relevance to drug development.

Introduction

This compound, identified by the CAS number 141-28-6, is the diethyl ester of adipic acid.[1] It is a colorless, oily liquid with a faint, pleasant odor.[2][3] Its versatile properties, including its function as a plasticizer, solvent, and emollient, have led to its use in a wide range of applications, from the manufacturing of plastics and cosmetics to the pharmaceutical industry.[1][4] In the context of drug development, this compound is notably utilized as a plasticizer in the formulation of ethylcellulose-based coating membranes for controlled-release drug delivery systems.[1]

Properties of this compound

The physical and chemical properties of this compound are summarized in the tables below, providing a comprehensive overview for researchers and chemists.

General and Physical Properties
PropertyValueReference(s)
CAS Number 141-28-6[1]
Molecular Formula C₁₀H₁₈O₄[1]
Molecular Weight 202.25 g/mol [1]
Appearance Colorless, oily liquid[2][3]
Odor Faint, pleasant[3]
Melting Point -20 to -19 °C[1]
Boiling Point 251 °C[1]
Density 1.009 g/mL at 25 °C[1]
Refractive Index 1.427 at 20 °C[1]
Solubility Insoluble in water; Soluble in ethanol and other organic solvents.[1]
Flash Point > 110 °C (> 230 °F)[5]
Vapor Density 6.97[6]
Spectroscopic Data
SpectrumKey FeaturesReference(s)
Infrared (IR) A characteristic peak around 1735 cm⁻¹ indicates the presence of the ester carbonyl group (C=O).[7]
¹H NMR Spectra available for detailed structural elucidation.[8]
Mass Spectrometry Data available for molecular weight confirmation and fragmentation analysis.[9]

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of this compound, intended for practical application in a laboratory setting.

Synthesis of this compound via Fischer Esterification

The most common method for synthesizing this compound is the Fischer esterification of adipic acid with ethanol, using an acid catalyst.[4][8]

Materials:

  • Adipic acid (1.0 mole)

  • Absolute ethanol (3.0 moles)

  • Concentrated sulfuric acid (catalyst)

  • Toluene (for azeotropic removal of water)

  • Anhydrous potassium carbonate (for drying)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine adipic acid, absolute ethanol, and toluene.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Continue the reaction until the theoretical amount of water has been collected, indicating the completion of the esterification.

  • Allow the reaction mixture to cool to room temperature.

  • Neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Separate the organic layer and wash it with water.

  • Dry the organic layer over anhydrous potassium carbonate.

  • Filter to remove the drying agent.

  • Purify the crude this compound by vacuum distillation.[10]

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Adipic_Acid Adipic Acid Esterification Fischer Esterification (Sulfuric Acid Catalyst, Reflux) Adipic_Acid->Esterification Ethanol Ethanol Ethanol->Esterification Neutralization Neutralization (Sodium Bicarbonate) Esterification->Neutralization Crude Product Extraction Liquid-Liquid Extraction Neutralization->Extraction Drying Drying (Anhydrous K₂CO₃) Extraction->Drying Distillation Vacuum Distillation Drying->Distillation Product Pure this compound Distillation->Product

Synthesis workflow for this compound.

Purification by Vacuum Distillation

Crude this compound can be effectively purified by vacuum distillation to remove unreacted starting materials and byproducts.

Procedure:

  • Set up a vacuum distillation apparatus.

  • Place the crude this compound in the distillation flask.

  • Gradually reduce the pressure using a vacuum pump.

  • Heat the distillation flask gently.

  • Collect the fraction that distills at the appropriate boiling point for the given pressure (e.g., 138 °C at 20 mmHg).[10]

Analytical Characterization: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for confirming the purity and identity of synthesized this compound.

Instrumentation and Conditions (Typical):

  • Gas Chromatograph: Equipped with a capillary column suitable for ester analysis (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Injection Mode: Split.

  • Oven Temperature Program: Start at a suitable initial temperature (e.g., 100 °C), ramp up to a final temperature (e.g., 250 °C).

  • Mass Spectrometer: Operated in electron ionization (EI) mode.

  • Data Analysis: Compare the obtained mass spectrum with a reference spectrum from a database (e.g., NIST).

Applications in Drug Development

This compound serves as a key excipient in the pharmaceutical industry, primarily as a plasticizer in film coatings for solid dosage forms.[1]

Role in Controlled-Release Formulations

In controlled-release drug delivery systems, this compound is incorporated into polymer coatings, such as those made from ethylcellulose.[1] The addition of a plasticizer is crucial to:

  • Enhance Film Flexibility: Prevents the coating from becoming brittle and cracking during manufacturing, storage, or handling.

  • Modify Drug Release Rates: The concentration of the plasticizer can be adjusted to modulate the permeability of the coating, thereby controlling the rate at which the active pharmaceutical ingredient (API) is released.

Drug_Delivery_Application cluster_formulation Controlled-Release Formulation API Active Pharmaceutical Ingredient (API) Coating Flexible, Permeable Film Coating API->Coating Polymer Coating Polymer (e.g., Ethylcellulose) Polymer->Coating DEA This compound (Plasticizer) DEA->Coating Drug_Release Controlled Drug Release Coating->Drug_Release

Role of this compound in drug delivery.

Safety and Handling

While this compound is considered to have low toxicity, proper safety precautions should always be observed in a laboratory or manufacturing setting.[2]

  • Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.[2][6]

  • Ventilation: Use in a well-ventilated area or with local exhaust ventilation.[6]

  • Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[2][6]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[2][6]

  • First Aid:

    • Eye Contact: Immediately flush with plenty of water for at least 15 minutes.[6]

    • Skin Contact: Wash off with soap and plenty of water.[11]

    • Inhalation: Move to fresh air.[6]

    • Ingestion: Do not induce vomiting. Rinse mouth with water.[11] In all cases of significant exposure, seek medical attention.[6]

Conclusion

This compound is a valuable chemical compound with well-defined properties and a range of important applications, particularly in the pharmaceutical industry. Its role as a plasticizer in controlled-release formulations highlights its utility in advanced drug delivery systems. The experimental protocols and safety information provided in this guide are intended to support researchers and drug development professionals in the effective and safe use of this compound in their work.

References

Diethyl adipate chemical formula and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Diethyl Adipate

This guide provides a comprehensive overview of this compound, focusing on its chemical formula, structure, properties, and synthesis. It is intended for researchers, scientists, and professionals in drug development and related fields who require detailed technical information about this compound.

Chemical Identity and Structure

This compound, also known as diethyl hexanedioate, is the diethyl ester of adipic acid.[1][2] Its structure consists of a six-carbon dicarboxylic acid backbone (adipic acid) where the carboxylic acid protons are replaced by ethyl groups.[3]

Chemical Formula : C₁₀H₁₈O₄[3][4][5][6]

Chemical Structure : The linear formula can be represented as C₂H₅OCO(CH₂)₄COOC₂H₅.[7]

SMILES Notation : CCOC(=O)CCCCC(=O)OCC[1][8]

InChI Key : VIZORQUEIQEFRT-UHFFFAOYSA-N[1][4][6]

Table 1: Chemical Identifiers for this compound

Identifier Value Reference(s)
IUPAC Name diethyl hexanedioate [1][8]
CAS Number 141-28-6 [4][5][6]
Molecular Formula C₁₀H₁₈O₄ [4][5][6]
Molecular Weight 202.25 g/mol [1][5][9]
EC Number 205-477-0 [4]
Beilstein Registry No. 1780035 [1]

| Synonyms | Adipic acid diethyl ester, Ethyl adipate, Hexanedioic acid diethyl ester |[1][6][10] |

Physicochemical Properties

This compound is a clear, colorless, oily liquid with a faint, fruity odor.[3][4][5] It is stable under normal temperatures and pressures.[4]

Table 2: Physical and Chemical Properties of this compound

Property Value Reference(s)
Appearance Clear, colorless liquid [4][5][10]
Melting Point -19.8 °C to -20 °C [1][5][11]
Boiling Point 244 °C to 251 °C @ 760 mmHg [1][5][9][11]
Density 1.009 g/mL at 25 °C [5][10][11]
Flash Point >111 °C (>230 °F) [9][10][11]
Vapor Pressure 0.0268 mmHg at 25 °C [9][10]

| Refractive Index | 1.426 - 1.427 at 20-25 °C |[1][4][10] |

Table 3: Solubility Data for this compound

Solvent Solubility Reference(s)
Water Insoluble (<0.1 g/L to 4.23 g/L at 20 °C) [4][5][9][10]
Ethanol Soluble [1][4][5]
Ethyl Ether Soluble [1][4]

| Organic Solvents | Soluble |[4][5] |

Table 4: Spectroscopic and Chromatographic Data

Data Type Information Reference(s)
Infrared (IR) Spectrum Data available in the Coblentz Society Spectral Collection (ID: 4796) [4]
Mass Spectrum Data available in the Atlas of Mass Spectral Data (ID: 1427) [4]

| Kovats Retention Index | Standard non-polar: ~1350 |[1] |

Experimental Protocols: Synthesis of this compound

The primary industrial method for producing this compound is through the Fischer esterification of adipic acid with ethanol.[2][5] Alternative laboratory and enzymatic methods have also been described.

Fischer Esterification (Common Method)

This method involves the reaction of adipic acid with an excess of ethanol in the presence of an acid catalyst.

  • Reactants : Adipic acid and ethanol.[10][11][12]

  • Catalyst : Concentrated sulfuric acid is commonly used.[10][11][12] Zeolite catalysts have also been reported.[12]

  • General Procedure :

    • Adipic acid is mixed with an excess of absolute ethanol.

    • A catalytic amount of concentrated sulfuric acid is slowly added to the mixture.

    • The mixture is heated under reflux to drive the reaction to completion. The water produced during the reaction is typically removed to shift the equilibrium towards the product side.

    • After the reaction is complete, the excess ethanol is removed by distillation.

    • The remaining mixture is neutralized (e.g., with a sodium carbonate solution), washed with water to remove any remaining acid and salts, and then dried.

    • The final product, this compound, is purified by vacuum distillation.

Laboratory Synthesis via Amide Coupling Reagent

A specific laboratory preparation has been documented using an amide coupling reagent.

  • Reactants : Adipic acid (1.46 g), triethylamine (2.8 ml), 2-ethoxycarbonyloxyimino-2-cyanoacetic acid amide (3.7 g).

  • Solvent : Tetrahydrofuran (30 ml).

  • Procedure :

    • Adipic acid and triethylamine are dissolved in tetrahydrofuran.

    • 2-ethoxycarbonyloxyimino-2-cyanoacetic acid amide is added to the solution.

    • The resulting mixture is stirred at room temperature for 2 hours.

    • The reaction mixture is then worked up to isolate the this compound product.

Enzymatic Synthesis

An alternative, "green" synthesis route uses lipase enzymes as biocatalysts.[13]

  • Reactants : Adipic acid and an alcohol (e.g., ethanol).[13]

  • Biocatalyst : Immobilized lipases, such as Candida antartica (Novozym 435), Rhizomucor miehei (Lipozyme RM IM), or Candida rugosa.[13]

  • Medium : An organic solvent is used as the reaction medium.[13]

  • General Procedure :

    • Adipic acid is mixed with the alcohol in an organic solvent.[13]

    • The immobilized lipase enzyme is added to the mixture.[13]

    • The mixture is incubated with continuous shaking at a controlled temperature (typically between 30 °C and 70 °C) for at least 2 hours.[13]

    • After the reaction period, the immobilized enzyme is separated from the product mixture by filtration, allowing the enzyme to be recycled.[13]

    • The liquid product containing this compound is then purified.[13]

Visualized Synthesis Pathway

The following diagram illustrates the common Fischer esterification synthesis of this compound from adipic acid and ethanol.

G cluster_reactants Reactants cluster_products Products AdipicAcid Adipic Acid (HOOC(CH₂)₄COOH) Catalyst H₂SO₄ (cat.) Heat AdipicAcid->Catalyst Ethanol Ethanol (x2) (CH₃CH₂OH) Ethanol->Catalyst DiethylAdipate This compound (C₂H₅OOC(CH₂)₄COOC₂H₅) Catalyst->DiethylAdipate Water Water (x2) (H₂O) Catalyst->Water

Caption: Fischer esterification of Adipic Acid with Ethanol.

Applications and Uses

This compound is a versatile compound with applications in several industries.[2]

  • Plasticizer : It is widely used as a plasticizer to improve the flexibility and durability of polymers like PVC and ethylene chlorotrifluoroethylene (ECTFE) copolymers.[2][4][5]

  • Solvent : It serves as a solvent in coatings, adhesives, and for paint stripping.[3][8]

  • Chemical Intermediate : It is a precursor in the synthesis of other chemicals, including pharmaceuticals and agrochemicals.[4]

  • Fragrance and Cosmetics : Due to its fruity odor, it is used as a fragrance ingredient, solvent, and fixative in perfumes and cosmetics.[4][5][11] It also functions as an emollient and skin-conditioning agent.[2]

  • Drug Development : In pharmaceuticals, it can be used as a plasticizer in ethylcellulose-based coating membranes for controlled-release drug delivery systems.[2]

Safety and Handling

This compound is considered to have low toxicity.[3] However, standard laboratory safety precautions should be observed during handling. It may cause mild skin and eye irritation upon contact.[8] Store in a cool, dry, well-ventilated area away from incompatible substances.[4]

References

A Comprehensive Technical Guide to the Synthesis of Diethyl Adipate from Adipic Acid and Ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the synthesis of diethyl adipate, a versatile chemical intermediate and plasticizer, through the Fischer esterification of adipic acid and ethanol. This document details the underlying reaction mechanism, explores various catalytic systems, presents detailed experimental protocols, and offers a comparative analysis of reaction parameters influencing the yield and purity of the final product. The information is curated to serve as a practical resource for researchers in organic synthesis, process chemistry, and materials science.

Introduction

This compound (DEA), the diethyl ester of hexanedioic acid, is a colorless to pale yellow liquid with a wide range of industrial applications.[1][2] It serves as a plasticizer for polymers such as polyvinyl chloride (PVC), an emollient in cosmetics, a solvent, and a flavoring agent.[1][2] The synthesis of this compound is primarily achieved through the esterification of adipic acid with ethanol.[1][2][3][4] This guide focuses on the chemical synthesis of this compound, providing detailed methodologies and data to enable its efficient preparation in a laboratory setting.

Reaction Mechanism and Kinetics

The synthesis of this compound from adipic acid and ethanol is a classic example of Fischer esterification, a reversible acid-catalyzed nucleophilic acyl substitution reaction.[5]

The reaction proceeds in two consecutive steps:

  • Monoesterification: Adipic acid reacts with one molecule of ethanol to form monoethyl adipate.

  • Diesterification: Monoethyl adipate reacts with a second molecule of ethanol to yield this compound.

Both steps are in equilibrium, and the overall reaction is driven to completion by removing water, a byproduct, from the reaction mixture. The use of an excess of the alcohol reactant can also shift the equilibrium towards the product side, in accordance with Le Châtelier's principle.[5]

The mechanism involves the protonation of the carboxylic acid's carbonyl oxygen by an acid catalyst, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of water lead to the formation of the ester.

Factors influencing the reaction kinetics include temperature, catalyst concentration, and the molar ratio of reactants.[6] Increasing the temperature and catalyst loading generally increases the reaction rate.[6]

Catalysis

Several types of catalysts can be employed for the synthesis of this compound, each with its own advantages and disadvantages.

  • Homogeneous Acid Catalysts: Concentrated sulfuric acid is a commonly used and effective catalyst for this reaction.[3][4] It is inexpensive and highly active. However, its use presents challenges in terms of separation from the product, reactor corrosion, and environmental concerns related to disposal.

  • Heterogeneous Solid Acid Catalysts: To overcome the drawbacks of homogeneous catalysts, solid acid catalysts such as zeolites and ion-exchange resins (e.g., Amberlyst-15) have been investigated.[3][6] These catalysts are easily separable from the reaction mixture, reusable, and generally less corrosive. A yield of 95.7% has been reported using a zeolite catalyst.[3]

  • Biocatalysts: Lipases can also be used to catalyze the esterification of adipic acid.[5][7] Biocatalysis often proceeds under milder reaction conditions and can offer high selectivity.[5] However, the cost and stability of enzymes can be limiting factors.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of this compound using different catalytic systems.

Protocol 1: Synthesis using Sulfuric Acid as a Catalyst

This protocol is a general method for the synthesis of this compound via Fischer esterification.[5]

Materials:

  • Adipic acid

  • Absolute ethanol

  • Concentrated sulfuric acid

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Sodium bicarbonate solution (5% aq.)

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, combine adipic acid, absolute ethanol, and a catalytic amount of concentrated sulfuric acid.

  • Attach a reflux condenser and heat the mixture to reflux.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess ethanol under reduced pressure.

  • Pour the crude product into crushed ice and extract with a suitable organic solvent (e.g., dichloromethane).[8]

  • Wash the organic layers with a 5% aqueous sodium bicarbonate solution to neutralize the acidic catalyst.[8]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude this compound.[5]

  • Purify the crude product by vacuum distillation.

Protocol 2: Synthesis using a Zeolite Catalyst

This method utilizes a heterogeneous catalyst, simplifying product workup.

Materials:

  • Adipic acid

  • Ethanol

  • Zeolite catalyst

  • Three-necked flask equipped with a distillation column

  • Heating mantle

  • Condenser

  • Collection flask

Procedure:

  • Add the zeolite catalyst to a three-necked flask.

  • Separately, prepare a mixture of adipic acid and ethanol.

  • Add the reactant mixture to the flask.

  • Heat the mixture to initiate the reaction and reflux.

  • Continuously remove water from the reaction mixture by distillation to drive the equilibrium towards product formation.

  • After the reaction is complete (as determined by monitoring, e.g., acid value titration), distill off the excess ethanol.

  • Cool the reaction mixture and separate the catalyst by filtration.

  • The remaining liquid is purified by vacuum distillation to obtain this compound.

Data Presentation

The following tables summarize quantitative data related to the synthesis of this compound, compiled from various sources.

CatalystReactant Ratio (Ethanol:Adipic Acid)Temperature (°C)Reaction Time (h)Yield (%)Reference
Sulfuric Acid3:1 (by volume)Reflux5Not specified[9]
ZeoliteMolar ratio not specified110 (kettle temp)Not specified95.7[3]
Amberlyst-15 (Methanol esterification)15:150Not specifiedHigh conversion[6]

Note: The data for Amberlyst-15 is for the esterification of adipic acid with methanol, which serves as a comparable model system.

Mandatory Visualizations

Chemical Reaction Pathway

reaction_pathway adipic_acid Adipic Acid (HOOC(CH₂)₄COOH) monoester Monoethyl Adipate (HOOC(CH₂)₄COOCH₂CH₃) adipic_acid->monoester + Ethanol - H₂O ethanol1 Ethanol (CH₃CH₂OH) diester This compound (CH₃CH₂OOC(CH₂)₄COOCH₂CH₃) monoester->diester + Ethanol - H₂O ethanol2 Ethanol (CH₃CH₂OH) water1 H₂O water2 H₂O

Caption: Fischer esterification of adipic acid with ethanol proceeds in two steps.

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reactants Charge Reactants (Adipic Acid, Ethanol, Catalyst) reflux Heat to Reflux reactants->reflux monitor Monitor Reaction (e.g., TLC) reflux->monitor cool Cool to Room Temperature monitor->cool quench Quench/Neutralize cool->quench extract Solvent Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate (Rotovap) dry->concentrate distill Vacuum Distillation concentrate->distill product Pure this compound distill->product

Caption: A general experimental workflow for the synthesis of this compound.

Factors Affecting Reaction Yield

factors_yield yield This compound Yield temp Temperature temp->yield Increases rate (to a point) ratio Ethanol:Adipic Acid Ratio ratio->yield Excess ethanol shifts equilibrium catalyst Catalyst Activity & Loading catalyst->yield Increases reaction rate water Water Removal water->yield Shifts equilibrium to products

Caption: Key factors influencing the yield of this compound synthesis.

Purification and Characterization

Purification of this compound is typically achieved by vacuum distillation.[9] The boiling point of this compound is approximately 251 °C at atmospheric pressure and 138 °C at 20 mmHg.[1][9]

Characterization of the final product can be performed using various analytical techniques:

  • Refractive Index: The refractive index of this compound is approximately 1.427 at 20 °C.[1]

  • Spectroscopy: Techniques such as Fourier-Transform Infrared (FTIR) spectroscopy can be used to identify the characteristic ester carbonyl stretch. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure of the molecule.

  • Chromatography: Gas Chromatography (GC) can be used to assess the purity of the final product.

Conclusion

The synthesis of this compound from adipic acid and ethanol is a well-established and versatile esterification reaction. The choice of catalyst and reaction conditions can be tailored to meet specific laboratory or industrial requirements. By understanding the underlying principles of the reaction and following detailed experimental protocols, researchers can efficiently produce high-purity this compound for a variety of applications. This guide provides a solid foundation for the practical synthesis and analysis of this important chemical compound.

References

An In-depth Technical Guide to the Physical Properties of Diethyl Adipate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the key physical properties of diethyl adipate, with a specific focus on its melting and boiling points. The information is intended for researchers, scientists, and professionals in drug development who utilize this compound in various applications, including as a plasticizer, solvent, and in the synthesis of polymers and fragrances.

Core Physical Properties

This compound (CAS No. 141-28-6) is a colorless, oily liquid with a faint, pleasant odor.[1][2] It is the diethyl ester of adipic acid.[3] Key physical characteristics are summarized below.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C10H18O4[1][4]
Molecular Weight 202.25 g/mol [4][5]
Melting Point -30 to -18 °C[1][3][4][5][6][7][8]
Boiling Point 244 to 251 °C (at 760 mmHg)[1][3][4][5][6]
132 °C (at 15 mmHg)[9]
Density 1.009 g/mL (at 25 °C)[4][10]
Refractive Index 1.426 - 1.427 (at 20-25 °C)[1][3][4][5][6]
Flash Point >110 °C (>230 °F)[4][6][7][8]
Solubility Insoluble in water; Soluble in ethanol and ether[1][3][4][5][6]

Experimental Protocols for Property Determination

While specific experimental details from the cited literature are not extensively provided, standard methodologies for determining the melting and boiling points of a chemical compound like this compound are well-established in organic chemistry.

2.1. Determination of Melting Point

The melting point of a substance is the temperature at which it changes state from solid to liquid. For a substance like this compound, which has a melting point below ambient temperature, a low-temperature apparatus is required.

Apparatus:

  • Thiele tube or a commercial melting point apparatus equipped with a cooling system.

  • Low-temperature thermometer.

  • Capillary tubes.

  • Cooling bath (e.g., dry ice/acetone or a cryostat).

Procedure:

  • A small sample of this compound is introduced into a capillary tube, which is then sealed.

  • The capillary tube is placed in the melting point apparatus, and the sample is frozen using the cooling system.

  • The temperature of the apparatus is then slowly raised at a controlled rate (e.g., 1-2 °C per minute) as the melting point is approached.

  • The temperature range from the point at which the first drop of liquid appears to the point at which the entire sample becomes a clear liquid is recorded as the melting point range.

2.2. Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Apparatus:

  • Distillation flask.

  • Condenser.

  • Thermometer.

  • Heating mantle or oil bath.

  • Boiling chips.

Procedure:

  • A sample of this compound is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.

  • The apparatus is assembled for simple distillation, with the thermometer bulb positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

  • The flask is heated gently.

  • The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected. This temperature is the boiling point at the given atmospheric pressure. For determination at reduced pressure, a vacuum pump and manometer are connected to the system.[9]

Synthesis and Purification Workflow

This compound is commercially synthesized through the Fischer esterification of adipic acid with ethanol, typically in the presence of an acid catalyst such as sulfuric acid.[2][3][11] The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Synthesis_Workflow Reactants Reactants: Adipic Acid Ethanol Acid Catalyst Reaction Esterification Reaction (Reflux) Reactants->Reaction Heat Neutralization Neutralization (e.g., with NaHCO3 solution) Reaction->Neutralization Extraction Liquid-Liquid Extraction (e.g., with Ether) Neutralization->Extraction Drying Drying of Organic Layer (e.g., with Na2SO4) Extraction->Drying Purification Purification: Vacuum Distillation Drying->Purification Product Pure this compound Purification->Product

Caption: Workflow for the synthesis and purification of this compound.

This guide provides essential data and procedural context for the physical properties of this compound, which are critical for its handling, application, and quality control in scientific and industrial settings.

References

Diethyl Adipate: A Technical Guide to its Solubility in Water and Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of diethyl adipate in water and various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other fields where this compound is utilized as a solvent, plasticizer, or chemical intermediate.

Core Technical Data

This compound, a diester of adipic acid and ethanol, is a colorless, oily liquid. Its solubility is a critical parameter in a multitude of applications, influencing its behavior in formulations, reaction kinetics, and environmental fate.

Quantitative Solubility Data

The solubility of this compound is dictated by its molecular structure, which includes both polar ester groups and a nonpolar hydrocarbon chain. This dual nature results in varied solubility across different solvent classes.

SolventTemperature (°C)Solubility
Water204.23 g/L[1][2]
EthanolData Not AvailableSoluble[1][2][3]
Diethyl EtherData Not AvailableSoluble[1][2][3]
AcetoneData Not AvailableData Not Available
MethanolData Not AvailableData Not Available
TolueneData Not AvailableData Not Available

Experimental Protocols for Solubility Determination

Accurate determination of solubility is paramount for the successful application of this compound. The following are detailed methodologies for key experiments, adapted from established guidelines such as the OECD Guideline 105 and the shake-flask method.[4][5]

Determination of Solubility in Water (Adapted from OECD Guideline 105)

This method is suitable for determining the water solubility of substances with solubilities above 10⁻² g/L.

Principle: A supersaturated solution of this compound in water is prepared and allowed to equilibrate. The concentration of this compound in the aqueous phase is then determined analytically.

Apparatus:

  • Mechanical shaker or magnetic stirrer with temperature control.

  • Constant temperature bath or incubator.

  • Centrifuge capable of maintaining a constant temperature.

  • Analytical instrumentation for concentration measurement (e.g., Gas Chromatography with Flame Ionization Detector - GC-FID).

  • Glass-stoppered flasks or vials.

  • Calibrated pipettes and syringes.

Procedure:

  • Preparation of the Test Solution: Add an excess amount of this compound to a glass-stoppered flask containing deionized water. The amount of excess should be sufficient to form a visible separate phase after equilibration.

  • Equilibration: Tightly stopper the flask and place it in a constant temperature bath (e.g., 20 ± 0.5 °C). Agitate the mixture using a mechanical shaker or magnetic stirrer for a sufficient period to reach equilibrium. A preliminary test is recommended to determine the time required to achieve saturation. A minimum of 24 hours is often a suitable starting point, with periodic sampling to confirm that the concentration has reached a plateau.

  • Phase Separation: After equilibration, cease agitation and allow the mixture to stand in the constant temperature bath for at least 24 hours to allow for phase separation. To ensure complete separation of the aqueous phase from any undissolved this compound, centrifugation at the test temperature is recommended.

  • Sampling: Carefully withdraw a sample from the clear, aqueous supernatant using a calibrated syringe.

  • Analysis: Determine the concentration of this compound in the aqueous sample using a validated analytical method, such as GC-FID.

  • Replicates: The experiment should be performed in at least triplicate.

Determination of Solubility in Organic Solvents (Shake-Flask Method)

This method is a widely recognized and reliable technique for determining the solubility of a liquid in an organic solvent.[5][6][7][8]

Principle: An excess of the solute (this compound) is added to the solvent of interest, and the mixture is agitated until equilibrium is reached. The concentration of the solute in the solvent is then determined.

Apparatus:

  • Mechanical shaker or magnetic stirrer with temperature control.

  • Constant temperature bath or incubator.

  • Analytical instrumentation for concentration measurement (e.g., GC-FID, HPLC).

  • Glass-stoppered flasks or vials.

  • Calibrated pipettes and syringes.

  • Filtration apparatus (e.g., syringe filters with appropriate membrane material).

Procedure:

  • Preparation of the Test Solution: In a glass-stoppered flask, add an excess amount of this compound to the organic solvent being tested.

  • Equilibration: Tightly seal the flask and place it in a constant temperature bath set to the desired temperature. Agitate the mixture for a period sufficient to reach equilibrium. For liquid-liquid systems, equilibrium is often reached more rapidly than for solid-liquid systems, but a 24-hour equilibration period is a good starting point.

  • Phase Separation: Once equilibrium is achieved, stop the agitation and allow the flask to stand in the temperature bath to allow for the separation of the two phases.

  • Sampling: Carefully extract a sample from the solvent phase. If a clear separation is not achieved, filtration through a chemically resistant syringe filter may be necessary to remove any undissolved droplets of this compound.

  • Analysis: Analyze the concentration of this compound in the solvent sample using a suitable and validated analytical method.

  • Replicates: Conduct the determination in triplicate to ensure the reliability of the results.

Visualizations

Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep Add Excess this compound to Solvent agitate Agitate at Constant Temperature prep->agitate equilibrate Allow to Reach Equilibrium agitate->equilibrate separate Cease Agitation and Allow Phases to Separate equilibrate->separate centrifuge Centrifuge (for Water) or Filter (for Organic Solvents) separate->centrifuge sample Sample the Solvent Phase centrifuge->sample analyze Determine Concentration (e.g., GC-FID, HPLC) sample->analyze

Caption: Workflow for determining the solubility of this compound.

This compound Solubility Relationships

G cluster_structure Molecular Structure cluster_solvents Solvent Type cluster_solubility Solubility Outcome DEA This compound polar Polar Ester Groups (-COO-) DEA->polar nonpolar Nonpolar Hydrocarbon Chain (-CH2-)n DEA->nonpolar polar_solvent Polar Solvents (e.g., Water) polar->polar_solvent 'Like dissolves like' interaction nonpolar_solvent Nonpolar/Weakly Polar Solvents (e.g., Ethanol, Ether, Toluene) nonpolar->nonpolar_solvent 'Like dissolves like' interaction low_sol Low Solubility polar_solvent->low_sol Dominance of nonpolar chain reduces affinity high_sol High Solubility / Miscibility nonpolar_solvent->high_sol Favorable interactions with hydrocarbon chain

Caption: Factors influencing this compound's solubility.

References

A Comprehensive Technical Guide to the Safe Handling of Diethyl Adipate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety data, handling precautions, and emergency procedures for diethyl adipate (CAS No. 141-28-6). The information is compiled to assist laboratory and drug development professionals in maintaining a safe working environment. This compound is a colorless, oily liquid used as a plasticizer, solvent, and an intermediate in various industrial and chemical processes, including fragrances and pharmaceuticals.[1][2][3][4]

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized below. This substance is a stable diester under normal conditions.[5][6] It is soluble in many organic solvents like ethanol but is insoluble or slightly soluble in water.[2][4][7]

PropertyValueSource(s)
Molecular Formula C10H18O4[5][6][7]
Molecular Weight 202.25 g/mol [7][8]
Appearance Colorless liquid[2][5][7]
Odor Odorless to mild, fruity ester-like aroma[1][2][7]
Melting Point -18°C to -20°C[5][7][9]
Boiling Point 251°C (at 760 mmHg); 132°C (at 15 mmHg)[5][7][9]
Flash Point >110°C to 113°C (closed cup)[2][5][7][9]
Density ~1.000 to 1.009 g/mL at 25°C[7][9]
Vapor Density 6.97[7]
Solubility Insoluble in water; soluble in organic solvents[2][4][7]

Toxicological Information

This compound is considered to have low acute toxicity.[3] However, it may cause mild irritation to the skin, eyes, and respiratory tract upon contact.[2][7]

EndpointSpeciesRouteValueSource(s)
LD50 MouseOral8100 mg/kg[7][9]
LD50 RatOral>1.6 g/kg[7]
TDLo (Lowest Published Toxic Dose) Rat-837 mg/kg[7]
Carcinogenicity --Not listed by IARC, NTP, ACGIH, or OSHA[5][7][9]
Germ Cell Mutagenicity Mouse-Mutation data reported (Dominant lethal test)[9]

Hazard Identification and Handling Precautions

Under the Globally Harmonized System (GHS), this compound is generally not classified as a hazardous substance.[2][8] However, caution is advised as it may cause mild irritation.[2][7] Proper handling is crucial to minimize exposure.

General Handling Workflow

A systematic approach to handling this compound is essential for laboratory safety. This involves a workflow that begins with a thorough review of the Safety Data Sheet (SDS) and culminates in proper waste disposal.

G cluster_prep Preparation cluster_handling Handling & Storage cluster_cleanup Post-Handling A Review Safety Data Sheet (SDS) B Ensure Adequate Ventilation (Fume Hood or Local Exhaust) A->B C Select and Don Appropriate PPE (Goggles, Gloves, Lab Coat) B->C D Handle Chemical Avoid contact with eyes, skin, and clothing. Avoid inhalation of vapors. C->D E Store Properly Keep container tightly closed in a cool, dry, well-ventilated area. D->E F Wash Hands Thoroughly After Handling E->F G Dispose of Waste In accordance with local, regional, and national regulations. F->G

Caption: General workflow for safely handling this compound in a laboratory setting.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn to prevent exposure.[1]

  • Eye/Face Protection : Wear chemical safety goggles that comply with OSHA 29 CFR 1910.133 or European Standard EN166.[5][7]

  • Skin Protection : Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin contact.[1][2][7]

  • Respiratory Protection : Generally not required with adequate ventilation.[10] If vapors are generated or ventilation is poor, use a NIOSH/MSHA-approved respirator.[2][7]

Storage

Store this compound in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents, acids, and bases.[2][5][7] Keep containers tightly closed when not in use.[1][7]

Emergency Procedures

In case of exposure or spills, follow these established first-aid and cleanup measures.

First-Aid Measures

The following diagram outlines the logical steps for responding to different types of exposure.

G cluster_routes cluster_actions start Exposure Event inhalation Inhalation? start->inhalation skin Skin Contact? start->skin eye Eye Contact? start->eye ingestion Ingestion? start->ingestion action_inhale Move to fresh air. If breathing is difficult, give oxygen. Seek medical aid. inhalation->action_inhale Yes action_skin Flush skin with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. skin->action_skin Yes action_eye Flush eyes with plenty of water for at least 15 minutes. Seek medical aid. eye->action_eye Yes action_ingest Do NOT induce vomiting. Give 2-4 cupfuls of milk or water. Seek medical aid immediately. ingestion->action_ingest Yes

Caption: Decision logic for first-aid response to this compound exposure.[2][7]

Fire-Fighting Measures
  • Extinguishing Media : Use water spray, carbon dioxide, dry chemical powder, or alcohol-resistant foam.[2][7]

  • Specific Hazards : During a fire, irritating and toxic gases such as carbon monoxide and carbon dioxide may be generated.[2][5][7] Containers may explode when heated.[7]

  • Protective Equipment : Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[2][5][7]

Accidental Release Measures
  • Personal Precautions : Ensure adequate ventilation and wear proper personal protective equipment as indicated in Section 3.2.[2][5]

  • Environmental Precautions : Prevent spills from entering storm sewers, ditches, or waterways.[2][7]

  • Cleanup : Absorb the spill with an inert material (e.g., sand, vermiculite, or earth) and place it in a suitable, closed container for disposal.[2][7]

Experimental Protocols: Acute Oral Toxicity (LD50) Determination

While the provided SDSs cite toxicological data, they do not detail the experimental protocols.[7][9] For researchers, understanding the methodology is critical. Below is a generalized workflow for an acute oral toxicity study, such as one to determine an LD50 value, based on standard guidelines (e.g., OECD Guideline 420).

G A 1. Animal Selection & Acclimatization (e.g., Wistar rats, 5-7 days) B 2. Dose Preparation (this compound in appropriate vehicle) A->B C 3. Animal Fasting (Overnight before dosing) B->C D 4. Administration of Substance (Single oral gavage dose) C->D E 5. Observation Period (14 days) Monitor for clinical signs of toxicity, morbidity, and mortality. D->E F 6. Data Collection Record body weight changes and perform gross necropsy. E->F G 7. Statistical Analysis (e.g., Probit analysis to calculate LD50) F->G

Caption: A typical experimental workflow for an acute oral toxicity (LD50) study.

This protocol involves administering a single dose of this compound to a group of fasted animals. The animals are then observed for up to 14 days for signs of toxicity and mortality. Body weight is monitored, and a gross necropsy is performed at the end of the study. The collected data are then used to calculate the LD50 value, which is the statistical estimate of the dose required to kill 50% of the test population.

References

Commercial Applications of Diethyl Adipate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diethyl adipate (DEA), the diethyl ester of adipic acid, is a versatile organic compound with a wide range of industrial applications. Its favorable physicochemical properties, including low volatility, good solvency, and high compatibility with various polymers, make it a valuable ingredient in numerous commercial products. This technical guide provides an in-depth overview of the core commercial applications of this compound, with a focus on its role in the plastics, cosmetics, food, and pharmaceutical industries. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this multifaceted chemical.

Physicochemical Properties of this compound

A clear, colorless to pale yellow liquid, this compound's utility is rooted in its specific chemical and physical characteristics.[1] A summary of its key properties is presented in the table below.

PropertyValue
CAS Number 141-28-6
Molecular Formula C10H18O4
Molecular Weight 202.25 g/mol
Appearance Clear, colorless to pale yellow liquid[1]
Boiling Point Approximately 251 °C[1]
Melting Point -20 to -19 °C[1]
Density 1.009 g/mL at 25 °C
Solubility Soluble in many organic solvents like ethanol; limited solubility in water[1]
Refractive Index 1.427 at 20 °C[1]

Industrial Synthesis of this compound

The primary method for the industrial production of this compound is the esterification of adipic acid with ethanol.[1][2] This reaction is typically catalyzed by an acid, such as concentrated sulfuric acid.[2]

General Experimental Protocol for Laboratory Synthesis

The following protocol outlines a common laboratory-scale synthesis of this compound:

  • Reaction Setup: Adipic acid and ethanol are combined in a round-bottom flask.

  • Catalyst Addition: A catalytic amount of concentrated sulfuric acid is carefully added to the mixture.

  • Reaction Conditions: The mixture is heated to reflux to drive the esterification reaction.

  • Purification: The resulting this compound is purified through extraction and vacuum distillation to remove impurities and unreacted starting materials.[3]

A variation of this process involves the use of triethylamine and 2-ethoxycarbonyloxyimino-2-cyanoacetic acid amide in tetrahydrofuran, followed by stirring at room temperature.

A generalized workflow for the industrial production of this compound is illustrated in the diagram below.

G adipic_acid Adipic Acid reactor Esterification Reactor adipic_acid->reactor ethanol Ethanol ethanol->reactor catalyst Acid Catalyst (e.g., H2SO4) catalyst->reactor separation Separation (e.g., Distillation) reactor->separation purification Purification separation->purification byproducts Byproducts (e.g., Water) separation->byproducts dea_product This compound purification->dea_product

A simplified workflow for the industrial synthesis of this compound.

Commercial Applications

This compound's versatility allows for its use in a broad spectrum of industrial applications.

Plasticizer

One of the primary applications of this compound is as a plasticizer, particularly for polyvinyl chloride (PVC) and its copolymers.[1] Plasticizers are additives that increase the flexibility, durability, and workability of a material.[4] this compound is also used as a plasticizer in the development of ethylene chlorotrifluoroethylene copolymer (ECTFE) based membranes.

PolymerApplication of DEA as a Plasticizer
Polyvinyl Chloride (PVC) Enhances flexibility and durability for applications such as food packaging films.
Ethylene Chlorotrifluoroethylene (ECTFE) Used in the development of specialized membranes.
Ethylcellulose Employed in the formation of coating membranes for controlled drug release systems.[1]
Solvent

With its excellent solvency for many organic compounds, this compound is utilized as a solvent in various formulations.[4] It is particularly effective in paints and coatings, where it helps to improve application properties and drying times.[4][5] In the cosmetics industry, it is used to dissolve other substances in product formulations.[6]

Cosmetics and Personal Care

In the cosmetics and personal care sector, this compound serves multiple functions, including as an emollient, skin-conditioning agent, and masking agent.[1] As an emollient, it helps to soften and smooth the skin.[6] It also acts as a lubricant on the skin's surface, contributing to a soft and smooth appearance.[6] Its use in cosmetics is deemed safe by the Cosmetic Ingredient Review (CIR) Expert Panel.[6]

FunctionDescription
Emollient Softens and smooths the skin.[1]
Skin-Conditioning Agent Maintains the skin in good condition.
Solvent Dissolves other ingredients in the formulation.[6]
Masking Agent Reduces or inhibits the basic odor or taste of a product.[1]
Food and Flavoring

This compound is used as a flavoring agent in the food industry.[1] It imparts a fruity note and is used in a variety of food categories. The table below summarizes the average and maximum usage levels of this compound in different food products.

Food CategoryAverage Usage (mg/kg)Maximum Usage (mg/kg)
Dairy products7.035.0
Fats and oils5.025.0
Edible ices10.050.0
Processed fruit7.035.0
Confectionery10.050.0
Bakery wares10.050.0
Meat and meat products2.010.0
Fish and fish products2.010.0
Non-alcoholic beverages5.025.0
Foodstuffs for particular nutritional uses10.050.0

Source: The Good Scents Company Information System[6]

Pharmaceutical and Drug Delivery

For drug development professionals, a key application of this compound is in the formulation of drug delivery systems.[1] It is particularly useful as a plasticizer in the creation of ethylcellulose-based coating membranes for controlled drug release.[1] In this context, this compound does not directly interact with signaling pathways but rather plays a crucial role as an excipient that modulates the physical properties of the delivery vehicle to control the release kinetics of the active pharmaceutical ingredient (API).

The following diagram illustrates the role of this compound in a controlled-release drug formulation.

G cluster_formulation Drug Formulation api Active Pharmaceutical Ingredient (API) mixing Mixing and Coating Process api->mixing ethylcellulose Ethylcellulose (Polymer) ethylcellulose->mixing dea This compound (Plasticizer) dea->mixing tablet Controlled-Release Tablet mixing->tablet release Controlled API Release tablet->release

Role of this compound in a controlled-release drug delivery system.

Market Overview

The global market for adipates is projected to grow, with this compound holding a significant market share.[7] In 2025, the adipate market is valued at USD 2.8 billion and is expected to reach USD 3.7 billion by 2035, growing at a CAGR of 2.7%.[7] this compound is anticipated to dominate the market with a 40.0% share.[7] The primary application driving this market is its use as a plasticizer, which is expected to account for a 45.0% share of the application segment.[7]

Safety and Environmental Considerations

This compound is registered under the REACH Regulation in the European Economic Area, indicating compliance with safety standards.[1] It is primarily used at industrial sites for the manufacture of other substances.[1] While generally considered to have low toxicity, appropriate safety measures should be taken during handling, including the use of personal protective equipment.[8]

Conclusion

This compound is a commercially significant chemical with a diverse range of applications stemming from its excellent properties as a plasticizer, solvent, and formulation aid. Its use across the plastics, cosmetics, food, and pharmaceutical industries highlights its versatility and economic importance. For researchers and drug development professionals, its role as an excipient in creating effective drug delivery systems is of particular note, enabling the controlled release of active pharmaceutical ingredients. As industries continue to seek high-performance and safe ingredients, the demand for this compound is expected to remain strong.

References

Diethyl Adipate as a Fragrance Ingredient in Cosmetics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl adipate (DEA), the diethyl ester of hexanedioic acid, is a versatile ingredient utilized in the cosmetics and fragrance industry. Chemically, it is a colorless, oily liquid with a faint, pleasant odor. Its primary functions in cosmetic formulations include acting as a solvent, particularly for fragrance components and sunscreen agents, a plasticizer to enhance the flexibility of polymer films, an emollient to soften and smooth the skin, and a skin-conditioning agent.[1][2][3][4][5] This technical guide provides an in-depth overview of the chemical properties, functions, safety, and experimental protocols related to the use of this compound in cosmetics.

Chemical and Physical Properties

A comprehensive summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for formulation scientists to understand its behavior in various cosmetic systems.

PropertyValueReference(s)
Chemical Name Diethyl hexanedioate[6][7]
CAS Number 141-28-6[6][7]
Molecular Formula C10H18O4[6]
Molecular Weight 202.25 g/mol [6]
Appearance Clear, colorless oily liquid[1][7]
Odor Pleasant, fruity, vinous[1][2]
Melting Point -20 to -19 °C[1]
Boiling Point 251 °C[1]
Density 1.009 g/mL at 25 °C[1]
Refractive Index n20/D 1.427[1]
Vapor Pressure 0.058 mm Hg at 25 °C[6]
Flash Point >230 °F (>110 °C)[1]
Solubility Insoluble in water; Soluble in ethanol and other organic solvents[1][7]
LogP (Octanol/Water) 1.97[6]

Function and Use in Cosmetics

This compound serves multiple functions in cosmetic and fragrance preparations:

  • Fragrance Ingredient & Solvent: It is used as a carrier for fragrance compounds and can help to solubilize other components within a formulation.[2][3] Its low volatility allows it to act as a fixative, slowing the evaporation of more volatile fragrance ingredients.[1][7]

  • Emollient and Skin-Conditioning Agent: As an emollient, this compound helps to soften and smooth the skin by forming a protective layer that reduces water loss.[1]

  • Plasticizer: In products like nail polish, it can be used to improve the flexibility and durability of the film formed on the nail.[1]

  • Solvent for Sunscreen Agents: Its solvent properties are particularly useful in sunscreen formulations to dissolve solid UV filters.

Safety and Toxicology

The safety of adipate esters, including this compound, has been evaluated by various scientific bodies. While a specific, comprehensive safety assessment for this compound by the Cosmetic Ingredient Review (CIR) Expert Panel is not yet finalized, data from structurally similar adipate esters provide a strong basis for assessing its safety through a read-across approach.

Acute Toxicity

Adipate esters generally exhibit low acute oral and dermal toxicity.[6]

Dermal and Ocular Irritation

Based on data from analogous compounds, this compound is expected to be, at most, minimally irritating to the skin and eyes. For instance, undiluted dibutyl adipate was found to be only minimally irritating in rabbit eye tests.[6] A study on dibutyl adipate reported a primary dermal irritation score of 2 out of a possible 8 in rabbits, indicating mild irritation.[1]

Skin Sensitization

No data is available to suggest that this compound is a skin sensitizer. A guinea pig maximization study conducted on dibutyl adipate at a concentration of 25% showed no sensitizing effects.[6]

The following table summarizes the available toxicological data for this compound and its analogues.

EndpointSpeciesStudyResultsConclusionReference(s)
Acute Oral Toxicity RatLD50> 1.6 g/kgLow toxicity[8]
Acute Dermal Toxicity RabbitLD5020 ml/kg (for Dibutyl Adipate)Low toxicity[1]
Dermal Irritation RabbitPrimary Irritation Score2/8 (for Dibutyl Adipate)Mild irritant[1]
Eye Irritation Rabbit-Minimally irritating (for Dibutyl Adipate)Not an eye irritant[6]
Skin Sensitization Guinea PigMaximization TestNot a sensitizer at 25% (for Dibutyl Adipate)Not a sensitizer[6]
Repeated Dose Toxicity (Oral) Rat28-day study (Diisobutyl Adipate)NOAEL = 300 mg/kg/dayLow repeated dose toxicity[7]
Reproductive Toxicity (Oral) RatOECD 421/GLP (Diisobutyl Adipate)NOAEL (fertility) = 1000 mg/kg/day; NOAEL (developmental) = 300 mg/kg/dayLow reproductive toxicity[7]

Experimental Protocols

Detailed methodologies for key toxicological assessments relevant to fragrance ingredients are provided below.

Human Repeat Insult Patch Test (HRIPT) for Skin Sensitization

The HRIPT is designed to assess the skin sensitization potential of a substance in human subjects.

HRIPT_Workflow cluster_induction Induction Phase (3 weeks) cluster_rest Rest Phase cluster_challenge Challenge Phase induction_start Start Induction patch_app Apply Patch with Test Article (24h exposure) induction_start->patch_app patch_rem Remove Patch patch_app->patch_rem rest_24h 24h Rest Period patch_rem->rest_24h repeat Repeat 9 times (e.g., Mon, Wed, Fri) rest_24h->repeat repeat->patch_app rest_2w ~2-week Rest Period repeat->rest_2w challenge_patch Apply Challenge Patch to Naïve Site (24h exposure) rest_2w->challenge_patch challenge_rem Remove Patch challenge_patch->challenge_rem scoring Score Skin Reactions (24, 48, 72h post-application) challenge_rem->scoring rechallenge Re-challenge if reactions are observed scoring->rechallenge rechallenge->challenge_patch Confirm reaction conclusion Determine Sensitization Potential rechallenge->conclusion

Figure 1: Human Repeat Insult Patch Test (HRIPT) Workflow

Methodology:

  • Induction Phase: A patch containing the test material (e.g., this compound in a suitable vehicle like 75% diethyl phthalate/25% ethanol) is applied to the backs of human volunteers for 24 hours.[6]

  • This is followed by a 24-hour rest period after patch removal.

  • The process is repeated nine times over a three-week period at the same application site.[6]

  • Rest Phase: A rest period of approximately two weeks follows the induction phase.[6]

  • Challenge Phase: A single 24-hour patch with the test material is applied to a naïve skin site.[6]

  • Skin reactions are scored at 24, 48, and 72 hours after patch application.[2]

  • If a reaction is observed, a re-challenge may be performed to confirm sensitization.[6]

Murine Local Lymph Node Assay (LLNA) for Skin Sensitization

The LLNA is an in vivo assay that measures the proliferation of lymphocytes in the draining lymph nodes of mice following dermal application of a test substance.

LLNA_Workflow start Start LLNA animal_prep Prepare Mice Groups (Test substance, Vehicle control, Positive control) start->animal_prep daily_app Daily Topical Application to Dorsal Surface of Ears (Days 1, 2, 3) animal_prep->daily_app isotope_inj Intravenous Injection of Radioactive Thymidine (Day 6) daily_app->isotope_inj euthanasia Euthanize Mice isotope_inj->euthanasia ln_excision Excise and Pool Auricular Lymph Nodes euthanasia->ln_excision cell_suspension Prepare Single-Cell Suspension ln_excision->cell_suspension radioactivity_meas Measure Radioactivity (Disintegrations Per Minute - DPM) cell_suspension->radioactivity_meas si_calc Calculate Stimulation Index (SI) SI = DPM (Test Group) / DPM (Vehicle Control) radioactivity_meas->si_calc conclusion Determine Sensitization Potential (SI ≥ 3 indicates sensitization) si_calc->conclusion

Figure 2: Murine Local Lymph Node Assay (LLNA) Workflow

Methodology:

  • Animal Dosing: The test substance is applied topically to the dorsal surface of the ears of mice for three consecutive days.[9]

  • Lymphocyte Proliferation Measurement: On day six, mice are injected intravenously with radio-labeled thymidine.

  • Sample Collection and Processing: A few hours after the injection, the mice are euthanized, and the draining auricular lymph nodes are excised. A single-cell suspension of lymph node cells is prepared.

  • Data Analysis: The incorporation of the radio-label is measured, and a Stimulation Index (SI) is calculated by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. An SI of 3 or greater is considered a positive response, indicating that the substance is a skin sensitizer.[4]

Skin Sensitization Signaling Pathway

The process of skin sensitization involves a complex series of events at the molecular and cellular levels, which can be represented as an Adverse Outcome Pathway (AOP).

Skin_Sensitization_AOP mie Molecular Initiating Event: Covalent Binding of Hapten to Skin Proteins ke1 Key Event 1: Keratinocyte Activation and Cytokine Release mie->ke1 leads to ke2 Key Event 2: Dendritic Cell Activation and Migration ke1->ke2 triggers ke3 Key Event 3: T-Cell Activation and Proliferation in Lymph Node ke2->ke3 results in ao Adverse Outcome: Allergic Contact Dermatitis (upon re-exposure) ke3->ao leads to

Figure 3: Adverse Outcome Pathway for Skin Sensitization

Pathway Description:

  • Molecular Initiating Event: Small, reactive chemicals (haptens), or prohaptens that become reactive through metabolic activation, penetrate the stratum corneum and covalently bind to skin proteins.

  • Keratinocyte Activation: The hapten-protein complexes are recognized by keratinocytes, leading to the release of pro-inflammatory cytokines and chemokines.

  • Dendritic Cell Activation: These signaling molecules activate resident dendritic cells (Langerhans cells), which then take up the hapten-protein complexes and migrate from the epidermis to the draining lymph nodes.

  • T-Cell Priming: In the lymph nodes, the dendritic cells present the haptenated peptides to naïve T-cells, leading to their activation and proliferation, creating a population of memory T-cells.

  • Elicitation Phase (Adverse Outcome): Upon subsequent exposure to the same hapten, the memory T-cells are rapidly activated, leading to a more pronounced inflammatory response that manifests as allergic contact dermatitis.

Conclusion

This compound is a multifunctional ingredient in cosmetics, valued for its properties as a solvent, plasticizer, and emollient. Based on the available toxicological data for structurally related adipate esters, this compound is considered to have a low order of toxicity and is unlikely to be a skin sensitizer under normal conditions of use. Standardized toxicological testing protocols, such as the HRIPT and LLNA, are crucial for confirming the safety of fragrance ingredients. A thorough understanding of the underlying biological pathways, such as the AOP for skin sensitization, further aids in the comprehensive safety assessment of cosmetic ingredients.

References

Diethyl Adipate: A Technical Guide for Food and Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl adipate (DEA), with the CAS number 141-28-6 and chemical formula C10H18O4, is a diethyl ester of adipic acid.[1] It functions as a versatile ingredient in the food industry, primarily utilized as a flavoring agent and solvent.[1][2] Its applications also extend to the pharmaceutical and cosmetics industries, where it serves as a plasticizer and emollient.[2][3] This technical guide provides a comprehensive overview of the use of this compound as a food additive and flavoring agent, with a focus on its regulatory status, toxicological data, metabolic fate, and sensory properties.

Regulatory Status and Safety Evaluation

The safety of this compound as a flavoring substance has been evaluated by international regulatory bodies. In Europe, it is included in the Flavouring Group Evaluation 10 (FGE.10) by the European Food Safety Authority (EFSA), which assesses the safety of aliphatic primary and secondary saturated and unsaturated alcohols, aldehydes, acetals, carboxylic acids, and esters.[4] While a specific Acceptable Daily Intake (ADI) for this compound has not been explicitly stated in the readily available public summaries, the inclusion in this group evaluation, which concluded that the substances do not give rise to safety concerns at their estimated levels of dietary intake, suggests a favorable safety profile.[5] Similarly, the Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated the related compound, dimethyl adipate, concluding that there is "no safety concern at current levels of intake when used as a flavouring agent".[6] The Flavor and Extract Manufacturers Association (FEMA) has designated related adipates as Generally Recognized as Safe (GRAS).[7]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 141-28-6[8]
Molecular Formula C10H18O4[8]
Molecular Weight 202.25 g/mol [9]
Appearance Colorless liquid[9]
Boiling Point 245 °C[9]
Melting Point -19.8 °C[9]
Solubility Soluble in ethanol and ether; sparingly soluble in water.[3]
Density 1.0076 g/cm³ at 20 °C[9]
Refractive Index 1.426 at 25 °C[9]

Toxicology

Toxicological data for this compound is limited, with much of the safety assessment relying on read-across from structurally similar compounds.

Table 2: Summary of Toxicological Data for this compound and Related Compounds

Study TypeSpeciesCompoundResultsReference(s)
Acute Oral Toxicity (LD50) RatDiethyl Phthalate>8,600 mg/kg bw[3]
Subchronic Oral Toxicity (90-day) RatDi(2-ethylhexyl) adipateNOAEL: 200 mg/kg bw/day[10]
Subchronic Oral Toxicity (90-day) MouseDi(2-ethylhexyl) adipateNOAEL: 178 mg/kg bw/day[10]
Subchronic Oral Toxicity (28-day) RatDibutyl AdipateNOAEL: 1000 mg/kg bw/day[2]
Genotoxicity (Ames Test) S. typhimuriumMetabolites of Di(2-ethylhexyl) adipateNegative
Experimental Protocols

A subchronic oral toxicity study is designed to characterize the toxicological profile of a substance following repeated administration over a 90-day period.

  • Test System: Typically, Sprague-Dawley or Wistar rats are used.

  • Administration: The test substance is administered orally, usually mixed in the diet, dissolved in drinking water, or by gavage.

  • Dose Levels: A control group and at least three dose levels are used. The highest dose should induce some toxic effects but not mortality, while the lowest dose should not produce any observable adverse effects.

  • Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food/water consumption are recorded weekly.

  • Clinical Pathology: At the end of the study, blood and urine samples are collected for hematological and clinical biochemistry analysis.

  • Pathology: All animals are subjected to a full necropsy. Organs are weighed, and tissues are preserved for histopathological examination.

  • Endpoint Analysis: The No Observed Adverse Effect Level (NOAEL) is determined as the highest dose at which no statistically or biologically significant adverse effects are observed.

The Ames test is a widely used method to assess the mutagenic potential of a chemical.

  • Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-requiring strain of Escherichia coli (e.g., WP2 uvrA) are used.

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix), typically derived from rat liver homogenate, to detect metabolites that may be mutagenic.

  • Procedure: The bacterial strains are exposed to various concentrations of the test substance on a minimal agar medium.

  • Endpoint Analysis: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted. A substance is considered mutagenic if it causes a dose-dependent and reproducible increase in the number of revertant colonies.[11]

Ames_Test_Workflow cluster_preparation Preparation cluster_exposure Exposure cluster_incubation Incubation cluster_analysis Analysis Bacteria Bacterial Strains (e.g., S. typhimurium) Plate_NoS9 Plating with Bacteria and Test Substance (without S9) Bacteria->Plate_NoS9 Plate_S9 Plating with Bacteria, Test Substance, and S9 Mix Bacteria->Plate_S9 S9 S9 Mix (Metabolic Activation) S9->Plate_S9 TestSubstance Test Substance (this compound) TestSubstance->Plate_NoS9 TestSubstance->Plate_S9 Incubate Incubate at 37°C for 48-72 hours Plate_NoS9->Incubate Plate_S9->Incubate Count Count Revertant Colonies Incubate->Count Compare Compare to Controls Count->Compare Result Determine Mutagenic Potential Compare->Result

Ames Test Experimental Workflow

This test identifies substances that cause structural damage to chromosomes in cultured mammalian cells.

  • Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes, are used.

  • Metabolic Activation: The assay is conducted with and without an S9 metabolic activation system.

  • Procedure: Cell cultures are exposed to the test substance at various concentrations. After a suitable treatment period, a metaphase-arresting agent (e.g., colcemid) is added.

  • Analysis: Chromosomes are harvested, stained, and examined microscopically for structural aberrations (e.g., breaks, gaps, exchanges).

  • Endpoint Analysis: A substance is considered clastogenic if it induces a statistically significant, dose-dependent increase in the frequency of cells with chromosomal aberrations.

Metabolism

Predicted Metabolic Pathway

This compound is likely to undergo rapid hydrolysis in the gastrointestinal tract and liver, catalyzed by non-specific esterases. This two-step hydrolysis would first yield monoethyl adipate and ethanol, followed by further hydrolysis of monoethyl adipate to adipic acid and another molecule of ethanol. Adipic acid is a naturally occurring dicarboxylic acid that can be further metabolized through beta-oxidation. Ethanol is metabolized via well-known pathways.

Metabolic_Pathway DEA This compound MEA Monoethyl Adipate DEA->MEA Esterase Hydrolysis EtOH Ethanol DEA->EtOH Release AA Adipic Acid MEA->AA Esterase Hydrolysis MEA->EtOH Release BetaOx β-Oxidation AA->BetaOx Metabolism Sensory_Evaluation_Workflow Start Product for Evaluation SamplePrep Sample Preparation (in neutral base) Start->SamplePrep Panel Trained Sensory Panel Evaluation Sensory Evaluation (Aroma, Taste, Mouthfeel) Panel->Evaluation SamplePrep->Evaluation DataCollection Data Collection (Intensity Ratings) Evaluation->DataCollection Analysis Statistical Analysis DataCollection->Analysis Profile Sensory Profile Generation Analysis->Profile

References

The Occurrence of Diethyl Adipate in Food and Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth analysis of the occurrence of diethyl adipate in food and plants. Contrary to some inquiries, extensive literature and database reviews indicate that this compound is not a naturally occurring compound in the plant kingdom or in food as a primary metabolite. Its presence in food is attributed to its use as a synthetic food additive, where it functions as a flavoring agent and a solvent. This guide clarifies the distinction between this compound and the frequently studied di(2-ethylhexyl) adipate (DEHA), a common plasticizer that migrates into food from packaging materials. Quantitative data on the approved usage levels of this compound in various food categories are presented, along with detailed experimental protocols for its analysis. Furthermore, this guide provides diagrams of the chemical synthesis of this compound, a generalized plant ester biosynthesis pathway to illustrate its synthetic origin, and a typical workflow for its analytical determination in food matrices.

Natural Occurrence: An Evidence-Based Clarification

A thorough review of scientific literature, including metabolomic and food flavor databases, reveals no substantive evidence to support the natural occurrence of this compound in plants or food. The compound is consistently described as a synthetic substance, produced through the chemical esterification of adipic acid and ethanol. This is a critical distinction from other esters that are well-known volatile organic compounds contributing to the natural aroma and flavor of fruits and vegetables. The common confusion with di(2-ethylhexyl) adipate (DEHA), a plasticizer frequently detected in food due to migration from PVC-based packaging, has likely contributed to the misconception of adipates being naturally present in the food chain.

This compound as a Food Additive

The primary route for the presence of this compound in the food supply is its intentional addition as a flavoring agent and solvent. It is valued for its mild, fruity, and slightly oily aroma. Regulatory bodies in various regions have established permissible usage levels for this compound in a wide range of food products.

Quantitative Data on Usage Levels

The following table summarizes the average and maximum usage levels of this compound in various food categories as reported in the industry.

Food CategoryAverage Usage (mg/kg)Maximum Usage (mg/kg)
Dairy products (excluding category 02.0)7.035.0
Fats and oils, and fat emulsions (type water-in-oil)5.025.0
Edible ices, including sherbet and sorbet10.050.0
Processed fruit7.035.0
Confectionery10.050.0
Cereals and cereal products5.025.0
Bakery wares10.050.0
Meat and meat products2.010.0
Fish and fish products2.010.0
Salts, spices, soups, sauces, salads, protein products, etc.5.025.0
Foodstuffs intended for particular nutritional uses10.050.0
Non-alcoholic beverages (excluding dairy products)5.025.0
Alcoholic beverages10.050.0
Ready-to-eat savories20.0100.0
Composite foods (e.g., casseroles, meat pies)5.025.0

Experimental Protocols for the Determination of this compound in Food

The accurate quantification of this compound in complex food matrices requires robust analytical methodologies. Gas chromatography-mass spectrometry (GC-MS) is the most common and reliable technique. Below is a synthesized protocol based on established methods for the analysis of adipate esters in food.

Principle

This method involves the extraction of this compound from a food sample using an organic solvent, followed by a cleanup step to remove interfering matrix components, and subsequent quantification by GC-MS. An internal standard is typically used to ensure accuracy and precision.

Reagents and Materials
  • Solvents: n-hexane, acetone, ethyl acetate, acetonitrile (all high-purity, suitable for GC analysis).

  • Standards: Certified reference standard of this compound (≥99.0% purity). Internal standard (e.g., deuterated this compound or a similar ester not expected in the sample).

  • Solid-Phase Extraction (SPE) Cartridges: C18 or other suitable sorbent for cleanup.

  • Apparatus: Homogenizer, centrifuge, rotary evaporator or nitrogen evaporator, GC-MS system.

Sample Preparation and Extraction
  • Homogenization: A representative portion of the food sample (typically 5-10 g) is accurately weighed and homogenized. For solid samples, this may involve grinding or blending. Liquid samples can be used directly.

  • Solvent Extraction:

    • For solid and semi-solid samples: The homogenized sample is mixed with a suitable organic solvent (e.g., a mixture of n-hexane and acetone). The mixture is vigorously shaken or sonicated to ensure efficient extraction.

    • For liquid samples (e.g., beverages): Liquid-liquid extraction is performed by shaking the sample with an immiscible organic solvent (e.g., ethyl acetate or n-hexane).

  • Centrifugation: The mixture is centrifuged to separate the organic layer containing the this compound from the solid food matrix or aqueous layer.

  • Concentration: The organic extract is carefully collected and concentrated using a rotary evaporator or a gentle stream of nitrogen to a small volume (e.g., 1-2 mL).

Cleanup
  • Solid-Phase Extraction (SPE): The concentrated extract is passed through an SPE cartridge pre-conditioned with the appropriate solvents.

  • Elution: After washing the cartridge to remove interferences, the this compound is eluted with a suitable solvent.

  • Final Concentration: The eluate is concentrated to the final volume (e.g., 1 mL) for GC-MS analysis.

GC-MS Analysis
  • Gas Chromatograph: Equipped with a capillary column suitable for ester analysis (e.g., DB-5ms or equivalent).

  • Injection: A small volume (e.g., 1 µL) of the final extract is injected in splitless mode.

  • Oven Temperature Program: A temperature gradient is used to separate the analytes. A typical program might start at 60°C, hold for 1-2 minutes, then ramp to 280°C.

  • Mass Spectrometer: Operated in Selective Ion Monitoring (SIM) mode for high sensitivity and selectivity. The characteristic ions for this compound are monitored for quantification and confirmation.

  • Quantification: A calibration curve is generated using standard solutions of this compound with the internal standard. The concentration in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations: Pathways and Workflows

Chemical Synthesis of this compound

The industrial production of this compound is a straightforward acid-catalyzed esterification of adipic acid with ethanol.

G Adipic_Acid Adipic Acid HOOC(CH₂)₄COOH Intermediate Protonated Carbonyl Intermediate Adipic_Acid->Intermediate Ethanol Ethanol (2 molecules) CH₃CH₂OH Ethanol->Intermediate Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Intermediate Diethyl_Adipate This compound C₂H₅OOC(CH₂)₄COOC₂H₅ Intermediate->Diethyl_Adipate Water Water (2 molecules) H₂O Intermediate->Water

Caption: Chemical synthesis of this compound via esterification.

Generalized Plant Ester Biosynthesis

This diagram illustrates a simplified, general pathway for the biosynthesis of volatile esters in plants, highlighting why the specific combination of precursors for this compound is not typically found.

G cluster_precursors Precursor Pools cluster_intermediates Intermediate Synthesis Fatty_Acids Fatty Acids Acyl_CoA Acyl-CoAs Fatty_Acids->Acyl_CoA Amino_Acids Amino Acids Alcohols Alcohols Amino_Acids->Alcohols AAT Alcohol Acyltransferase (AAT) Acyl_CoA->AAT Alcohols->AAT Volatile_Ester Volatile Esters (Natural Aroma/Flavor) AAT->Volatile_Ester

Caption: Generalized pathway for volatile ester biosynthesis in plants.

Analytical Workflow for this compound in Food

This workflow diagram outlines the key steps in the determination of this compound in a food sample.

G Start Food Sample Homogenization Homogenization Start->Homogenization Extraction Solvent Extraction Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Concentration1 Concentration of Extract Centrifugation->Concentration1 Cleanup Solid-Phase Extraction (SPE) Cleanup Concentration1->Cleanup Concentration2 Final Concentration Cleanup->Concentration2 GCMS GC-MS Analysis (SIM Mode) Concentration2->GCMS Data Data Analysis & Quantification GCMS->Data

Caption: Analytical workflow for this compound determination.

Conclusion

Methodological & Application

Application Notes and Protocols: Diethyl Adipate as a Plasticizer for PVC and Other Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl adipate (DEA) is a biodegradable, low-toxicity, and cost-effective plasticizer that serves as a viable alternative to traditional phthalate-based plasticizers in polyvinyl chloride (PVC) and other polymer formulations.[1][2] As a C8-C10 adipate di-ester, DEA enhances the flexibility, workability, and durability of polymers by reducing intermolecular forces between polymer chains.[3][4] Its lower viscosity compared to many phthalate plasticizers can also be advantageous in certain processing applications.[3] These application notes provide detailed information on the performance of this compound as a plasticizer, along with protocols for its evaluation in a laboratory setting.

Performance Data of this compound in PVC

The efficiency of a plasticizer is determined by its ability to alter the physical properties of the polymer. Key performance indicators include a reduction in glass transition temperature (Tg), decreased hardness, and an increase in flexibility, as demonstrated by tensile strength and elongation at break.

Thermal Properties

A primary function of a plasticizer is to lower the glass transition temperature (Tg) of the polymer, extending its flexible operating temperature range.[5] Molecular dynamics simulations have shown that while di(2-ethylhexyl) phthalate (DEHP) can lower the Tg of PVC by nearly 100 K, this compound (DEA) reduces it by approximately 50 K, from a range of 350-400 K to 300-350 K.[6][7] Another study on a novel adipate ester demonstrated a reduction of 132.2°C in the Tg of PVC.[8]

Table 1: Comparison of Glass Transition Temperature (Tg) of Plasticized PVC

PlasticizerPolymer MatrixPlasticizer Concentration (wt%)Tg (°C)Reference
NonePVC0~80-100[7]
This compound (DEA)PVC40~27-77[6][7]
Di(2-ethylhexyl) Phthalate (DEHP)PVC40~ -23 to 27[6][7]

Note: The values presented are derived from molecular dynamics simulations and experimental data, which may vary based on the specific formulation and testing conditions.

Mechanical Properties

The incorporation of this compound into PVC significantly alters its mechanical properties, leading to a more flexible and less brittle material. This is characterized by a decrease in tensile strength and an increase in elongation at break.

Table 2: Mechanical Properties of Plasticized PVC

PropertyUnplasticized PVCPVC with Adipate PlasticizerPVC with Phthalate Plasticizer (DEHP/DINP)
Tensile Strength (MPa) ~50-60~15-30~15-30
Elongation at Break (%) <50~250-450~250-450
Shore A Hardness >100 (Shore D)~70-90~70-90

Note: The data in this table is a compilation from various sources and represents typical ranges for PVC formulations with approximately 30-40% plasticizer by weight. Actual values will vary depending on the specific adipate or phthalate used, its concentration, and the overall formulation.

Experimental Protocols

The following protocols provide detailed methodologies for the preparation and evaluation of this compound as a plasticizer in PVC.

Preparation of Plasticized PVC Sheets

Objective: To prepare homogeneous plasticized PVC sheets for subsequent physical and mechanical testing.

Materials and Equipment:

  • PVC resin (suspension grade)

  • This compound (DEA)

  • Thermal stabilizer (e.g., calcium-zinc stearate)

  • Two-roll mill with heating and cooling capabilities

  • Hydraulic press with heated platens

  • Molds for test specimens

  • Analytical balance

  • Mixing container

Procedure:

  • Formulation: Prepare the formulation based on parts per hundred of resin (phr). A typical starting formulation is:

    • PVC resin: 100 phr

    • This compound: 40-60 phr

    • Thermal stabilizer: 2-3 phr

  • Pre-mixing: Accurately weigh the PVC resin, this compound, and thermal stabilizer. In a mixing container, slowly add the liquid components (DEA) to the solid components (PVC and stabilizer) while stirring until a dry blend is obtained.[6]

  • Melt Blending:

    • Preheat the two-roll mill to 160-170°C.

    • Transfer the pre-mixed compound to the heated rolls.

    • Continuously cut and fold the polymer sheet on the mill to ensure a homogeneous mixture. This process, known as compounding, typically takes 5-10 minutes.[6] The material should form a smooth, continuous sheet.

  • Sheet Formation:

    • Once the blend is homogeneous, remove the sheet from the mill.

    • Cut the sheet into appropriate sizes for the molds.

  • Compression Molding:

    • Preheat the hydraulic press and molds to 170-180°C.

    • Place the cut sheets into the preheated mold.

    • Apply low pressure initially to allow the material to flow and fill the mold cavity.

    • Increase the pressure to approximately 10 MPa and hold for 5-7 minutes to ensure complete fusion.[6]

    • Cool the mold under pressure to below 50°C before removing the plasticized PVC sheet.

Evaluation of Mechanical Properties

Objective: To determine the tensile strength, elongation at break, and modulus of elasticity of the plasticized PVC films.

Materials and Equipment:

  • Universal Testing Machine (UTM) with appropriate load cell and grips

  • Die cutter for preparing dumbbell-shaped or rectangular specimens

  • Micrometer for thickness measurement

Procedure:

  • Specimen Preparation: Cut test specimens from the prepared PVC sheets using a die cutter. The standard specimen is a rectangular strip, typically 15-25 mm wide and 150 mm long.[4]

  • Conditioning: Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours prior to testing.

  • Testing:

    • Measure the thickness and width of the specimen.

    • Mount the specimen in the grips of the UTM, ensuring it is aligned vertically and not slipping.

    • Set the crosshead speed. For materials with elongation over 100%, a speed of 500 mm/min is often used.[4]

    • Start the test and record the load and elongation until the specimen breaks.

  • Data Analysis: From the stress-strain curve, calculate the tensile strength (maximum stress), elongation at break, and modulus of elasticity.

Objective: To measure the indentation hardness of the plasticized PVC.

Materials and Equipment:

  • Shore A or Shore D Durometer

  • Test stand for the durometer (recommended for consistency)

Procedure:

  • Specimen Preparation: Use a specimen with a minimum thickness of 6 mm. If necessary, stack multiple sheets to achieve the required thickness, ensuring no air is trapped between the layers.[9]

  • Conditioning: Condition the specimens as per ASTM D2240.

  • Testing:

    • Place the specimen on a hard, flat surface.

    • Press the durometer foot firmly and quickly onto the specimen, ensuring the indenter is normal to the surface.

    • Read the hardness value within 1 second of firm contact.[9]

    • Take at least five readings at different locations on the specimen, at least 12 mm apart.

  • Reporting: Report the average of the readings as the Shore hardness value.

Plasticizer Migration/Leaching Test (ISO 177)

Objective: To determine the tendency of this compound to migrate from the PVC matrix.

Materials and Equipment:

  • Circular PVC test specimens (50 mm ± 1 mm diameter, at least 0.5 mm thick)[5][8]

  • Absorbent discs (e.g., activated carbon, standard rubber, or polyethylene), 60 mm ± 1 mm diameter[5]

  • Air-circulating oven

  • Analytical balance (accurate to 0.001 g)

  • Glass plates

  • Weight (5 kg)

Procedure:

  • Specimen and Disc Preparation:

    • Condition the PVC test specimens and absorbent discs in a standard atmosphere (e.g., 23°C and 50% relative humidity) for at least 24 hours.

    • Weigh each test specimen (m1) and each pair of absorbent discs (m2) to the nearest 0.001 g.

  • Assembly: Create a "sandwich" by placing the PVC test specimen between two absorbent discs.

  • Incubation:

    • Place the assembly between two glass plates.

    • Apply a 5 kg weight on top of the glass plates to ensure close contact.[5]

    • Place the entire setup in an oven at a specified temperature (e.g., 70 ± 2°C) for a defined period (e.g., 24 hours).[10]

  • Post-Incubation:

    • After the specified time, remove the assembly from the oven and allow it to cool to room temperature.

    • Separate the PVC specimen and the absorbent discs.

    • Re-condition the specimen and discs under the same initial conditions.

    • Reweigh the PVC specimen (m3) and the pair of absorbent discs (m4).

  • Calculation of Migration:

    • Loss in mass of the test specimen: Migration (g) = m1 - m3

    • Gain in mass of the absorbent discs: Migration (g) = m4 - m2

    • The migration is typically expressed as the average loss in mass of the test specimens and the average gain in mass of the absorbent discs.[8]

Visualizations

Plasticization Mechanism

The primary mechanism of plasticization is explained by the "free volume theory." Plasticizer molecules, like this compound, position themselves between the polymer chains, increasing the intermolecular spacing. This reduces the secondary forces (van der Waals forces and hydrogen bonds) between the polymer chains, allowing for greater chain mobility and flexibility.

PlasticizationMechanism cluster_0 Unplasticized PVC cluster_1 Plasticized PVC with this compound P1 PVC Chain P2 PVC Chain I1 P3 PVC Chain I2 label_inter Strong Intermolecular Forces PP1 PVC Chain DEA1 DEA PP2 PVC Chain DEA2 DEA PP3 PVC Chain DEA3 DEA DEA4 DEA label_inter2 Reduced Intermolecular Forces Process Addition of This compound cluster_1 cluster_1 cluster_0 cluster_0

Caption: Mechanism of PVC plasticization by this compound.

Experimental Workflow for Plasticizer Evaluation

The evaluation of a new plasticizer involves a systematic workflow from formulation and sample preparation to a series of characterization tests to determine its performance.

ExperimentalWorkflow cluster_tests Performance Evaluation Formulation Formulation Design (PVC, DEA, Stabilizer) Mixing Dry Blending & Melt Compounding (Two-Roll Mill) Formulation->Mixing Sheet_Prep Sheet Preparation (Compression Molding) Mixing->Sheet_Prep Specimen_Prep Test Specimen Preparation (Die Cutting) Sheet_Prep->Specimen_Prep Conditioning Specimen Conditioning (23°C, 50% RH) Specimen_Prep->Conditioning Tensile Tensile Testing (ASTM D882) Conditioning->Tensile Hardness Hardness Testing (ASTM D2240) Conditioning->Hardness Tg_Analysis Thermal Analysis (DSC) (Glass Transition Temp.) Conditioning->Tg_Analysis Migration Migration/Leaching Test (ISO 177) Conditioning->Migration Data_Analysis Data Analysis & Comparison Tensile->Data_Analysis Hardness->Data_Analysis Tg_Analysis->Data_Analysis Migration->Data_Analysis Conclusion Conclusion on Plasticizer Performance Data_Analysis->Conclusion

Caption: Workflow for evaluating this compound as a PVC plasticizer.

References

Application Notes and Protocols for the Synthesis of Diethyl Adipate via Fischer Esterification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl adipate is a versatile chemical intermediate and plasticizer with applications in various fields, including polymer synthesis and as a solvent in organic reactions.[1][2] One of the most common and cost-effective methods for its synthesis is the Fischer esterification of adipic acid with ethanol.[1][2][3] This process involves the acid-catalyzed reaction between a carboxylic acid (adipic acid) and an alcohol (ethanol) to form an ester (this compound) and water.[4][5] The reaction is reversible, and therefore, specific strategies are employed to drive the equilibrium towards the formation of the desired product.[4][6][7]

This document provides detailed application notes and standardized protocols for the synthesis of this compound, summarizing key quantitative data and outlining the experimental workflow.

Reaction Mechanism

The Fischer esterification proceeds via a series of reversible steps:

  • Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of adipic acid, increasing the electrophilicity of the carbonyl carbon.[5][8]

  • Nucleophilic attack: Ethanol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[5][8]

  • Proton transfer: A proton is transferred from the attacking alcohol moiety to one of the hydroxyl groups.[4][8]

  • Elimination of water: A molecule of water is eliminated, forming a protonated ester.[4][8]

  • Deprotonation: The protonated ester is deprotonated to yield the final this compound and regenerate the acid catalyst.[8]

Since adipic acid is a dicarboxylic acid, this process occurs at both carboxylic acid functional groups to yield the diester.[6]

Quantitative Data Summary

The following table summarizes quantitative data from various reported protocols for the synthesis of this compound via Fischer esterification. This allows for a comparative overview of different reaction conditions and their outcomes.

ParameterProtocol 1Protocol 2Protocol 3
Adipic Acid 438 g (3 moles)7.5 g146 g
Ethanol 1080 cc (9 moles)20 mL (absolute)365 g
Catalyst Conc. H₂SO₄ (2.5 cc)Conc. H₂SO₄ (2 drops)Zeolite (2 g) & Mg²⁺ loaded resin
Solvent Toluene (540 cc)Toluene (7.5 mL)-
Reaction Temp. Oil bath at 100-115°CDistillation up to 78°CHeating rate of 5°C/min, up to 110°C
Reaction Time Not specifiedNot specifiedNot specified
Work-up Azeotropic distillation, vacuum distillationAzeotropic distillation, vacuum distillationDistillation
Yield 95-97%Not specified95.7%
Reference [9][6][3]

Experimental Protocols

Below are detailed methodologies for the synthesis of this compound.

Protocol 1: High-Yield Synthesis with Azeotropic Removal of Water

This protocol is adapted from a procedure known for its high yield.[9]

Materials:

  • Adipic acid (3 moles)

  • Absolute ethanol (9 moles)

  • Toluene

  • Concentrated sulfuric acid

  • Anhydrous potassium carbonate

Equipment:

  • 3 L distilling flask

  • Downward condenser

  • Oil bath

  • 2 L flask

  • Büchner funnel

  • Vacuum distillation apparatus

Procedure:

  • Combine 438 g (3 moles) of adipic acid, 1080 cc (9 moles) of absolute ethanol, 540 cc of toluene, and 2.5 cc of concentrated sulfuric acid in a 3 L distilling flask.

  • Heat the mixture in an oil bath, maintaining a temperature of 100-115°C.[9]

  • An azeotropic mixture of ethanol, toluene, and water will begin to distill at approximately 75°C. Continue the distillation until the temperature of the vapor reaches 78°C.[9]

  • Collect the distillate in a 2 L flask containing 450 g of anhydrous potassium carbonate to remove the water.

  • Shake the distillate mixture well and filter it through a Büchner funnel.

  • Return the dried distillate to the reaction flask and continue heating until the vapor temperature reaches 78-80°C.

  • After the second distillation, allow the reaction mixture to cool. Transfer the residual liquid to a smaller flask for vacuum distillation.

  • Initially, distill off the remaining ethanol and toluene under vacuum.

  • Collect the this compound fraction, which distills at 138°C/20 mm Hg. The expected yield is 95-97%.[9]

Protocol 2: Laboratory-Scale Synthesis

This protocol is suitable for smaller-scale laboratory preparations.[6]

Materials:

  • Adipic acid (7.5 g)

  • Absolute ethanol (20 mL)

  • Toluene (7.5 mL)

  • Concentrated sulfuric acid (18 M)

  • Potassium carbonate

Equipment:

  • 100 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Simple distillation apparatus

  • Vacuum distillation apparatus

Procedure:

  • To a 100 mL flask, add 7.5 g of adipic acid, 20 mL of absolute ethanol, 7.5 mL of toluene, and 2 drops of concentrated sulfuric acid.

  • Set up a simple distillation apparatus and heat the mixture while stirring.

  • Distill the azeotrope of ethanol, water, and toluene until the vapor temperature reaches about 78°C.[6]

  • Allow the reaction flask to cool. Add 10 g of potassium carbonate to the collected distillate, shake well, and then decant the dried liquid back into the reaction flask.

  • Repeat the distillation until the vapor temperature reaches approximately 111°C.

  • Cool the reaction flask and reconfigure the apparatus for vacuum distillation.

  • Distill the product under reduced pressure. This compound should distill in the mid-130s °C at approximately 18 mm Hg.[6]

Visualizations

Signaling Pathway of Fischer Esterification

Fischer_Esterification cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Reaction Steps cluster_products Products Adipic_Acid Adipic Acid Protonation Protonation of Carbonyl Adipic_Acid->Protonation Ethanol Ethanol Nucleophilic_Attack Nucleophilic Attack by Ethanol Ethanol->Nucleophilic_Attack H2SO4 H₂SO₄ H2SO4->Protonation Protonation->Nucleophilic_Attack Tetrahedral_Intermediate Formation of Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Elimination Elimination of Water Proton_Transfer->Elimination Deprotonation Deprotonation Elimination->Deprotonation Water Water Elimination->Water Diethyl_Adipate This compound Deprotonation->Diethyl_Adipate

Caption: Fischer Esterification Signaling Pathway

Experimental Workflow for this compound Synthesis

Experimental_Workflow start Start reactants 1. Mix Adipic Acid, Ethanol, Toluene, and H₂SO₄ start->reactants reflux 2. Heat to Reflux (Azeotropic Distillation) reactants->reflux distillate_collection 3. Collect Distillate (Ethanol, Toluene, Water) reflux->distillate_collection drying 4. Dry Distillate (e.g., with K₂CO₃) distillate_collection->drying return_distillate 5. Return Dried Distillate to Reaction drying->return_distillate second_reflux 6. Continue Reflux return_distillate->second_reflux workup 7. Work-up second_reflux->workup vacuum_distillation 8. Vacuum Distillation workup->vacuum_distillation product 9. Collect this compound vacuum_distillation->product end End product->end

Caption: this compound Synthesis Workflow

References

Gas chromatography-mass spectrometry (GC-MS) analysis of Diethyl adipate.

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the sensitive and selective analysis of Diethyl adipate using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a commonly used plasticizer and solvent in various industries, including cosmetics, food packaging, and pharmaceuticals. Monitoring its presence and concentration is crucial for quality control and safety assessment. The described methodology is tailored for researchers, scientists, and drug development professionals, offering a robust workflow from sample preparation to data analysis.

Introduction

This compound (DEA), the diethyl ester of hexanedioic acid, is utilized to enhance the flexibility and durability of polymers. Its potential to migrate from packaging materials into consumables necessitates reliable analytical methods for its quantification. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of semi-volatile organic compounds like this compound, providing high chromatographic resolution and definitive identification based on mass-to-charge ratio. This document outlines a comprehensive procedure for the determination of this compound in a representative liquid matrix.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction

This protocol is suitable for the extraction of this compound from aqueous samples such as beverages or food simulants.

Materials:

  • This compound standard (CAS No. 141-28-6)

  • Hexane (or other suitable extraction solvent like dichloromethane)

  • Anhydrous sodium sulfate

  • Sample vials

  • Vortex mixer

  • Centrifuge

Procedure:

  • Transfer 5 mL of the liquid sample into a 15 mL glass centrifuge tube.

  • Spike with an appropriate internal standard if necessary.

  • Add 5 mL of hexane to the tube.

  • Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing.

  • Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer (hexane) to a clean glass tube.

  • Add a small amount of anhydrous sodium sulfate to the collected organic extract to remove any residual water.

  • Transfer the dried extract to a 2 mL autosampler vial for GC-MS analysis.

GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended for the analysis of this compound.

Parameter Setting
Gas Chromatograph Agilent 7890A GC System (or equivalent)
Column DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column
Injection Volume 1 µL
Inlet Temperature 280 °C
Injection Mode Splitless
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Oven Program Initial temperature 60°C, hold for 1 min, ramp to 220°C at 20°C/min, then ramp to 300°C at 10°C/min, hold for 5 min
Mass Spectrometer Agilent 5975C MSD (or equivalent)
Ionization Mode Electron Ionization (EI) at 70 eV
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Acquisition Mode Selected Ion Monitoring (SIM)
Transfer Line Temp. 280 °C

Data Presentation

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the GC-MS analysis of this compound. The validation data is based on a study of adipate plasticizers in a food matrix and is representative of the expected method performance.[1][2]

Parameter Value
Compound This compound
CAS Number 141-28-6
Molecular Formula C₁₀H₁₈O₄
Molecular Weight 202.25 g/mol
Approx. Retention Time (min) 10.2
Quantifier Ion (m/z) 129
Qualifier Ion 1 (m/z) 157
Qualifier Ion 2 (m/z) 202
Linearity Range (ng/g) 5 - 1000
Correlation Coefficient (r²) > 0.998
Intraday Recovery (%) 85.4 - 114.6
Interday Recovery (%) 83.6 - 118.5
Limit of Detection (LOD) 0.5 - 2.0 µg/kg (typical for adipates)
Limit of Quantification (LOQ) 1.5 - 6.0 µg/kg (typical for adipates)

Mandatory Visualization

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Liquid Sample (5 mL) AddSolvent Add Hexane (5 mL) Sample->AddSolvent Vortex Vortex (2 min) AddSolvent->Vortex Centrifuge Centrifuge (10 min) Vortex->Centrifuge CollectOrganic Collect Organic Layer Centrifuge->CollectOrganic DryExtract Dry with Na2SO4 CollectOrganic->DryExtract Transfer Transfer to Vial DryExtract->Transfer GC_Inject Inject 1 µL Transfer->GC_Inject GC_Separation GC Separation (DB-5MS Column) GC_Inject->GC_Separation MS_Detection MS Detection (EI, SIM Mode) GC_Separation->MS_Detection DataAcquisition Data Acquisition MS_Detection->DataAcquisition PeakIntegration Peak Integration DataAcquisition->PeakIntegration Quantification Quantification PeakIntegration->Quantification Report Generate Report Quantification->Report

Caption: Experimental workflow for this compound analysis.

References

Application Note: Characterization of Diethyl Adipate using FTIR and NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

AN-DEA-001

Introduction

Diethyl adipate is a diester of adipic acid and ethanol, widely used as a plasticizer, solvent, and in the formulation of various chemical products. Its chemical structure and purity are critical for its performance in these applications. Fourier Transform Infrared ( anNMR) spectroscopy are powerful analytical techniques for the structural elucidation and characterization of organic molecules like this compound. This application note provides a detailed protocol for the characterization of this compound using both FTIR and Nuclear Magnetic Resonance (NMR) spectroscopy, intended for researchers, scientists, and professionals in drug development and chemical manufacturing.

Principle

FTIR Spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of chemical bonds. For this compound, the most characteristic absorption is from the carbonyl (C=O) stretch of the ester groups.[1][2]

NMR Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR spectroscopy gives insights into the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR spectroscopy provides information on the different types of carbon atoms in the molecule.

Experimental Protocols

FTIR Spectroscopy

Objective: To identify the characteristic functional groups of this compound.

Instrumentation: A standard FTIR spectrometer.

Sample Preparation (Neat Liquid Film):

  • Ensure the ATR (Attenuated Total Reflectance) crystal or salt plates (e.g., KBr, NaCl) are clean and dry.

  • Place a single drop of this compound onto the center of the ATR crystal or one of the salt plates.

  • If using salt plates, carefully place the second plate on top of the first, creating a thin liquid film between them.

  • Mount the sample in the spectrometer's sample holder.

Data Acquisition:

  • Collect a background spectrum to account for atmospheric and instrumental interferences.

  • Acquire the sample spectrum over a typical range of 4000 cm⁻¹ to 400 cm⁻¹.

  • Set the resolution to 4 cm⁻¹ and co-add 16 to 32 scans to improve the signal-to-noise ratio.

NMR Spectroscopy

Objective: To elucidate the detailed chemical structure of this compound.

Instrumentation: A standard NMR spectrometer (e.g., 300 MHz or higher).

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), which is a common choice for esters.[3][4]

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

  • Gently swirl the vial to ensure the sample is completely dissolved and the solution is homogeneous.

  • Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube to a height of approximately 4-5 cm.

Data Acquisition (¹H NMR):

  • Insert the NMR tube into the spectrometer.

  • Lock onto the deuterium signal of the solvent and shim the magnetic field to optimize its homogeneity.

  • Acquire the ¹H NMR spectrum over a spectral width of approximately 0-12 ppm.

Data Acquisition (¹³C NMR):

  • A slightly higher sample concentration (30-50 mg) may be beneficial for obtaining a good signal-to-noise ratio in a reasonable time.

  • Acquire the ¹³C NMR spectrum with proton decoupling to simplify the spectrum to single lines for each unique carbon atom.

Data Presentation

FTIR Spectral Data

The FTIR spectrum of this compound is characterized by the following key absorption bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~2980-2850C-H stretchAliphatic (CH₂, CH₃)
~1735C=O stretchEster Carbonyl[1][2]
~1240 and ~1170C-O stretchEster
NMR Spectral Data

The ¹H and ¹³C NMR spectra of this compound in CDCl₃ show distinct signals corresponding to the different protons and carbons in the molecule.

¹H NMR Data [4]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.12Quartet4H-O-CH₂ -CH₃
~2.32Triplet4H-O-C(=O)-CH₂ -
~1.67Multiplet4H-C(=O)-CH₂-CH₂ -
~1.25Triplet6H-O-CH₂-CH₃

¹³C NMR Data [3]

Chemical Shift (δ, ppm)Assignment
~173.5-C =O
~60.3-O-CH₂ -CH₃
~34.0-O-C(=O)-CH₂ -
~24.5-C(=O)-CH₂-CH₂ -
~14.2-O-CH₂-CH₃

Visualization

G Workflow for this compound Characterization cluster_sample Sample Preparation cluster_ftir FTIR Analysis cluster_nmr NMR Analysis cluster_results Characterization Sample This compound Sample FTIR_Prep Prepare Neat Liquid Film Sample->FTIR_Prep NMR_Prep Dissolve in CDCl3 Sample->NMR_Prep FTIR_Acquire Acquire FTIR Spectrum FTIR_Prep->FTIR_Acquire FTIR_Data Identify Functional Groups (C=O, C-O, C-H) FTIR_Acquire->FTIR_Data Final_Characterization Structural Confirmation of this compound FTIR_Data->Final_Characterization NMR_Acquire Acquire 1H and 13C NMR Spectra NMR_Prep->NMR_Acquire NMR_Data Determine Chemical Structure (Chemical Shifts, Multiplicity, Integration) NMR_Acquire->NMR_Data NMR_Data->Final_Characterization

Caption: Workflow for the spectroscopic characterization of this compound.

Conclusion

FTIR and NMR spectroscopy are indispensable and complementary techniques for the unambiguous characterization of this compound. FTIR provides rapid confirmation of the ester functional group, while ¹H and ¹³C NMR spectroscopy offer a detailed map of the molecule's structure. The protocols and data presented in this application note provide a comprehensive guide for the successful analysis of this compound in a research and quality control setting.

References

Application Note and Protocol for the Laboratory Synthesis of Diethyl Adipate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diethyl adipate is a diester of adipic acid and ethanol, widely utilized as a plasticizer, a solvent in organic synthesis, and a monomer in the production of various polymers.[1][2][3] In a laboratory setting, it is most commonly synthesized via the Fischer esterification of adipic acid with an excess of ethanol, typically in the presence of an acid catalyst.[1][2][4] This document provides a detailed protocol for the synthesis, purification, and characterization of this compound suitable for researchers, scientists, and professionals in drug development and chemical synthesis.

Reaction Principle

The synthesis of this compound from adipic acid and ethanol is a reversible esterification reaction. To drive the equilibrium towards the formation of the product, an excess of one reactant (typically ethanol) is used, and the water formed as a byproduct is removed, often by azeotropic distillation.[5] The reaction is catalyzed by a strong acid, such as concentrated sulfuric acid.[1][4]

Chemical Equation:

HOOC-(CH₂)₄-COOH + 2 CH₃CH₂OH ⇌ CH₃CH₂OOC-(CH₂)₄-COOCH₂CH₃ + 2 H₂O (Adipic Acid + Ethanol ⇌ this compound + Water)

Experimental Protocol

Materials and Equipment:

  • Adipic acid

  • Absolute ethanol[6]

  • Toluene[6]

  • Concentrated sulfuric acid[4][6]

  • Anhydrous potassium carbonate[6]

  • Anhydrous sodium sulfate[5]

  • Round-bottom flask

  • Dean-Stark apparatus or a setup for azeotropic distillation[7]

  • Condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine adipic acid, absolute ethanol, and toluene. For every 3 moles of adipic acid, use 9 moles of absolute ethanol and 540 cc of toluene.[6]

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture. Approximately 2.5 cc of concentrated sulfuric acid can be used for a 3-mole scale reaction of adipic acid.[6]

  • Azeotropic Distillation: Assemble a Dean-Stark apparatus with a condenser on top of the round-bottom flask. Heat the mixture to reflux using a heating mantle. The azeotropic mixture of ethanol, toluene, and water will begin to distill at around 75°C.[6]

  • Reaction Monitoring: Continue the distillation until the temperature of the vapor rises to 78°C, indicating that the removal of water is nearing completion.[6]

  • Neutralization and Drying: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel containing a solution of anhydrous potassium carbonate to neutralize the acidic catalyst and remove any remaining water. Shake the mixture well.[6]

  • Solvent Removal: Separate the organic layer and filter it. Return the organic layer to a distillation flask and distill off the toluene and excess ethanol.[6]

  • Purification by Vacuum Distillation: The residual liquid is the crude this compound. Purify this by vacuum distillation. This compound distills at approximately 138°C at a pressure of 20 mm Hg.[6]

  • Characterization: The purified this compound should be a clear, colorless liquid.[1] Characterize the product by determining its physical properties (boiling point, density, refractive index) and spectroscopic data (IR, NMR).

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound.

ParameterValueReference
Reactants
Adipic Acid3 moles (438 g)[6]
Absolute Ethanol9 moles (1080 cc)[6]
Toluene540 cc[6]
Catalyst
Concentrated Sulfuric Acid2.5 cc[6]
Reaction Conditions
Initial Distillation Temperature75°C[6]
Final Distillation Temperature78°C[6]
Purification
Neutralizing AgentAnhydrous Potassium Carbonate[6]
Product Information
Expected Yield94-98%[6]
Boiling Point251°C (at atmospheric pressure)[1][2]
Boiling Point (Vacuum)138°C at 20 mm Hg[6]
Density1.009 g/mL at 25°C[1]
Refractive Index (n20/D)1.427[1][2]
Melting Point-20 to -19°C[1][2]

Experimental Workflow

DiethylAdipate_Synthesis A Reactant Preparation (Adipic Acid, Ethanol, Toluene) B Catalyst Addition (Conc. H₂SO₄) A->B 1. C Azeotropic Reflux (Dean-Stark, ~75-78°C) B->C 2. D Work-up (Cooling, Neutralization with K₂CO₃) C->D 3. E Solvent Removal (Distillation) D->E 4. F Purification (Vacuum Distillation, ~138°C/20 mmHg) E->F 5. G Product: this compound F->G 6.

Caption: Workflow for the synthesis of this compound via Fischer esterification.

References

Diethyl Adipate: A Versatile and Sustainable Solvent for Organic Reactions and Extractions

Application of Diethyl Adipate in the Synthesis of Polyamides: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl adipate, a diethyl ester of adipic acid, serves as a valuable monomer in the synthesis of polyamides. Its application offers an alternative to the traditional polycondensation reaction between a dicarboxylic acid and a diamine. The use of this compound can be advantageous in certain polymerization processes, such as melt polycondensation, by mitigating issues related to the sublimation of diacids at high temperatures and facilitating a more controlled reaction. This document provides detailed application notes and experimental protocols for the synthesis of polyamides using this compound, with a focus on poly(hexamethylene adipamide), commonly known as Nylon 6,6.

Reaction Principle

The synthesis of polyamides from this compound and a diamine, such as 1,6-hexanediamine (hexamethylenediamine), is a condensation polymerization reaction. The reaction proceeds via nucleophilic acyl substitution, where the amine groups of the diamine attack the electrophilic carbonyl carbons of the this compound. This results in the formation of an amide linkage and the elimination of ethanol as a byproduct. The reaction is typically carried out at elevated temperatures to drive the polymerization forward by continuously removing the ethanol byproduct.

Application Notes

The use of this compound in polyamide synthesis is particularly relevant for:

  • Melt Polycondensation: this compound has a higher boiling point and lower volatility compared to adipic acid, which can sublime at the high temperatures required for melt polymerization. This leads to better stoichiometric control and the potential for achieving higher molecular weight polymers.

  • Specialty Polyamides: this compound can be copolymerized with other diesters or diacids to produce copolyamides with tailored properties.

  • Bio-based Polyamides: As adipic acid can be derived from renewable resources, the use of this compound can contribute to the synthesis of more sustainable polymers.

Experimental Protocols

This section provides a detailed protocol for the synthesis of poly(hexamethylene adipamide) from this compound and 1,6-hexanediamine via a two-step melt polycondensation process. This protocol is adapted from procedures described for similar ester-based polyamide syntheses.[1]

Materials and Equipment
  • This compound (purified)

  • 1,6-Hexanediamine (purified)

  • Deionized water

  • Nitrogen gas (high purity)

  • Glass reactor with a mechanical stirrer, nitrogen inlet, and a distillation condenser

  • Heating mantle with temperature controller

  • Vacuum pump

  • Collection flask for distillate

Experimental Procedure

Step 1: Pre-polymerization and Removal of Ethanol

  • Charge the glass reactor with equimolar amounts of this compound and 1,6-hexanediamine.

  • Add approximately 10-50% by weight of deionized water to the mixture.[1] The water aids in the initial hydrolysis of the ester and helps to purge the ethanol as it is formed.[1]

  • Seal the reactor and purge with high-purity nitrogen gas for at least 30 minutes to remove any oxygen.

  • Begin stirring the mixture and gradually heat the reactor to a temperature of 100-165°C.[1]

  • Maintain this temperature while continuously distilling off the ethanol-water mixture. This step is continued until at least 90 mol% of the theoretical amount of ethanol has been removed.[1] A sufficient amount of water should be retained to keep the oligomeric product in a molten state.[1]

Step 2: Polycondensation

  • After the removal of the majority of the ethanol, gradually increase the temperature of the reactor to 200-260°C.[1]

  • The pressure in the reactor will increase due to the generation of water vapor. The pressure is typically maintained between 6.89 x 10^5 to 1.72 x 10^6 Pa (100 to 250 psig) to keep the reactants in the molten state and to facilitate the removal of the remaining water and ethanol.[1]

  • Gradually reduce the pressure to atmospheric pressure over a period of time.

  • Further increase the temperature to 270-280°C and apply a vacuum to the system.[1] This step is crucial for removing the last traces of water and driving the polymerization to achieve a high molecular weight polymer.

  • Continue the reaction under vacuum with stirring for a sufficient period (e.g., 45 minutes or until the desired melt viscosity is achieved).[1]

  • Once the polymerization is complete, stop the heating and stirring.

  • The molten polymer can be extruded from the reactor as a strand and pelletized after cooling, or the reactor can be cooled, and the solid polymer block removed.[1]

  • The resulting polymer can be ground for further analysis.[1]

Data Presentation

The following tables summarize typical quantitative data for polyamides synthesized from adipate esters and diamines.

Table 1: Reaction Conditions and Molecular Weight of Synthesized Copolyamides

MonomersPolymerization MethodTemperature (°C)Time (h)Number Average Molecular Weight (Mn, kDa)Polydispersity Index (PDI)Reference
Renewable Monomers, 1,6-Hexamethylenediamine, Dimethyl AdipateMelt PolycondensationNot SpecifiedNot Specified11.2 - 21.41.45 - 2.28[2]
Divanillic Acid, Various DiaminesPolycondensationNot SpecifiedNot Specified50 - 110 (Mw)Not Specified[2]
Furan Dicarboxylic Acid Dimethyl Ester, Aliphatic DiaminesMelt Polycondensation with CatalystNot SpecifiedNot Specified> 321.7 - 2.1[2]

Table 2: Thermal Properties of Polyamides Derived from Adipate Esters

Polyamide TypeMelting Temperature (Tm, °C)Glass Transition Temperature (Tg, °C)Decomposition Temperature (Td, 5% weight loss, °C)Reference
Copolyamides from Renewable Monomers and Dimethyl Adipate224 - 250Not Specified> 350[2]
Furan-based PolyamidesNot Specified70 - 100350 - 450[2]

Mandatory Visualization

Synthesis Pathway of Poly(hexamethylene adipamide)

G Synthesis of Poly(hexamethylene adipamide) DEA This compound (C₂H₅OOC(CH₂)₄COOC₂H₅) Polymer Poly(hexamethylene adipamide) [-OC(CH₂)₄CONH(CH₂)₆NH-]n DEA->Polymer + 1,6-Hexanediamine HMDA 1,6-Hexanediamine (H₂N(CH₂)₆NH₂) HMDA->Polymer Ethanol Ethanol (C₂H₅OH) Polymer->Ethanol - 2n C₂H₅OH

Caption: Reaction scheme for the synthesis of poly(hexamethylene adipamide).

Experimental Workflow for Polyamide Synthesis

G Experimental Workflow for Melt Polycondensation cluster_prep Preparation cluster_reaction Reaction cluster_product Product Handling Monomers Charge Reactor: - this compound - 1,6-Hexanediamine - Water Purge Purge with Nitrogen Monomers->Purge Prepoly Pre-polymerization (100-165°C) Ethanol Removal Purge->Prepoly Polycond Polycondensation (200-280°C) Under Pressure & Vacuum Prepoly->Polycond Isolation Isolate Polymer (Extrusion or Block Removal) Polycond->Isolation Analysis Characterization: - Molecular Weight - Thermal Properties Isolation->Analysis

Caption: Workflow for the synthesis of polyamide via melt polycondensation.

References

Diethyl Adipate: A Non-Toxic Plasticizer for Food Packaging Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed overview of Diethyl Adipate (DEA) as a non-toxic plasticizer for food packaging materials. It includes a summary of its performance characteristics, regulatory status, and detailed protocols for its evaluation. The information is intended to guide researchers and industry professionals in assessing and utilizing DEA as a safer alternative to traditional phthalate-based plasticizers.

Introduction

Plasticizers are essential additives in polymer formulations, imparting flexibility and durability to otherwise rigid materials like Polyvinyl Chloride (PVC). For decades, phthalate esters, such as Di(2-ethylhexyl) phthalate (DOP), have dominated the plasticizer market. However, growing concerns over their potential toxicity and endocrine-disrupting effects have spurred the search for safer alternatives, particularly for sensitive applications like food packaging.[1][2]

Adipate esters, including this compound (DEA), have emerged as promising non-toxic substitutes.[1] Adipates generally exhibit good compatibility with PVC, enhance low-temperature performance, and have a lower tendency to migrate compared to some phthalates.[2][3] This document focuses on the application and evaluation of this compound as a plasticizer in food contact materials.

Performance Characteristics of this compound

The primary function of a plasticizer is to increase the free volume between polymer chains, thereby lowering the glass transition temperature (Tg) and increasing flexibility.[4] The effectiveness of a plasticizer is determined by its chemical compatibility with the polymer, molecular size, and polarity.[5]

Table 1: Comparison of Physical and Mechanical Properties of Plasticizers in PVC

PropertyThis compound (DEA)Di(2-ethylhexyl) Adipate (DEHA)Di(2-ethylhexyl) Phthalate (DOP)
Glass Transition Temperature (Tg) of Plasticized PVC 300-350 K[6]Lower than DEA[6]250-300 K[6]
Young's Modulus of Plasticized PVC Predicted to be higher than DEHP-plasticized PVC[6]Data not availableLower than DEA-plasticized PVC[6]
Tensile Strength Generally, adipates may show comparable tensile strength to DOP.[1]Data not availableBaseline for comparison
Elongation at Break Generally, adipates may show comparable elongation at break to DOP.[1]Data not availableBaseline for comparison

Note: The data for DEA's effect on Tg and Young's Modulus is based on molecular dynamics simulations and may vary with experimental conditions and plasticizer concentration.

Regulatory Framework and Safety Profile

The use of substances in food contact materials is strictly regulated to ensure consumer safety. In the European Union, Commission Regulation (EU) No 10/2011 on plastic materials and articles intended to come into contact with food sets the legal framework.[7][8] This regulation establishes an Overall Migration Limit (OML) for all non-volatile substances that migrate from the packaging into food, which is set at 10 milligrams per square decimeter of contact surface (mg/dm²) or 60 milligrams per kilogram of food (mg/kg).[8]

For specific substances, a Specific Migration Limit (SML) may be established based on toxicological risk assessments. While a specific SML for this compound is not explicitly listed in the public sections of the regulation, adipic acid and its esters are generally considered. For substances without a specific limit, a generic SML of 60 mg/kg applies.[9]

In the United States, the Food and Drug Administration (FDA) regulates food contact materials. New substances are typically approved through a Food Contact Notification (FCN) process, which requires the submission of detailed information on the substance's identity, intended use, migration data, and toxicological safety.

Safety Profile: this compound is considered to have low toxicity.[10] Toxicological data indicates a high oral LD50 in mice (8,100 mg/kg), suggesting low acute toxicity.[10] It is not classified as a carcinogen by IARC.[10] However, as with any substance used in food contact materials, a thorough risk assessment considering potential migration levels and toxicological data is essential.[11]

Table 2: Regulatory and Toxicological Profile of this compound

ParameterValue / InformationReference
EU Overall Migration Limit (OML) 10 mg/dm² or 60 mg/kg of food[8]
EU Specific Migration Limit (SML) Generic SML of 60 mg/kg may apply in the absence of a specific limit.[9]
Acute Oral Toxicity (LD50, mouse) 8,100 mg/kg[10]
Carcinogenicity (IARC) Not classifiable as a human carcinogen.[10]

Experimental Protocols

Migration Testing

Migration testing is crucial to ensure that the amount of plasticizer transferring from the packaging to the food does not exceed regulatory limits.[12] The testing is performed using food simulants under conditions that mimic the intended use of the packaging.[12]

Protocol: Specific Migration of this compound from a Polymer Film

1. Materials and Reagents:

  • Polymer film containing this compound.
  • Food Simulants (as per Regulation (EU) No 10/2011):
  • Simulant A: 10% ethanol (for aqueous foods)
  • Simulant B: 3% acetic acid (for acidic foods)
  • Simulant D2: Vegetable oil (for fatty foods)
  • This compound analytical standard.
  • Internal standard (e.g., Di-n-butyl adipate).
  • Solvents for extraction (e.g., hexane, acetonitrile).
  • Glass migration cells or pouches.
  • Incubator.
  • Gas Chromatograph-Mass Spectrometer (GC-MS).

2. Sample Preparation:

  • Cut the polymer film into test specimens of a known surface area (e.g., 1 dm²).
  • Clean the specimens to remove any surface contamination.

3. Migration Test:

  • Place the test specimen in a migration cell or pouch.
  • Add a known volume of the selected food simulant, ensuring a defined surface area-to-volume ratio (e.g., 6 dm²/L).
  • Seal the migration cell/pouch.
  • Incubate under conditions representative of the intended use (e.g., 10 days at 40°C for long-term storage at room temperature).[12]

4. Sample Extraction:

  • For Aqueous Simulants (A and B):
  • After the incubation period, remove the food simulant.
  • Perform a liquid-liquid extraction of the simulant with a suitable organic solvent (e.g., dichloromethane or hexane).[13]
  • Add a known amount of internal standard to the extract.
  • Concentrate the extract to a small volume.
  • For Fatty Food Simulant (D2 - Vegetable Oil):
  • Extraction from an oily matrix is more complex and may require a solvent extraction followed by a clean-up step, such as solid-phase extraction (SPE), to remove interfering fatty acids.[9]
  • Alternatively, a transesterification method can be used to convert the adipate esters to simpler esters for easier analysis.[9]

5. GC-MS Analysis:

  • Inject the concentrated extract into the GC-MS system.
  • The following is a general GC-MS protocol that should be optimized for the specific instrument and analytes:

Table 3: General GC-MS Parameters for this compound Analysis

ParameterCondition
Column 5% Phenyl Methyl Siloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 250°C
Injection Mode Splitless
Carrier Gas Helium, constant flow (e.g., 1 mL/min)
Oven Temperature Program Initial 60°C for 2 min, ramp at 10°C/min to 280°C, hold for 5 min
MS Transfer Line Temp. 280°C
MS Ion Source Temp. 230°C
Ionization Mode Electron Impact (EI) at 70 eV
Scan Mode Selected Ion Monitoring (SIM) for quantification
Quantifier Ion for DEA To be determined from the mass spectrum (e.g., m/z 129, 157)
Qualifier Ions for DEA To be determined from the mass spectrum

6. Quantification:

  • Prepare a calibration curve using standard solutions of this compound of known concentrations.
  • Calculate the concentration of DEA in the food simulant based on the peak area relative to the internal standard and the calibration curve.
  • Express the migration results in mg/kg of food simulant or mg/dm² of the contact surface.

Visualizations

Experimental_Workflow_for_Migration_Testing cluster_prep 1. Preparation cluster_migration 2. Migration cluster_analysis 3. Analysis cluster_results 4. Results & Compliance prep_sample Prepare Polymer Film Sample (Known Surface Area) migration_cell Assemble Migration Cell (Film + Simulant) prep_sample->migration_cell prep_simulant Select Food Simulant(s) (A, B, D2) prep_simulant->migration_cell incubation Incubate (e.g., 10 days at 40°C) migration_cell->incubation extraction Extract DEA from Simulant (LLE or SPE) incubation->extraction gcms GC-MS Analysis (Quantification) extraction->gcms quantify Calculate Migration Level (mg/kg or mg/dm²) gcms->quantify compliance Compare with Regulatory Limits (OML/SML) quantify->compliance

Figure 1: Experimental workflow for migration testing of this compound.

Regulatory_Approval_Process cluster_submission 1. Pre-market Submission cluster_review 2. Agency Review cluster_outcome 3. Decision develop_data Develop Data Package: - Chemical Identity - Intended Use - Migration Data - Toxicology Data submit_fcn Submit Food Contact Notification (FCN) to FDA develop_data->submit_fcn fda_review FDA Reviews FCN (120-day timeline) submit_fcn->fda_review safety_assessment Safety & Toxicological Assessment fda_review->safety_assessment exposure_assessment Exposure Assessment from Migration Data fda_review->exposure_assessment no_objection No Objection from FDA safety_assessment->no_objection Safe objection FDA objects. Further data may be required. safety_assessment->objection Concerns exposure_assessment->no_objection approval FCN becomes effective. Substance is approved for specified use. no_objection->approval

Figure 2: Simplified FDA regulatory approval process for a new food contact substance.

Plasticizer_Interaction Plasticizer molecules (DEA) position themselves between PVC chains, reducing intermolecular forces and increasing free volume. cluster_pvc PVC Polymer Matrix pvc_chain1 PVC Chain dea1 DEA pvc_chain1->dea1 van der Waals forces dea3 DEA pvc_chain1->dea3 pvc_chain2 PVC Chain dea2 DEA pvc_chain2->dea2 pvc_chain3 PVC Chain dea1->pvc_chain2 dea2->pvc_chain3 dea3->pvc_chain3

Figure 3: Simplified model of this compound interaction within a PVC matrix.

Conclusion

This compound presents a viable and safer alternative to traditional phthalate plasticizers for use in food packaging materials. Its ability to impart flexibility to polymers like PVC, combined with a favorable toxicological profile, makes it an attractive option for the industry. Adherence to regulatory guidelines and thorough migration testing are paramount to ensure that its use in food contact applications is safe for consumers. The protocols and information provided in this document serve as a foundational guide for researchers and professionals working towards the development and validation of safer food packaging solutions.

References

Determining Diethyl Adipate Migration from Plastics: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed methodologies for determining the migration of diethyl adipate (DEHA), a common plasticizer, from plastic materials into food simulants. The protocols outlined herein are intended to guide researchers, scientists, and drug development professionals in the accurate quantification of DEHA migration, a critical aspect of ensuring the safety of food contact materials and pharmaceutical packaging. This application note includes comprehensive experimental protocols for migration studies, sample preparation, and analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). Quantitative data from various studies are summarized in structured tables for comparative analysis. Additionally, diagrams illustrating the experimental workflow are provided to enhance understanding.

Introduction

This compound (DEHA) is an organic ester commonly used as a plasticizer in various polymers, including polyvinyl chloride (PVC) and polyethylene (PE), to impart flexibility and durability. Its application extends to food packaging films, medical devices, and pharmaceutical containers. However, the potential for DEHA to migrate from these plastic materials into food, beverages, or pharmaceutical formulations is a significant safety concern. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Food Safety Authority (EFSA) have established specific migration limits (SMLs) to minimize consumer exposure.[1][2] Therefore, robust and validated analytical methods are essential for quantifying DEHA migration.

This application note details the established methods for conducting migration studies and the subsequent analysis of DEHA using GC-MS and HPLC, two of the most prevalent and reliable techniques for this purpose.

Regulatory Context

The migration of substances from food contact materials is regulated to ensure consumer safety. In the European Union, Regulation (EU) No 10/2011 on plastic materials and articles intended to come into contact with food sets out the rules for migration testing.[3][4] This includes an overall migration limit (OML) of 10 mg/dm² of the surface area of the material, and specific migration limits (SMLs) for individual substances.[2] For DEHA, the SML in the EU is 18 mg/kg of food or food simulant.[1] Similarly, the FDA provides guidelines for the testing of plasticizers in food contact materials.[5]

Experimental Workflow

The overall process for determining DEHA migration from plastics involves a series of sequential steps, from the initial migration experiment to the final data analysis. This workflow ensures that the testing is conducted under controlled and reproducible conditions, leading to accurate and reliable results.

experimental_workflow cluster_migration Migration Study cluster_analysis Analytical Procedure cluster_data Data Interpretation start Select Plastic Material and Food Simulant migration_prep Prepare Plastic Sample (e.g., cut to size) start->migration_prep migration_exposure Expose Plastic to Food Simulant (Controlled Time and Temperature) migration_prep->migration_exposure sample_prep Sample Preparation (e.g., Liquid-Liquid Extraction) migration_exposure->sample_prep Collect Simulant analysis Instrumental Analysis (GC-MS or HPLC) sample_prep->analysis quantification Quantification (Calibration Curve) analysis->quantification data_analysis Data Analysis and Result Calculation quantification->data_analysis comparison Compare with Regulatory Limits data_analysis->comparison report Reporting comparison->report

Caption: Overall experimental workflow for determining this compound migration.

Quantitative Data on this compound Migration

The migration of DEHA is influenced by several factors, including the type of plastic, the nature of the food simulant, the contact time, and the temperature. The following tables summarize quantitative data from various studies to provide a comparative overview.

Table 1: Migration of this compound from Polyvinyl Chloride (PVC) into Various Food Simulants

Food SimulantTime (days)Temperature (°C)DEHA Migration (mg/kg)Reference
Isooctane2205 - 25[1]
Halawa Tehineh (Halva)102581.4[6]
CheeseNot SpecifiedNot SpecifiedNot Specified[7]
Cooked MeatsNot SpecifiedNot SpecifiedNot Specified[7]

Table 2: Migration of this compound from Polyethylene (PE) into Various Food Simulants

Food SimulantTime (days)Temperature (°C)DEHA Migration (mg/kg)Reference
95% Ethanol1060Not Specified[8]
3% Acetic Acid1040Not Specified[3]
20% Ethanol1040Not Specified[3]

Detailed Experimental Protocols

This section provides detailed, step-by-step protocols for conducting migration studies and analyzing DEHA using GC-MS and HPLC.

Migration Study Protocol

This protocol is based on the general principles outlined in EU Regulation No 10/2011.[3]

Objective: To simulate the transfer of DEHA from a plastic sample into a food simulant under controlled conditions.

Materials:

  • Plastic sample of known surface area (e.g., 1 dm²)

  • Food simulant (selected based on the type of food the plastic is intended for, e.g., 10% ethanol for aqueous foods, 20% ethanol for alcoholic foods, 3% acetic acid for acidic foods, olive oil or isooctane for fatty foods)

  • Glass migration cell or container with a hermetic seal

  • Incubator or oven capable of maintaining the desired temperature

  • Analytical balance

Procedure:

  • Cut the plastic sample to a precise surface area (e.g., 10 cm x 10 cm = 1 dm²).

  • Clean the plastic sample to remove any surface contamination, typically by rinsing with deionized water and/or ethanol and allowing it to dry completely.

  • Place the plastic sample into the migration cell.

  • Add a known volume of the pre-conditioned food simulant to the migration cell, ensuring the plastic is fully immersed. A typical ratio is 100 mL of simulant per 1 dm² of plastic.

  • Seal the migration cell to prevent evaporation of the simulant.

  • Place the migration cell in an incubator set to the desired temperature (e.g., 40°C or 60°C).[3][8]

  • Incubate for the specified duration (e.g., 10 days for long-term storage simulation).[3]

  • After the incubation period, remove the migration cell and allow it to cool to room temperature.

  • Carefully remove the plastic sample. The remaining food simulant now contains the migrated DEHA and is ready for sample preparation and analysis.

  • Prepare a blank sample by incubating the same food simulant without the plastic sample under the same conditions.

Sample Preparation: Liquid-Liquid Extraction (LLE)

Objective: To extract DEHA from the food simulant into an organic solvent suitable for GC-MS or HPLC analysis.

Materials:

  • Food simulant containing migrated DEHA

  • Separatory funnel

  • Organic solvent (e.g., n-hexane, dichloromethane)[9]

  • Sodium chloride (for salting out, if necessary)

  • Anhydrous sodium sulfate (for drying)

  • Rotary evaporator or nitrogen evaporator

  • Volumetric flask

  • Internal standard solution (e.g., deuterated DEHA or another suitable compound)

Procedure:

  • Transfer a known volume of the food simulant (e.g., 20 mL) to a separatory funnel.

  • Spike the sample with a known amount of internal standard.

  • Add a suitable volume of the extraction solvent (e.g., 5 mL of n-hexane).

  • If using an aqueous simulant, adding sodium chloride (e.g., 10% w/v) can improve extraction efficiency by the "salting-out" effect.[9]

  • Shake the separatory funnel vigorously for a specified time (e.g., 30 seconds using a vortex mixer) to ensure thorough mixing of the two phases.

  • Allow the layers to separate.

  • Collect the organic layer (top layer for n-hexane, bottom for dichloromethane).

  • Pass the organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.

  • Concentrate the extract to a small volume (e.g., 1 mL) using a rotary evaporator or a gentle stream of nitrogen.

  • Transfer the concentrated extract to a volumetric flask and adjust to the final volume with the extraction solvent. The sample is now ready for instrumental analysis.

Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate and quantify DEHA in the prepared sample extract.

gcms_workflow injection Sample Injection (1 µL, splitless) separation Chromatographic Separation (e.g., DB-5MS column) injection->separation ionization Ionization (Electron Ionization) separation->ionization detection Mass Detection (Scan or SIM mode) ionization->detection quantification Quantification (vs. Calibration Curve) detection->quantification

Caption: Workflow for GC-MS analysis of this compound.

Instrumentation and Conditions:

ParameterSetting
Gas Chromatograph
Injection Volume1 µL
Injection ModeSplitless
Injector Temperature270 - 280°C[1]
Columne.g., DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier GasHelium at a constant flow of 1.0 - 1.2 mL/min
Oven Temperature ProgramInitial temp 170°C, hold for a few minutes, then ramp to 220°C.[1] A broader program could be: initial 40°C for 2 min, ramp at 9°C/min to 300°C, hold for 3 min.
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230°C
Transfer Line Temperature280 - 300°C
Acquisition ModeFull Scan (e.g., m/z 35-500) for identification and Selected Ion Monitoring (SIM) for quantification. Key ions for DEHA can be selected for higher sensitivity.

Calibration: Prepare a series of calibration standards of DEHA in the same solvent as the final sample extract, covering the expected concentration range of the samples. Spike each standard with the same amount of internal standard as the samples. Construct a calibration curve by plotting the ratio of the DEHA peak area to the internal standard peak area against the concentration of DEHA.

Quality Control:

  • Analyze a solvent blank with each batch of samples to check for contamination.

  • Analyze the blank food simulant to account for any background levels of DEHA.

  • Run a continuing calibration verification (CCV) standard at regular intervals to check for instrument drift.

  • Analyze a spiked sample to assess matrix effects and recovery.

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify DEHA in the prepared sample extract.

Instrumentation and Conditions:

ParameterSetting
HPLC System
Injection Volume20 µL
ColumnReversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile PhaseIsocratic or gradient elution with a mixture of acetonitrile and water or a buffer solution.
Flow Rate1.0 mL/min
Column Temperature30°C
Detector
TypeUV-Vis Detector
Wavelength225 - 230 nm

Calibration: Prepare a series of DEHA calibration standards in the mobile phase or a solvent compatible with the mobile phase. Construct a calibration curve by plotting the peak area of DEHA against its concentration.

Quality Control:

  • Analyze a mobile phase blank with each batch of samples.

  • Analyze the blank food simulant.

  • Run a CCV standard periodically.

  • Analyze a spiked sample to determine recovery.

Conclusion

The determination of this compound migration from plastic materials is a critical process for ensuring the safety of food contact materials and pharmaceutical packaging. The protocols detailed in this application note provide a robust framework for conducting these studies. The choice between GC-MS and HPLC will depend on the specific requirements of the analysis, including sensitivity, selectivity, and available instrumentation. By following these standardized procedures, researchers can obtain accurate and reproducible data on DEHA migration, enabling them to assess compliance with regulatory limits and ensure product safety. The provided quantitative data and workflow diagrams serve as valuable resources for planning and executing these important analyses.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Diethyl Adipate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of diethyl adipate and improve yield.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound, particularly via Fischer esterification.

Issue 1: Low Yield of this compound

Low yields are a common challenge in this compound synthesis, often stemming from the reversible nature of the Fischer esterification reaction.[1]

Potential Cause: Reaction Equilibrium

The esterification of adipic acid with ethanol is an equilibrium process. Without removing one of the products (water), the reaction will not proceed to completion, limiting the final yield.[1][2]

Solution:

  • Water Removal: Employ a Dean-Stark apparatus with a suitable solvent like toluene to azeotropically remove water as it is formed, driving the reaction towards the product side.[1][3]

  • Excess Reactant: Use a large excess of ethanol. According to Le Chatelier's principle, this shifts the equilibrium towards the formation of this compound.[1][3] Using a 3-fold excess of alcohol is a common practice.[3]

Potential Cause: Inactive or Insufficient Catalyst

The acid catalyst (e.g., sulfuric acid) is crucial for increasing the reaction rate.[1] If the catalyst is inactive or used in an insufficient amount, the reaction will be slow and may not reach equilibrium within the allotted time.

Solution:

  • Catalyst Concentration: Ensure the catalyst is used in an appropriate concentration. For sulfuric acid, a common concentration is around 1% of the weight of the adipic acid.[3]

  • Catalyst Activity: Verify that the acid catalyst has not been neutralized or degraded.

Potential Cause: Suboptimal Reaction Conditions

Temperature and reaction time significantly impact the reaction rate and yield.

Solution:

  • Temperature: High temperatures can favor side reactions. It is recommended to run the reaction at the reflux temperature of the solvent system (e.g., around 80°C for ethanol/toluene).[1]

  • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1]

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low Yield Detected equilibrium Is the reaction at equilibrium? start->equilibrium catalyst Is the catalyst active and sufficient? equilibrium->catalyst Yes solution1 Remove water (Dean-Stark) Increase excess of ethanol equilibrium->solution1 No conditions Are reaction conditions optimal? catalyst->conditions Yes solution2 Verify catalyst activity Optimize catalyst concentration catalyst->solution2 No solution3 Adjust temperature and reaction time Monitor with TLC conditions->solution3 No end_node Yield Optimized conditions->end_node Yes solution1->equilibrium solution2->catalyst solution3->conditions SynthesisWorkflow start Start reactants Combine Adipic Acid, Ethanol, Toluene, and Sulfuric Acid start->reactants reflux Heat to Reflux using Dean-Stark Apparatus reactants->reflux water_removal Collect Water in Dean-Stark Trap reflux->water_removal reaction_complete Reaction Complete (Monitor by temperature rise to 78°C) water_removal->reaction_complete cool Cool Reaction Mixture reaction_complete->cool neutralize Neutralize with Saturated Sodium Bicarbonate Solution cool->neutralize extract Extract with Organic Solvent neutralize->extract dry Dry Organic Layer (e.g., Anhydrous Sodium Sulfate) extract->dry filter Filter dry->filter evaporate Remove Solvent via Rotary Evaporation filter->evaporate distill Purify by Vacuum Distillation evaporate->distill product This compound distill->product

References

Technical Support Center: Purification of Crude Diethyl Adipate by Vacuum Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude diethyl adipate via vacuum distillation.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the vacuum distillation of this compound.

Q1: My vacuum pump is running, but I cannot achieve the desired low pressure. What should I do?

A1: An inability to reach the target vacuum level is one of the most common problems in vacuum distillation and is often due to leaks in the system.[1][2]

  • Check for Leaks:

    • Ensure all ground glass joints are properly sealed with a suitable vacuum grease. Be cautious not to use excessive grease, as it can contaminate the product.[3]

    • Inspect all tubing and connections for cracks, holes, or loose fittings.

    • Perform a "wiggle test" by gently moving hoses and connections to see if the vacuum pressure changes, which can indicate a poor seal.[1]

  • Systematic Approach:

    • Isolate different parts of the system to identify the source of the leak. Start by connecting the vacuum gauge directly to the pump to ensure the pump itself is functioning correctly.[1]

    • Gradually add components to the system to pinpoint the faulty connection.

  • Virtual Leaks:

    • Contaminants within the system, such as residual solvents or water, can evaporate under vacuum, increasing the pressure. This is known as a virtual leak.[1] Ensure your apparatus is clean and dry before starting the distillation.

Q2: The distillation is very slow, or no distillate is being collected. What are the possible causes?

A2: A slow or non-existent distillation rate can be caused by several factors related to temperature and pressure.

  • Inadequate Heating: The heating mantle or oil bath may not be at a high enough temperature to cause the this compound to boil at the achieved vacuum.

  • Pressure Too High: If the vacuum is not low enough, the boiling point of this compound will be higher. Verify your vacuum level and check for leaks if necessary.

  • Poor Insulation: Ensure the distillation column is well-insulated to prevent heat loss.[4]

Q3: The liquid in the distillation flask is bumping violently. How can I prevent this?

A3: Bumping occurs when the liquid becomes superheated and boils in bursts rather than smoothly.

  • Stirring: Use a magnetic stir bar and stir plate to ensure smooth and even boiling. Boiling chips are not effective under vacuum.[5]

  • Introduction of Gas: In some setups, a fine stream of inert gas (like nitrogen or argon) can be bled into the system to promote smooth boiling.

Q4: The distillate appears cloudy or contains water. How can I resolve this?

A4: Cloudiness in the distillate often indicates the presence of water.

  • Drying the Crude Product: Ensure the crude this compound is thoroughly dried before distillation. This can be done using a suitable drying agent like anhydrous potassium carbonate.[6]

  • Clean and Dry Glassware: All glassware used for the distillation must be completely dry.

Q5: My product is discolored after distillation. What could be the cause?

A5: Discoloration can be a sign of thermal degradation.

  • Overheating: this compound may decompose at excessively high temperatures. It is crucial to use the lowest possible temperature for distillation by maintaining a good vacuum.

  • Residual Acid: If the crude this compound contains residual acid from the synthesis step (e.g., sulfuric acid), this can cause decomposition and charring upon heating.[3] Neutralize and wash the crude product before distillation.

Quantitative Data

The following table summarizes key physical properties of this compound relevant to its purification by vacuum distillation.

PropertyValue
Boiling Point (Atmospheric Pressure) 251 °C[7][8]
Boiling Point (Reduced Pressure) 138 °C @ 20 mmHg[6]
109-110 °C @ 14 mmHg
Density 1.009 g/mL at 25 °C[8]
Refractive Index (n20/D) 1.427[7]
Melting Point -19 to -20 °C[7]
Molecular Weight 202.25 g/mol [9]

Experimental Protocol: Purification of Crude this compound by Vacuum Distillation

This protocol outlines the steps for purifying crude this compound, which may contain unreacted starting materials (adipic acid, ethanol), water, and catalyst (e.g., sulfuric acid).[6][10][11]

1. Neutralization and Washing of Crude Product: a. Transfer the crude this compound to a separatory funnel. b. Wash the crude product with a saturated solution of sodium bicarbonate to neutralize any residual acid catalyst. c. Wash with water to remove any remaining salts and water-soluble impurities. d. Finally, wash with brine (saturated NaCl solution) to aid in the separation of the organic and aqueous layers.

2. Drying the Crude this compound: a. Separate the organic layer and transfer it to a clean, dry flask. b. Add a suitable drying agent, such as anhydrous potassium carbonate, to remove residual water.[6] c. Allow the mixture to stand with occasional swirling until the liquid is clear. d. Filter the dried this compound to remove the drying agent.

3. Vacuum Distillation Setup: a. Assemble the vacuum distillation apparatus as shown in the diagram below. Ensure all glassware is clean and dry. b. Use a round-bottom flask of an appropriate size for the distillation pot. c. Add a magnetic stir bar to the distillation flask.[5] d. Lightly grease all ground glass joints with a high-vacuum grease. e. Connect the apparatus to a vacuum pump, incorporating a cold trap to protect the pump from corrosive vapors. f. Place a thermometer correctly to measure the temperature of the vapor that is distilling.

4. Distillation Procedure: a. Begin stirring the crude this compound. b. Turn on the vacuum pump and allow the system to evacuate to the desired pressure. c. Once a stable vacuum is achieved, begin heating the distillation flask using a heating mantle or an oil bath. d. Collect the forerun, which may contain residual ethanol and toluene (if used in the synthesis).[6] e. As the temperature rises and stabilizes at the boiling point of this compound at the recorded pressure, collect the main fraction in a clean receiving flask. f. Continue distillation until only a small amount of residue remains in the distillation flask. g. Turn off the heating and allow the system to cool down completely before slowly reintroducing air into the apparatus. h. Disassemble the apparatus and characterize the purified this compound.

Visualizations

G start Start Distillation check_vacuum Unable to Reach Target Vacuum? start->check_vacuum check_leaks Check for Leaks: - Joints - Tubing - Connections check_vacuum->check_leaks Yes no_distillate Slow or No Distillation? check_vacuum->no_distillate No check_pump Isolate and Test Vacuum Pump check_leaks->check_pump virtual_leak Check for Virtual Leaks (e.g., residual solvent) check_pump->virtual_leak virtual_leak->start check_temp Increase Heating Mantle/Oil Bath Temp no_distillate->check_temp Yes bumping Violent Bumping? no_distillate->bumping No check_pressure Verify Vacuum Level check_temp->check_pressure check_pressure->start add_stirring Ensure Adequate Magnetic Stirring bumping->add_stirring Yes discolored Discolored Distillate? bumping->discolored No add_stirring->start check_overheating Lower Heating Temp Improve Vacuum discolored->check_overheating Yes success Successful Purification discolored->success No neutralize Ensure Crude Product is Neutralized check_overheating->neutralize neutralize->start

Caption: Troubleshooting workflow for vacuum distillation of this compound.

G cluster_prep Crude Product Preparation cluster_distill Vacuum Distillation crude_dea Crude this compound neutralize 1. Neutralize with Sodium Bicarbonate Solution crude_dea->neutralize wash_water 2. Wash with Water neutralize->wash_water wash_brine 3. Wash with Brine wash_water->wash_brine dry 4. Dry with Anhydrous K2CO3 wash_brine->dry filter 5. Filter dry->filter distill_setup Assemble Distillation Apparatus filter->distill_setup Dried Crude DEA add_stir_bar Add Magnetic Stir Bar distill_setup->add_stir_bar evacuate Evacuate System add_stir_bar->evacuate heat Heat Gently evacuate->heat collect_forerun Collect Forerun heat->collect_forerun collect_main Collect Main Fraction collect_forerun->collect_main cool Cool System collect_main->cool purified_dea Purified this compound cool->purified_dea

Caption: Experimental workflow for the purification of this compound.

References

Troubleshooting side reactions in Diethyl adipate synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Diethyl Adipate Synthesis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method for synthesizing this compound is the Fischer-Speier esterification.[1] This reaction involves heating adipic acid and ethanol in the presence of an acid catalyst, typically concentrated sulfuric acid or p-toluenesulfonic acid.[2][3][4][5] The reaction is reversible, and measures are often taken to drive it towards the formation of the diethyl ester.[6][7]

Q2: Why is my yield of this compound consistently low?

A2: Low yields in this compound synthesis are often due to the equilibrium nature of the Fischer esterification.[6][8] The reaction between adipic acid and ethanol produces this compound and water. As the concentration of the products increases, the reverse reaction (hydrolysis of the ester) can occur, leading to an equilibrium state with significant amounts of unreacted starting materials.[5][7] To improve the yield, it is essential to shift the equilibrium towards the products.[8]

Q3: How can I improve the yield of my this compound synthesis?

A3: There are two primary strategies to drive the Fischer esterification towards a higher yield of this compound:

  • Use of Excess Reactant: According to Le Chatelier's principle, using a large excess of one of the reactants, typically the less expensive and more easily removable ethanol, will shift the equilibrium to favor the product.[7][8] Using a 10-fold excess of alcohol can significantly increase the ester yield.[7][8]

  • Removal of Water: Removing water as it is formed is a highly effective method to prevent the reverse reaction and drive the synthesis to completion.[6][8] This is commonly achieved by azeotropic distillation using a Dean-Stark apparatus with a solvent like toluene.[8][9]

Q4: What are the potential side reactions in this compound synthesis?

A4: Besides incomplete reaction leading to the monoethyl adipate intermediate, other side reactions can occur, particularly under harsh conditions:

  • Formation of Diethyl Ether: At high temperatures, the strong acid catalyst (like sulfuric acid) can catalyze the dehydration of ethanol to form diethyl ether.

  • Charring/Decomposition: Prolonged heating at very high temperatures can lead to the decomposition and charring of the organic materials.[6]

Q5: What is the role of the acid catalyst?

A5: The acid catalyst, such as sulfuric acid, protonates the carbonyl oxygen of the adipic acid.[8] This protonation makes the carbonyl carbon more electrophilic and, therefore, more susceptible to nucleophilic attack by the ethanol.[5][8] The catalyst increases the rate at which the reaction reaches equilibrium but does not change the position of the equilibrium itself.[8]

Troubleshooting Guide

Problem Possible Causes Solutions
Low Yield Reaction has not reached completion due to equilibrium.- Increase the molar ratio of ethanol to adipic acid.[7][8]- Remove water as it forms using a Dean-Stark apparatus.[6][8]- Increase the reaction time.[10]
Inactive or insufficient catalyst.- Ensure the catalyst has not been neutralized and is used in an adequate amount (e.g., 1% by weight of adipic acid).[9]- Verify the activity of the catalyst if it has been stored for a long time.
Product is Contaminated with Starting Material (Adipic Acid) Incomplete reaction.- See solutions for "Low Yield".- During workup, wash the organic layer with a saturated sodium bicarbonate solution to remove unreacted adipic acid.[8]
Solid material precipitating upon cooling the reaction mixture.- This is likely unreacted adipic acid.[9] The reaction needs to be driven further to completion.
Formation of an Oily Layer that is not the Product Possible formation of diethyl ether or other byproducts.- Control the reaction temperature to avoid excessive heat that can promote side reactions.[8]- Purify the crude product via vacuum distillation to separate this compound from lower-boiling impurities.[9]
Difficulty in Product Isolation/Purification Emulsion formation during aqueous workup.- Add brine (saturated NaCl solution) to the wash to help break the emulsion.[10]
The product has a high boiling point, making atmospheric distillation difficult.- Perform the final purification by vacuum distillation. This compound distills at approximately 138°C/20 mmHg.[9]

Quantitative Data Summary

Table 1: Effect of Reactant Molar Ratio on Esterification Yield

Molar Ratio (Alcohol:Acid)Approximate Yield at EquilibriumReference
1:1~65%[7][8]
10:1~97%[7][8]

Table 2: Comparison of Catalytic Systems for Adipate Ester Synthesis

CatalystReactantsTemperature (°C)Reaction Time (h)Yield (%)Reference
Sulfuric AcidAdipic Acid + EthanolReflux (~80°C)2Not specified, but a standard method[8][11]
Titanium AdipateDimethyl Adipate + Isooctanol117Not Specified94.23[10]
ZeoliteAdipic Acid + EthanolNot SpecifiedNot Specified95.7[2]

Experimental Protocols

Protocol 1: Fischer Esterification of Adipic Acid with Azeotropic Removal of Water

This protocol is adapted from established procedures for Fischer esterification.[9][11]

  • Apparatus Setup: Assemble a round-bottom flask with a Dean-Stark apparatus and a reflux condenser. Add a magnetic stir bar to the flask.

  • Reactant Charging: To the round-bottom flask, add:

    • Adipic Acid (1.0 mole equivalent)

    • Absolute Ethanol (3.0 mole equivalents)[9]

    • Toluene (volume sufficient to fill the Dean-Stark trap and provide reflux)[9]

    • Concentrated Sulfuric Acid (approx. 1% of the weight of adipic acid)[9]

  • Reaction: Heat the mixture to reflux using a heating mantle. The azeotrope of toluene, ethanol, and water will begin to distill and collect in the Dean-Stark trap. The denser water will separate to the bottom of the trap, while the toluene and ethanol will overflow back into the reaction flask.

  • Monitoring: Continue the reflux until no more water collects in the trap, indicating the reaction is complete. This typically takes several hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[8]

    • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate).

    • Filter to remove the drying agent.

  • Purification:

    • Remove the toluene and excess ethanol by simple distillation or rotary evaporation.

    • Purify the remaining crude this compound by vacuum distillation. Collect the fraction boiling at approximately 138°C at 20 mmHg.[9]

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reactants Charge Reactants: Adipic Acid, Ethanol, Toluene, H2SO4 setup Assemble Reflux Apparatus with Dean-Stark Trap reactants->setup reflux Heat to Reflux setup->reflux water_removal Azeotropic Removal of Water reflux->water_removal Continuous cool Cool to RT water_removal->cool wash Aqueous Washes (H2O, NaHCO3, Brine) cool->wash dry Dry Organic Layer wash->dry concentrate Remove Solvents dry->concentrate distill Vacuum Distillation concentrate->distill product Pure this compound distill->product

Caption: Experimental workflow for this compound synthesis.

troubleshooting_logic start Low Yield of This compound q_water Is water being effectively removed? start->q_water q_ratio Is ethanol in large excess? start->q_ratio q_catalyst Is the catalyst active and sufficient? start->q_catalyst q_time Was the reaction time adequate? start->q_time sol_water Use Dean-Stark apparatus q_water->sol_water No sol_ratio Increase EtOH:Acid ratio (e.g., >3:1) q_ratio->sol_ratio No sol_catalyst Add fresh/more catalyst q_catalyst->sol_catalyst No sol_time Increase reflux time q_time->sol_time No

Caption: Troubleshooting logic for low yield in synthesis.

References

Technical Support Center: Diethyl Adipate Esterification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of water during diethyl adipate esterification.

Frequently Asked Questions (FAQs)

Q1: Why is water removal crucial in this compound esterification?

A1: The esterification of adipic acid with ethanol to form this compound is a reversible equilibrium reaction.[1][2][3] Water is a byproduct of this reaction. According to Le Chatelier's principle, the presence of water in the reaction mixture will shift the equilibrium back towards the reactants (adipic acid and ethanol), thereby reducing the yield of the desired this compound.[1][2][4] Continuous removal of water is one of the most effective strategies to drive the reaction to completion and achieve a high yield of the ester.[2][5]

Q2: What are the primary methods for removing water from the this compound esterification reaction?

A2: The three main strategies to mitigate the effects of water and drive the esterification forward are:

  • Azeotropic Distillation: This physical method involves using an entraining solvent (like toluene or benzene) to form a low-boiling azeotrope with water, which is then distilled off.[2] A Dean-Stark apparatus is commonly used for this purpose.[2]

  • Using an Excess of a Reactant: Typically, a large excess of ethanol is used.[1] This shifts the equilibrium towards the product side, increasing the ester yield.[1][2]

  • Employing a Dehydrating Agent: Chemical agents like molecular sieves can be added to the reaction mixture to absorb water as it is formed.[6][7] Concentrated sulfuric acid, often used as a catalyst, also acts as a dehydrating agent.[8]

Q3: How does the molar ratio of alcohol to adipic acid affect the yield of this compound?

A3: The molar ratio of ethanol to adipic acid is a critical factor in determining the final yield. Using a significant excess of ethanol can substantially shift the reaction equilibrium towards the formation of this compound. For instance, while an equimolar ratio might result in a yield of around 65% at equilibrium, increasing the excess of alcohol can drive the reaction to near completion.[1][2]

Troubleshooting Guides

Issue 1: Low Yield of this compound

  • Possible Cause: The reaction has reached equilibrium with a significant amount of unreacted starting materials due to the presence of water.[1]

    • Solution: Implement a water removal strategy. The most common and effective method is azeotropic distillation using a Dean-Stark apparatus with an appropriate solvent like toluene.[2] Alternatively, using a large excess of ethanol (e.g., 3 to 10-fold excess) can drive the reaction forward.[1][2] The addition of a dehydrating agent, such as 3Å or 4Å molecular sieves, to the reaction mixture is another effective approach.[6]

  • Possible Cause: Insufficient reaction time or temperature.

    • Solution: Ensure the reaction is allowed to proceed for a sufficient duration at the appropriate temperature. Monitoring the reaction progress by Thin Layer Chromatography (TLC) can help determine the optimal reaction time.[5] Increasing the temperature can increase the reaction rate, but be cautious of potential side reactions.[9]

  • Possible Cause: Inactive or insufficient catalyst.

    • Solution: Use a fresh or properly stored acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid. Ensure the catalytic amount is appropriate for the scale of your reaction.

Issue 2: Difficulty in Separating the Product

  • Possible Cause: Formation of an emulsion during the aqueous workup.

    • Solution: To break up an emulsion, try washing the organic layer with brine (a saturated aqueous solution of NaCl). This increases the ionic strength of the aqueous layer, helping to separate the phases.

  • Possible Cause: Incomplete neutralization of the acid catalyst.

    • Solution: During the workup, ensure thorough washing with a saturated sodium bicarbonate solution until no more gas (CO2) evolves. This indicates that all the acid catalyst has been neutralized.

Data Presentation

Table 1: Effect of Ethanol Excess on Esterification Yield

Molar Ratio (Ethanol:Carboxylic Acid)Approximate Yield at EquilibriumReference
1:1~65%[1][2]
10:1~97%[1][2]
100:1~99%[2]

Table 2: Comparison of Water Removal Methods

MethodPrincipleAdvantagesDisadvantages
Azeotropic Distillation Physical removal of water as a low-boiling azeotrope with an entrainer.Highly efficient for continuous water removal, drives reaction to completion.Requires an additional solvent (entrainer) which must be removed later; requires specific glassware (Dean-Stark apparatus).
Excess Alcohol Shifts the reaction equilibrium towards the products (Le Chatelier's Principle).Simple procedure, does not require special apparatus.Requires a large volume of alcohol which needs to be removed after the reaction, potentially increasing costs and waste.
Dehydrating Agents (e.g., Molecular Sieves) Chemical absorption of water from the reaction mixture.Simple to implement, can be used in situations where distillation is not feasible.The capacity of the drying agent is limited; can be costly for large-scale reactions; may require removal by filtration.

Experimental Protocols

Protocol 1: this compound Synthesis via Azeotropic Distillation with a Dean-Stark Apparatus

  • Apparatus Setup: Assemble a round-bottom flask, a Dean-Stark trap, and a reflux condenser.

  • Reagents: To the round-bottom flask, add adipic acid, a 2 to 3-fold molar excess of absolute ethanol, an entraining solvent (e.g., toluene), and a catalytic amount of concentrated sulfuric acid.

  • Reaction: Heat the mixture to reflux. The vapor containing the ethanol-toluene-water azeotrope will condense and collect in the Dean-Stark trap.

  • Water Removal: As the condensate cools, it will separate into two layers in the trap. The denser aqueous layer will settle at the bottom, and the less dense organic layer will overflow back into the reaction flask.

  • Monitoring: Continue the reaction until no more water collects in the trap, indicating the reaction is complete.

  • Workup: Cool the reaction mixture. Remove the entrainer and excess ethanol by distillation or rotary evaporation. Wash the remaining crude ester with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine. Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate), filter, and purify the this compound by vacuum distillation.

Mandatory Visualization

experimental_workflow_azeotropic_distillation cluster_setup Apparatus Setup cluster_reaction Reaction cluster_separation Water Removal cluster_workup Workup & Purification setup Assemble Round-Bottom Flask, Dean-Stark Trap, and Reflux Condenser reagents Add Adipic Acid, Ethanol, Toluene, and H₂SO₄ setup->reagents heat Heat to Reflux reagents->heat distill Azeotrope Distills and Condenses heat->distill collect Water Collects in Dean-Stark Trap distill->collect recycle Organic Layer Returns to Flask collect->recycle cool Cool Reaction Mixture collect->cool recycle->heat evaporate Remove Solvents cool->evaporate wash Wash with NaHCO₃ and Brine evaporate->wash dry Dry and Filter wash->dry purify Vacuum Distillation dry->purify

Caption: Experimental workflow for this compound synthesis using azeotropic distillation.

decision_tree_water_removal start Need to Remove Water from This compound Esterification q1 Is specialized glassware (Dean-Stark) available? start->q1 q2 Is a large excess of ethanol cost-effective? q1->q2 No method1 Use Azeotropic Distillation q1->method1 Yes q3 Are reactants sensitive to high temperatures? q2->q3 No method2 Use Excess Ethanol q2->method2 Yes q3->method2 No method3 Use Dehydrating Agent (e.g., Molecular Sieves) q3->method3 Yes

Caption: Decision tree for selecting a water removal method in this compound esterification.

References

Technical Support Center: Optimizing Diethyl Adipate Performance as a Low-Temperature Plasticizer

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the use of diethyl adipate (DEA) as a plasticizer, with a special focus on improving its performance in cold-temperature applications.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound at low temperatures.

Issue Potential Cause Recommended Solution
Increased Stiffness or Brittleness at Low Temperatures This compound's plasticizing efficiency may decrease significantly below its glass transition temperature (Tg), leading to a more rigid polymer matrix.1. Blend with a Co-plasticizer: Incorporate a secondary plasticizer known for excellent low-temperature performance, such as Dioctyl Adipate (DOA), Diisodecyl Adipate (DIDA), Dioctyl Azelate (DOZ), or Dioctyl Sebacate (DOS). These can improve the overall flexibility of the formulation at colder temperatures.[1] 2. Optimize Plasticizer Concentration: An insufficient concentration of this compound can lead to inadequate plasticization. Systematically vary the concentration to find the optimal level for your specific polymer and application. 3. Consider a Polymeric Plasticizer: For applications requiring long-term stability and flexibility, a polymeric plasticizer can be used in conjunction with or as an alternative to this compound.
Cracking or Fracturing Upon Flexing in the Cold The material has dropped below its brittle point, a temperature at which it loses its ability to deform under stress and instead fractures.1. Determine the Brittle Point: Conduct a cold bend test (e.g., ASTM D1043) to determine the temperature at which the material fails.[2][3] 2. Formulate with a More Effective Low-Temperature Plasticizer: If the brittle point is too high for your application, consider partially or fully replacing this compound with a plasticizer with a lower brittle point, such as a sebacate or azelate.[1]
Phase Separation or Plasticizer "Sweat-out" (Exudation) at Low Temperatures Poor compatibility between the this compound and the polymer at reduced temperatures can cause the plasticizer to migrate to the surface.1. Assess Polymer-Plasticizer Compatibility: Review the solubility parameters of both your polymer and this compound. A large mismatch can indicate poor compatibility. 2. Use a Compatibilizer: In some systems, a compatibilizing agent can improve the interaction between the polymer and the plasticizer. 3. Blend with a More Compatible Co-plasticizer: A co-plasticizer with better compatibility with the host polymer can help to keep the this compound integrated within the polymer matrix.
Inconsistent Performance Across Different Batches Variations in the polymer grade, plasticizer purity, or processing conditions can lead to inconsistent low-temperature performance.1. Standardize Materials and Procedures: Ensure that the same grade of polymer and purity of this compound are used across all experiments. Document and standardize all processing parameters, such as mixing times and temperatures. 2. Thoroughly Characterize Raw Materials: Perform quality control checks on incoming materials to ensure consistency.

Frequently Asked Questions (FAQs)

1. What is the primary role of this compound as a plasticizer at low temperatures?

This compound, like other adipate plasticizers, is known for imparting good flexibility and reducing the brittleness of polymers at low temperatures.[4] Its linear molecular structure contributes to a lower viscosity compared to some other plasticizers, which aids in maintaining flexibility as the temperature drops.[4]

2. How does this compound improve low-temperature performance?

This compound works by inserting itself between polymer chains, which increases the free volume and allows the chains to move more easily, even at lower temperatures. This mechanism lowers the glass transition temperature (Tg) of the polymer, the point at which it transitions from a rigid, glassy state to a more flexible, rubbery state.[5] A lower Tg is a key indicator of improved cold-temperature performance.[6]

3. My material is still too stiff in the cold with this compound. What are my options?

If your formulation with this compound is not meeting your low-temperature flexibility requirements, consider the following:

  • Blending with a co-plasticizer: This is a common and effective strategy. Adipates like DOA and DIDA, or sebacates like DOS, are excellent choices for enhancing cold flex performance.[1]

  • Increasing the plasticizer concentration: While effective to a point, be mindful of potential issues like plasticizer migration if the concentration becomes too high.

  • Switching to a different class of plasticizer: For extremely low-temperature applications, sebacates or azelates may offer superior performance.

4. How can I quantitatively measure the improvement in low-temperature performance?

Several analytical techniques can be used to quantify the effectiveness of this compound and other plasticizers at low temperatures:

  • Differential Scanning Calorimetry (DSC): This technique is used to measure the glass transition temperature (Tg) of the plasticized polymer. A lower Tg indicates better low-temperature performance.[5][6]

  • Dynamic Mechanical Analysis (DMA): DMA provides information on the viscoelastic properties of the material, including the storage modulus (stiffness) and tan delta (damping) as a function of temperature. The peak of the tan delta curve is often used to determine the Tg.

  • Cold Bend/Torsional Stiffness Tests (e.g., ASTM D1043): These mechanical tests directly measure the flexibility and stiffness of the material at specific low temperatures and can determine the brittle point.[2][3]

5. Are there any compatibility issues I should be aware of when using this compound?

While adipate plasticizers are generally compatible with a range of polymers like PVC, compatibility can be affected by the specific polymer, the concentration of the plasticizer, and the temperature.[4] At very high concentrations or very low temperatures, there is a risk of phase separation, where the plasticizer migrates out of the polymer matrix. It is always recommended to perform compatibility studies for your specific formulation.

Quantitative Data Presentation

The following table summarizes the typical effects of various adipate plasticizers on the glass transition temperature (Tg) of Poly(vinyl chloride) (PVC). A lower Tg generally correlates with better low-temperature performance.

Disclaimer: The data presented below is compiled from various sources for illustrative purposes. Direct comparison between plasticizers should be made with caution as performance can vary based on the specific polymer, formulation, and testing conditions.

PlasticizerPolymerPlasticizer Concentration (phr)Glass Transition Temperature (Tg) (°C)Reference
NonePVC0~85[7]
This compound (DEA)PLA/TPSNot SpecifiedSignificantly Reduced[8]
Dioctyl Adipate (DOA)PVC50-3.5[9]
Di(2-ethylhexyl) Adipate (DEHA)PVC40-50 wt%Not Specified[10]
Butyl Phenoxyethyl AdipatePVC50-45.7[1]
Dioctyl Phthalate (DOP) - for comparisonPVC50-37.0[1]

Experimental Protocols

Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg) Determination

Objective: To measure the glass transition temperature (Tg) of a polymer sample plasticized with this compound.

Apparatus: Differential Scanning Calorimeter (DSC)

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the plasticized polymer sample into an aluminum DSC pan.

  • Reference Pan: Prepare an empty, sealed aluminum pan as a reference.

  • Instrument Setup:

    • Place the sample and reference pans into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.

  • Thermal Program:

    • First Heating Scan: Heat the sample from room temperature to a temperature above its expected processing temperature to erase its thermal history.

    • Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature well below the expected Tg.

    • Second Heating Scan: Heat the sample at a controlled rate (e.g., 10°C/min) through the glass transition region.

  • Data Analysis: The Tg is determined from the second heating scan as the midpoint of the step-change in the heat flow curve.

Dynamic Mechanical Analysis (DMA) for Viscoelastic Properties

Objective: To evaluate the effect of this compound on the viscoelastic properties (storage modulus, loss modulus, and tan delta) of a polymer as a function of temperature.

Apparatus: Dynamic Mechanical Analyzer (DMA)

Methodology:

  • Sample Preparation: Prepare a rectangular sample of the plasticized polymer with precise dimensions (e.g., as per ASTM D4065, D4440, D5279).[11][12]

  • Instrument Setup:

    • Mount the sample in the appropriate fixture (e.g., single cantilever, three-point bending).

    • Enclose the sample in the thermal chamber.

  • Test Parameters:

    • Set the oscillation frequency (e.g., 1 Hz).

    • Set the strain amplitude within the linear viscoelastic region of the material.

  • Thermal Program:

    • Cool the sample to a temperature below its Tg.

    • Ramp the temperature at a controlled rate (e.g., 2-5°C/min) through the glass transition and into the rubbery plateau region.

  • Data Analysis: Plot the storage modulus (E'), loss modulus (E"), and tan delta (tan δ = E"/E') as a function of temperature. The peak of the tan delta curve is a common indicator of the Tg.

Cold Bend Test (based on ASTM D1043)

Objective: To determine the temperature at which a plasticized polymer becomes brittle and fractures upon bending.

Apparatus: Cold chamber, mandrel of a specified diameter.

Methodology:

  • Sample Preparation: Prepare standardized test specimens of the plasticized polymer.

  • Conditioning: Place the test specimens and the test apparatus in a cold chamber and condition them at the desired test temperature for a specified duration to ensure thermal equilibrium.

  • Bending: Bend the conditioned specimen at a uniform rate around a mandrel of a specified diameter.

  • Observation: Visually inspect the specimen for any signs of cracking, crazing, or fracture.

  • Brittle Temperature Determination: The test is repeated at progressively lower temperatures until the specimen fails. The highest temperature at which failure occurs is reported as the brittle temperature.

Visualizations

Plasticization_Mechanism cluster_0 Unplasticized Polymer (Rigid at Low Temp) cluster_1 Plasticized Polymer (Flexible at Low Temp) PolymerChains_Rigid Closely Packed Polymer Chains Process Addition of This compound PolymerChains_Rigid->Process PolymerChains_Flexible Separated Polymer Chains DEA This compound Molecules Process->PolymerChains_Flexible Increases Free Volume & Lowers Tg

Caption: Mechanism of plasticization by this compound.

Troubleshooting_Flowchart Start Material is brittle at low temperature Q1 Is plasticizer concentration optimized? Start->Q1 A1_Yes Increase DEA Concentration Q1->A1_Yes No Q2 Is DEA compatible with the polymer? Q1->Q2 Yes A1_Yes->Q2 A2_Yes Blend with a Co-plasticizer (e.g., DOA, DOS) Q2->A2_Yes Yes A2_No Consider a more compatible plasticizer or compatibilizer Q2->A2_No No End Improved Low-Temp Performance A2_Yes->End A2_No->End

Caption: Troubleshooting workflow for brittleness issues.

Experimental_Workflow cluster_Testing Low-Temperature Performance Evaluation Formulation Prepare Polymer + This compound Blend Processing Melt Mixing / Solvent Casting Formulation->Processing Sample_Prep Prepare Test Specimens Processing->Sample_Prep DSC DSC Analysis (Measure Tg) Sample_Prep->DSC DMA DMA Analysis (Measure Modulus, Tg) Sample_Prep->DMA Cold_Bend Cold Bend Test (Determine Brittle Point) Sample_Prep->Cold_Bend Analysis Analyze Data & Compare Performance DSC->Analysis DMA->Analysis Cold_Bend->Analysis

Caption: Experimental workflow for evaluating plasticizer performance.

References

Technical Support Center: Preventing Diethyl Adipate Degradation in Polymer Blends

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the degradation of diethyl adipate in polymer blends.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in polymer blends?

This compound is an organic ester used as a plasticizer to enhance the flexibility, workability, and durability of polymers. It reduces brittleness and improves the overall performance of the final product.

Q2: What are the primary mechanisms of this compound degradation in polymer blends?

The two primary degradation mechanisms for this compound within a polymer matrix are hydrolysis and thermo-oxidative degradation.

  • Hydrolysis: In the presence of moisture, especially at elevated temperatures, the ester linkages of this compound can be cleaved, leading to the formation of adipic acid and ethanol. This process can be accelerated by acidic or basic conditions.

  • Thermo-oxidative degradation: At high processing temperatures and in the presence of oxygen, a free-radical chain reaction can occur. This leads to the breakdown of the this compound molecule, potentially causing chain scission of the polymer and the formation of colored byproducts.

Q3: What are the common signs of this compound degradation in my polymer blend?

Common indicators of this compound degradation include:

  • Discoloration (Yellowing or Browning): This is often a result of thermo-oxidative degradation, which creates chromophores (color-causing molecules).

  • Changes in Mechanical Properties: The polymer may become brittle due to the loss of plasticizer or a reduction in the polymer's molecular weight. Conversely, it might become tacky or oily on the surface due to the migration of degradation products.

  • Odor Formation: The breakdown of this compound can release volatile organic compounds with a noticeable odor.

  • Loss of Plasticizer: This can manifest as surface blooming or leaching, leading to a decrease in the flexibility of the polymer.

Q4: Which types of stabilizers are effective in preventing this compound degradation?

A combination of stabilizers is often recommended to protect this compound and the polymer matrix during processing and use. The primary types of stabilizers include:

  • Primary Antioxidants (Free Radical Scavengers): These interrupt the oxidation chain reaction. Hindered phenols are a common example.

  • Secondary Antioxidants (Hydroperoxide Decomposers): These break down hydroperoxides into stable, non-radical products. Phosphites and thioethers are frequently used.

  • Hydrolysis Stabilizers: These agents, such as carbodiimides, react with and neutralize acids and water, which can catalyze the hydrolysis of the ester bonds in this compound.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound in polymer blends.

Issue 1: Yellowing or Discoloration of the Polymer Blend
Potential Cause Recommended Solution & Preventative Measures
Thermo-oxidative Degradation 1. Optimize Processing Temperature: Lower the melt temperature to the minimum required for adequate flow. 2. Reduce Residence Time: Increase the screw speed or reduce the shot size to minimize the time the polymer is at a high temperature. 3. Incorporate Antioxidants: Add a synergistic blend of primary (e.g., hindered phenols) and secondary (e.g., phosphites) antioxidants to the formulation. 4. Process Under an Inert Atmosphere: Use a nitrogen purge during processing to minimize oxygen exposure.
Issue 2: Brittleness or Cracking of the Final Product
Potential Cause Recommended Solution & Preventative Measures
Loss of this compound 1. Ensure Proper Formulation: Verify that the concentration of this compound is appropriate for the polymer being used. 2. Monitor for Leaching: Analyze the surface of the polymer for signs of plasticizer migration. 3. Consider a Higher Molecular Weight Plasticizer: If leaching is a persistent issue, a polymeric plasticizer may be a more suitable alternative for long-term stability.
Polymer Chain Scission 1. Minimize Degradation: Follow the recommendations for preventing thermo-oxidative degradation and hydrolysis. 2. Analyze Molecular Weight: Use Gel Permeation Chromatography (GPC) to determine if the polymer's molecular weight has decreased. 3. Add Chain Extenders: Consider incorporating chain extenders into the formulation to counteract the effects of chain scission.
Issue 3: Oily or Tacky Surface (Blooming/Leaching)
Potential Cause Recommended Solution & Preventative Measures
Improper Additive Formulation 1. Verify Compatibility: Ensure that this compound is compatible with the polymer and other additives in the formulation. 2. Optimize Concentration: An excess of this compound can lead to its migration to the surface. 3. Improve Mixing: Ensure uniform dispersion of the plasticizer within the polymer matrix.
Degradation Product Migration 1. Prevent Degradation: Implement strategies to minimize hydrolysis and thermo-oxidative degradation. 2. Surface Analysis: Use techniques like FTIR-ATR to identify the substance on the surface.

Data Presentation: Stabilizer Recommendations for this compound

The following table summarizes the types of stabilizers that can be used to prevent the degradation of this compound in polymer blends.

Stabilizer TypeFunctionExamples
Primary Antioxidants Scavenge free radicals to interrupt oxidation chain reactions.Hindered Phenols (e.g., Antioxidant 1010)
Secondary Antioxidants Decompose hydroperoxides into non-radical, stable products.Phosphites (e.g., Irgafos 168), Thioethers
Hydrolysis Stabilizers Protect ester linkages from cleavage by water.Carbodiimides

Experimental Protocols

Protocol 1: Quantification of this compound and its Degradation Products via GC-MS

Objective: To determine the concentration of this compound and identify its degradation products in a polymer blend.

Methodology:

  • Sample Preparation:

    • Accurately weigh 1 gram of the polymer blend.

    • Dissolve the polymer in a suitable solvent (e.g., dichloromethane, tetrahydrofuran) in a sealed vial.

    • Precipitate the polymer by adding a non-solvent (e.g., methanol).

    • Filter the mixture to separate the precipitated polymer.

    • Collect the filtrate, which contains the this compound and its degradation products.

    • Concentrate the filtrate to a known volume.

  • GC-MS Analysis:

    • Inject an aliquot of the concentrated filtrate into the GC-MS system.

    • Use a suitable capillary column (e.g., DB-5ms) and a temperature gradient program to separate the components.

    • Identify this compound and its degradation products (e.g., adipic acid, monoethyl adipate) by comparing their mass spectra to a library of known compounds.

    • Quantify the concentration of this compound using a calibration curve prepared with standards of known concentrations.

Protocol 2: Analysis of Polymer Molecular Weight by Gel Permeation Chromatography (GPC)

Objective: To assess the impact of this compound degradation on the molecular weight of the polymer matrix.

Methodology:

  • Sample Preparation:

    • Dissolve a known amount of the polymer blend in a suitable solvent (e.g., tetrahydrofuran) to create a dilute solution.

    • Filter the solution to remove any insoluble material.

  • GPC Analysis:

    • Inject the filtered solution into the GPC system.

    • Elute the sample through a series of columns packed with porous gel.

    • Use a refractive index (RI) detector to monitor the concentration of the polymer as it elutes.

    • Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) by comparing the elution time to a calibration curve generated with polymer standards of known molecular weights.

    • A decrease in Mn and Mw over time or after processing indicates chain scission.

Protocol 3: Accelerated Aging Study

Objective: To evaluate the long-term stability of this compound in a polymer blend under simulated environmental conditions.

Methodology:

  • Sample Preparation:

    • Prepare multiple identical samples of the polymer blend.

  • Aging Conditions:

    • Place the samples in a controlled environment chamber.

    • Expose the samples to elevated temperature and humidity (e.g., 70°C and 80% relative humidity) for a predetermined duration.

  • Time-Point Analysis:

    • At regular intervals, remove a subset of samples from the chamber.

    • Analyze the samples for:

      • Visual changes (discoloration).

      • Mechanical properties (tensile strength, elongation at break).

      • This compound content and degradation products (using Protocol 1).

      • Polymer molecular weight (using Protocol 2).

  • Data Analysis:

    • Plot the changes in the measured properties as a function of aging time to determine the rate of degradation.

Visualizations

Degradation Pathways of this compound DEA This compound Hydrolysis Hydrolysis (Moisture, Heat) DEA->Hydrolysis ThermoOxidation Thermo-Oxidative Degradation (Heat, Oxygen) DEA->ThermoOxidation MEA Monoethyl Adipate Hydrolysis->MEA Ethanol Ethanol Hydrolysis->Ethanol Peroxide Peroxide Radicals ThermoOxidation->Peroxide AA Adipic Acid MEA->AA ChainScission Polymer Chain Scission Peroxide->ChainScission Discoloration Discoloration Peroxide->Discoloration Troubleshooting Workflow for this compound Degradation Start Start: Observe Issue (e.g., Discoloration, Brittleness) Identify Identify Symptoms Start->Identify Discoloration Discoloration? Identify->Discoloration Brittleness Brittleness? Discoloration->Brittleness No ThermoOx Cause: Thermo-oxidative Degradation Discoloration->ThermoOx Yes Tackiness Tacky Surface? Brittleness->Tackiness No Loss Cause: Plasticizer Loss or Polymer Degradation Brittleness->Loss Yes Migration Cause: Additive Migration or Degradation Products Tackiness->Migration Yes End End: Issue Resolved Tackiness->End No Solution1 Solution: - Lower Processing Temp - Add Antioxidants - Use N2 Purge ThermoOx->Solution1 Solution2 Solution: - Check Formulation - Analyze Molecular Weight - Add Hydrolysis Stabilizers Loss->Solution2 Solution3 Solution: - Verify Compatibility - Optimize Concentration - Improve Mixing Migration->Solution3 Solution1->End Solution2->End Solution3->End Experimental Workflow for Stabilizer Evaluation Start Start: Prepare Polymer Blends Control Control (No Stabilizer) Start->Control Test Test (With Stabilizer) Start->Test Aging Accelerated Aging (Heat, Humidity, UV) Control->Aging Test->Aging Analysis Analysis at Time Points Aging->Analysis Visual Visual Inspection Analysis->Visual Mechanical Mechanical Testing Analysis->Mechanical Chemical Chemical Analysis (GC-MS, GPC) Analysis->Chemical Compare Compare Results Visual->Compare Mechanical->Compare Chemical->Compare Effective Stabilizer is Effective Compare->Effective Degradation is Reduced NotEffective Stabilizer is Not Effective Compare->NotEffective No Improvement

Technical Support Center: Diethyl Adipate in High-Temperature Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing diethyl adipate in high-temperature applications.

Frequently Asked Questions (FAQs)

Q1: What is the recommended maximum operating temperature for this compound?

A1: this compound has a high boiling point of approximately 251 °C.[1] However, thermal degradation can begin at lower temperatures. Studies on analogous aliphatic esters suggest that thermal decomposition may start around 200-275 °C.[2][3] It is recommended to conduct initial experiments at lower temperatures and gradually increase to the desired temperature while monitoring for signs of decomposition.

Q2: What are the expected thermal decomposition products of this compound?

A2: When heated to decomposition, this compound is expected to emit acrid smoke and irritating fumes.[4][5] Based on studies of similar esters, the primary decomposition pathways at high temperatures are likely to involve ester pyrolysis. This can lead to the formation of various byproducts, including:

  • Carboxylic acids (e.g., adipic acid): This can increase the acidity of the reaction mixture.

  • Olefins

  • Aldehydes

  • Cyclic ketones

  • Carbon dioxide [2]

In the presence of oxygen, thermal-oxidative degradation can also occur, leading to a complex mixture of oxidized and polymerized products.[6]

Q3: Is this compound compatible with standard laboratory equipment at high temperatures?

A3:

  • Metals: this compound is generally compatible with stainless steel, which is a common material for high-pressure reactors.[1][7][8] However, the presence of metals like iron or copper can catalyze thermal degradation reactions, lowering the decomposition temperature to around 200 °C.[3]

  • Elastomers: The compatibility of this compound with elastomers is highly dependent on the specific material and the operating temperature. Some elastomers may swell or degrade at elevated temperatures when in contact with esters. It is crucial to consult chemical compatibility charts and consider testing for your specific application.[9][10]

Q4: Can I use this compound in a sealed vessel at high temperatures?

A4: Caution should be exercised when heating this compound in a sealed vessel. The formation of gaseous decomposition products, such as carbon dioxide and volatile organic compounds, can lead to a significant increase in pressure.[11] It is essential to use a pressure-rated reactor equipped with a pressure relief valve and to carefully calculate the potential pressure increase based on the reaction scale and temperature.

Troubleshooting Guides

Issue 1: The reaction mixture has turned yellow or brown at high temperatures.

Possible Cause Troubleshooting Steps
Thermal Decomposition: 1. Lower the reaction temperature: High temperatures can promote side reactions and decomposition.[12] Consider if the desired reaction can proceed at a lower temperature, possibly with a longer reaction time or a more efficient catalyst. 2. Operate under an inert atmosphere: Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) to minimize oxidative degradation, which can cause discoloration. 3. Analyze for byproducts: Use analytical techniques like GC-MS to identify the colored impurities and understand the decomposition pathway.
Reaction with Impurities: 1. Use high-purity this compound: Impurities in the starting material may be less stable at high temperatures. 2. Ensure all reactants are stable at the reaction temperature: One of the other components in your reaction mixture may be the source of the discoloration.

Issue 2: Unexpected pressure build-up in a sealed reaction vessel.

Possible Cause Troubleshooting Steps
Formation of Gaseous Byproducts: 1. Identify the gaseous products: If possible and safe, analyze the headspace of the reactor to identify the gases being formed. This can provide insight into the decomposition reactions occurring. 2. Reduce the reaction temperature: Lowering the temperature will decrease the rate of decomposition and gas formation. 3. Reduce the initial amount of reactants: A smaller reaction scale will generate less gas. 4. Ensure proper venting: For reactions with a high potential for gas evolution, consider using a system with a controlled pressure release.
Reaching the Vapor Pressure of this compound: 1. Consult vapor pressure data: Ensure that the operating temperature is well below the point where the vapor pressure of this compound and other components would exceed the pressure rating of the vessel.

Issue 3: Low yield or formation of unexpected side products.

Possible Cause Troubleshooting Steps
Side Reactions at High Temperatures: 1. Optimize reaction conditions: Systematically vary the temperature, reaction time, and catalyst concentration to find conditions that favor the desired product.[12] 2. Consider a different solvent: If this compound is being used as a solvent, a more inert solvent for the specific reaction temperature might be necessary.
Catalyst Deactivation: 1. Investigate catalyst stability: Ensure the catalyst is stable and active at the operating temperature. 2. Consider catalyst poisoning: Decomposition products could be poisoning the catalyst.

Quantitative Data

PropertyValueSource
Boiling Point251 °C[1]
Melting Point-20 to -19 °C[1]
Flash Point>110 °C (>230 °F)
Decomposition Onset (Analogous Esters)~200-275 °C[2][3]
Vapor Pressure0.05 mmHg at 25 °C[4]

Experimental Protocols

Protocol: Analysis of Thermal Decomposition Products by Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

This method is highly effective for identifying the volatile and semi-volatile products of thermal decomposition.

  • Principle: A small sample of this compound is rapidly heated to a high temperature in an inert atmosphere (pyrolysis). The resulting molecular fragments are then separated by gas chromatography (GC) and identified by mass spectrometry (MS).[12]

  • Instrumentation:

    • Pyrolyzer (micro-furnace or Curie-point)

    • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • Typical Experimental Conditions:

    • Pyrolysis Temperature: A range of temperatures, for example, from 200 °C to 600 °C, should be investigated to observe the evolution of different decomposition products.

    • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5MS) is typically used.[12]

    • Carrier Gas: Helium or another inert gas.

    • MS Ionization: Electron Ionization (EI).

  • Procedure:

    • A small, accurately weighed sample of this compound (typically in the microgram range) is placed in a pyrolysis sample cup.

    • The pyrolyzer is rapidly heated to the set temperature, and the sample is pyrolyzed for a short duration.

    • The volatile decomposition products are swept into the GC injection port by the carrier gas.

    • The components are separated on the GC column based on their boiling points and interactions with the stationary phase.

    • The separated components enter the mass spectrometer, where they are fragmented and detected.

  • Data Analysis: The mass spectra of the eluted peaks are compared with a spectral library (e.g., NIST) for identification. This allows for the elucidation of the thermal decomposition pathways of this compound.[12]

Visualizations

Troubleshooting_High_Temp_DEA start High-Temperature Experiment with this compound issue Issue Encountered? start->issue discoloration Product Discoloration (Yellow/Brown) issue->discoloration Yes pressure Unexpected Pressure Build-Up issue->pressure Yes low_yield Low Yield / Side Products issue->low_yield Yes success Experiment Successful issue->success No lower_temp_d Lower Temperature discoloration->lower_temp_d inert_atm Use Inert Atmosphere discoloration->inert_atm check_purity_d Check Purity of Reagents discoloration->check_purity_d lower_temp_p Lower Temperature pressure->lower_temp_p reduce_scale Reduce Reaction Scale pressure->reduce_scale check_vp Check Vapor Pressure Data pressure->check_vp optimize_cond Optimize Conditions (Temp, Time, Catalyst) low_yield->optimize_cond check_catalyst Check Catalyst Stability low_yield->check_catalyst change_solvent Consider Alternative Solvent low_yield->change_solvent

Caption: Troubleshooting workflow for high-temperature applications of this compound.

References

Technical Support Center: Enhancing the Stability of Diethyl Adipate in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Diethyl Adipate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the stability of this compound in pharmaceutical formulations. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

1. What are the primary degradation pathways for this compound in a pharmaceutical formulation?

This compound is susceptible to degradation primarily through hydrolysis. This can be catalyzed by acidic or basic conditions, leading to the formation of monoethyl adipate and subsequently adipic acid.[1] Another potential degradation pathway is oxidation, although this is generally less common for this molecule under typical storage conditions.

2. I am observing a decrease in the assay of this compound in my liquid formulation over time. What could be the cause?

A decrease in the assay of this compound in a liquid formulation is most likely due to hydrolysis. The rate of hydrolysis is significantly influenced by the pH of the formulation.

  • Troubleshooting Steps:

    • Measure the pH of your formulation: Even small shifts in pH can accelerate degradation.

    • Review your formulation components: Check for any acidic or basic excipients that could be altering the pH.

    • Buffer the formulation: If feasible, incorporate a suitable buffering system to maintain a pH close to neutral (pH 7), where the hydrolysis rate is slowest.[1]

3. My solid dosage form containing this compound is showing signs of instability (e.g., changes in physical appearance, dissolution profile). What could be the issue?

Instability in a solid dosage form containing this compound can be due to interactions with other excipients or the influence of moisture.

  • Troubleshooting Steps:

    • Assess excipient compatibility: Review the compatibility of this compound with other excipients in your formulation, such as fillers (e.g., lactose, microcrystalline cellulose) and binders.[2][3][4][5][6][7][8] While direct interactions are not widely reported, the presence of acidic or basic impurities in excipients could catalyze hydrolysis, especially in the presence of moisture.

    • Control moisture content: Ensure that the manufacturing process and packaging limit the exposure of the dosage form to high humidity.

    • Evaluate packaging: Consider using packaging with a desiccant to protect the formulation from moisture ingress.

4. How can I investigate the compatibility of this compound with other excipients in my formulation?

A systematic compatibility study is recommended during pre-formulation.

  • Experimental Approach:

    • Prepare binary mixtures of this compound with each excipient (e.g., in a 1:1 ratio).

    • Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH) for a defined period (e.g., 4 weeks).

    • Analyze the samples at regular intervals using a stability-indicating analytical method (e.g., HPLC) to monitor for any degradation of this compound or the appearance of new peaks.

    • Physical observations (e.g., color change, liquefaction) should also be recorded.

5. I suspect oxidative degradation of this compound in my formulation. How can I confirm this and what are the likely degradation products?

While less common than hydrolysis, oxidation can occur, especially in the presence of oxidizing agents or exposure to light.

  • Confirmation and Identification:

    • Forced degradation: Subject a solution of this compound to oxidative stress (e.g., using hydrogen peroxide).

    • Analytical comparison: Analyze the stressed sample using a stability-indicating method (HPLC or GC-MS) and compare the chromatogram to that of your stability sample. The appearance of similar degradation peaks would suggest oxidation.

    • Likely Degradation Products: Oxidative degradation of adipic acid esters can lead to the formation of various smaller chain dicarboxylic acids and other oxidized species.[9] The primary products of adipic acid oxidation itself include glutaric and succinic acids.[10]

Quantitative Data on this compound Stability

The stability of this compound is highly dependent on the pH of its environment. The following table summarizes the estimated hydrolysis half-life at different pH values.

pHEstimated Half-LifeReference
71.7 years[1]
864 days[1]

Note: These are estimated values and the actual degradation rate will depend on the specific formulation matrix and storage conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation pathways of this compound under various stress conditions and to generate degradation products for the development and validation of a stability-indicating analytical method.[11][12][13][14][15][16][17]

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N and 1 N

  • Sodium hydroxide (NaOH), 0.1 N and 1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 N HCl.

    • Heat the mixture at 60°C for 24 hours.

    • If no significant degradation is observed, repeat the experiment with 1 N HCl.

    • After the specified time, cool the solution and neutralize it with an appropriate amount of NaOH.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH.

    • Keep the mixture at room temperature for 24 hours.

    • If no significant degradation is observed, the temperature can be increased to 60°C.

    • After the specified time, cool the solution and neutralize it with an appropriate amount of HCl.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Keep the mixture at room temperature for 24 hours, protected from light.

    • Analyze the solution at appropriate time intervals.

  • Thermal Degradation:

    • Transfer a sample of this compound (as a neat liquid or in a solid blend with an inert excipient) to a thermostatically controlled oven at 60°C for 48 hours.

  • Photolytic Degradation:

    • Expose a solution of this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analysis:

    • Dilute the stressed samples with the mobile phase to a suitable concentration and analyze using a validated stability-indicating HPLC method.

    • A control sample (unstressed) should also be analyzed for comparison.

Protocol 2: Stability-Indicating HPLC Method for this compound and its Degradation Products

Objective: To develop and validate a High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound and the separation of its primary degradation products, monoethyl adipate and adipic acid.[10][18][19][20][21][22]

Chromatographic Conditions (Example):

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile: 0.1% Phosphoric Acid in Water (gradient or isocratic, to be optimized)
Flow Rate 1.0 mL/min
Detection Wavelength 210 nm
Injection Volume 20 µL
Column Temperature 30°C

Method Validation Parameters (as per ICH Q2(R1) guidelines): [9][18][19][20][21]

ParameterAcceptance Criteria
Specificity The method should resolve this compound from its degradation products and any excipients. Peak purity should be demonstrated using a PDA detector.
Linearity A minimum of 5 concentration levels covering the expected range. Correlation coefficient (r²) ≥ 0.999.
Range The range for which the method is linear, accurate, and precise.
Accuracy Recovery of spiked samples should be between 98.0% and 102.0%.
Precision Repeatability (intra-day) and intermediate precision (inter-day) should have a Relative Standard Deviation (RSD) of ≤ 2.0%.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1.
Robustness The method should remain unaffected by small, deliberate variations in chromatographic parameters (e.g., flow rate, mobile phase composition, pH).

Visualizations

DEA This compound MEA Monoethyl Adipate DEA->MEA Hydrolysis (H₂O) Ethanol1 Ethanol DEA->Ethanol1 AA Adipic Acid MEA->AA Hydrolysis (H₂O) Ethanol2 Ethanol MEA->Ethanol2

Caption: Hydrolysis degradation pathway of this compound.

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Formulation Pharmaceutical Formulation Extraction Extraction of this compound Formulation->Extraction Dilution Dilution with Mobile Phase Extraction->Dilution Injection Injection into HPLC Dilution->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection (210 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification vs. Standard Integration->Quantification Report Generate Report Quantification->Report

Caption: Experimental workflow for HPLC analysis of this compound.

Start Instability Observed (e.g., Low Assay) Check_Formulation Liquid or Solid Formulation? Start->Check_Formulation Liquid_Path Check pH of Formulation Check_Formulation->Liquid_Path Liquid Solid_Path Review Excipient Compatibility & Moisture Content Check_Formulation->Solid_Path Solid pH_Issue Is pH outside neutral range? Liquid_Path->pH_Issue Buffer Incorporate Buffer System pH_Issue->Buffer Yes End Stability Improved pH_Issue->End No Buffer->End Compatibility_Issue Potential Incompatibility or High Moisture? Solid_Path->Compatibility_Issue Reformulate Reformulate or Improve Packaging Compatibility_Issue->Reformulate Yes Compatibility_Issue->End No Reformulate->End

Caption: Troubleshooting guide for this compound instability.

References

Technical Support Center: Diethyl Adipate Volatility in Plastic Films

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the management and reduction of diethyl adipate (DEA) volatility in plastic film formulations.

Troubleshooting Guide

This section addresses specific issues that may arise during experimentation, offering potential causes and actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
1. Significant weight loss of the film during or after thermal processing. High processing temperatures are causing the DEA to evaporate from the polymer matrix.[1]Optimize Processing Conditions: Lower the processing temperature and/or reduce the duration of thermal exposure.• Introduce a Secondary Plasticizer: Blend DEA with a higher molecular weight, less volatile plasticizer, such as a polymeric plasticizer or a trimellitate, to increase the overall retention of the plasticizer system.[2][3]
2. The plastic film becomes brittle and loses flexibility over time. This is a classic sign of plasticizer loss.[4] Over time, the relatively volatile DEA migrates to the surface and evaporates, reducing the film's flexibility.[3][5]Increase Molecular Weight of Plasticizer System: The most effective strategy is to increase the molecular weight of the plasticizer, which reduces its vapor pressure and diffusion potential.[6][7][8] This can be achieved by partially or fully replacing DEA with a higher molecular weight adipate or a polymeric plasticizer.[2][9][10]• Utilize Branched Plasticizers: Incorporate branched-chain plasticizers that can become physically entangled within the polymer network, hindering their ability to migrate.[2][4]
3. A greasy or tacky film surface develops after production or during storage (exudation). This phenomenon, also known as "spew," can be caused by poor compatibility between the DEA and the polymer or an oversaturation of the plasticizer in the formulation.[5][11]Verify Polymer Compatibility: Ensure that DEA is fully compatible with the chosen polymer. Incompatibility can cause the plasticizer to be "pushed out" of the matrix.[5]• Adjust Concentration: Reduce the concentration of DEA to a level that is fully miscible with the polymer.• Improve Formulation Stability: The addition of a secondary plasticizer can sometimes improve the overall compatibility and stability of the system.[2]
4. Inconsistent mechanical properties (e.g., tensile strength, elongation) across different batches. Inconsistent plasticizer content due to volatile loss during non-standardized processing steps.Standardize Protocols: Ensure that all processing parameters (temperature, time, airflow) are strictly controlled and documented for each batch to ensure consistent DEA retention.• Implement Quality Control Testing: Regularly measure the final plasticizer content in the film using methods like thermogravimetric analysis (TGA) or solvent extraction followed by chromatography.[12]

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of plasticizer loss from a film?

A1: Plasticizer migration and loss from a polymer matrix, such as a plastic film, generally occur through three distinct mechanisms[1][13]:

  • Volatilization: The diffusion of the plasticizer to the film's surface followed by its evaporation into the surrounding atmosphere. This process is accelerated by heat and is a primary concern for lower molecular weight plasticizers like this compound.[1]

  • Extraction: The leaching of the plasticizer from the film when it comes into contact with a liquid (e.g., a solvent, oil, or aqueous solution) that can dissolve it.[7][8]

  • Exudation (or Migration): The movement of the plasticizer to the film's surface, where it can be absorbed by a contacting solid material.[1][6]

Q2: Why is this compound more volatile than other plasticizers?

A2: The volatility of a plasticizer is strongly correlated with its molecular weight and vapor pressure.[6][14] this compound (C10H18O4, M.W. 202.25 g/mol ) has a relatively low molecular weight compared to other common plasticizers like dioctyl phthalate (DOP) or polymeric plasticizers.[15] Smaller, lighter molecules can diffuse more easily through the polymer matrix to the surface and have a higher vapor pressure, leading to greater evaporative loss.[6][7]

Q3: What are the most effective strategies to reduce this compound volatility in a formulation?

A3: The most effective strategies focus on hindering the movement of the plasticizer molecules:

  • Use Higher Molecular Weight Alternatives: Replacing DEA with higher molecular weight plasticizers is a primary solution. This includes using adipates with longer alcohol chains, trimellitates, or polymeric plasticizers.[2][3][8] Polymeric plasticizers, with average molecular weights often exceeding 2000 g/mol , are significantly less prone to migration.[2]

  • Create a Blended System: Partially replace DEA with a secondary, high molecular weight plasticizer. This raises the average molecular weight of the plasticizer system, reducing overall loss while potentially maintaining some of the desirable properties of DEA.[2][9]

  • Incorporate Branched Structures: Plasticizers with a higher degree of branching can become physically entangled with the polymer chains, which mechanically restricts their movement and reduces migration.[2][4]

  • Apply a Surface Coating: A functional barrier coating can be applied to the film's surface to physically block the plasticizer from migrating out.[4]

  • Use Reactive Plasticizers: These specialized plasticizers contain functional groups that allow them to chemically bond (graft) into the polymer backbone, effectively eliminating migration.[4]

Q4: How does molecular architecture (linearity vs. branching) affect plasticizer retention?

A4: Plasticizer structure plays a significant role in its retention.[6] While linear plasticizers may integrate well between polymer chains, highly branched structures are more difficult to dislodge.[2][16] The increased physical entanglement of branched molecules within the polymer network makes it harder for them to diffuse to the surface, thus improving migration resistance.[2][4]

Q5: What are some less volatile alternatives to this compound?

A5: Several classes of plasticizers offer lower volatility and migration potential:

  • Polymeric Plasticizers: These are polyesters (like poly(butylene adipate)) with high molecular weights, offering excellent resistance to migration and extraction.[2][17] However, they can be more viscous and difficult to process.[2]

  • Trimellitates: These are esters of trimellitic acid and are known for their low volatility, making them suitable for high-temperature applications.[3][8]

  • Branched Esters: Highly branched esters and polyesters exhibit improved migration resistance due to their molecular structure and higher molecular weight.[2]

  • Bio-based Plasticizers: Many new bio-based plasticizers are being developed from sources like epoxidized soybean oil or citrates, which are designed to have higher molecular weights and lower migration potential than traditional low-MW phthalates or adipates.[18]

Data Presentation

Table 1: Comparative Properties of Different Plasticizer Classes

The following table provides a qualitative comparison of various plasticizer types to illustrate the trade-offs between molecular weight, volatility, and plasticizing efficiency.

Plasticizer ClassExample(s)Average Molecular Weight ( g/mol )Relative Volatility / MigrationGeneral Characteristics
Low MW Adipates This compound (DEA)~202HighGood low-temperature flexibility, high efficiency.
Phthalates Dioctyl Phthalate (DOP)~390MediumGeneral-purpose, good balance of properties.
Trimellitates Trioctyl Trimellitate (TOTM)~547LowLow volatility, good for high-temp applications.[3]
Polymeric Plasticizers Poly(butylene adipate)>1000Very LowExcellent migration and extraction resistance, higher viscosity.[2][17]
Bio-based (Citrates) Acetyl Tributyl Citrate (ATBC)~402Low to MediumNon-toxic alternative, good compatibility with many polymers.

Experimental Protocols

Protocol 1: Volatility Assessment by Thermogravimetric Analysis (TGA)

Objective: To quantify and compare the volatility of different plasticizer formulations in a polymer film by measuring weight loss as a function of temperature.

Materials:

  • Thermogravimetric Analyzer (TGA)

  • Plastic film samples (5-10 mg)

  • Sample pans (aluminum or platinum)

  • Nitrogen gas (for inert atmosphere)

  • Data acquisition software

Methodology:

  • Cut a small, representative sample of the plastic film (5-10 mg) and place it flat in a tared TGA sample pan.

  • Record the initial mass of the sample accurately.

  • Place the sample pan in the TGA furnace.

  • Purge the furnace with an inert gas (e.g., Nitrogen at 20-50 mL/min) to prevent oxidative degradation.

  • Program the TGA instrument with the desired temperature profile. A typical method is a temperature ramp from ambient (~25°C) to 300°C at a rate of 10°C/min.

  • Start the experiment and record the sample weight as a function of temperature and time.

  • The resulting TGA curve will show the percentage of weight loss versus temperature. The onset temperature of weight loss is indicative of the start of volatilization.

  • Compare the temperature at which a certain percentage of weight loss occurs (e.g., 5% or 10%) across different samples to rank their thermal stability and plasticizer retention.

Protocol 2: Plasticizer Volatilization by Activated Carbon Method

Objective: To measure the amount of plasticizer lost from a film due to volatilization under specific high-temperature conditions, as described in standards like ASTM D1203.

Materials:

  • Forced-air oven with temperature control (e.g., set to 87°C).[8]

  • Activated carbon, granular

  • Glass petri dishes or similar containers

  • Circular film samples of a defined diameter (e.g., 50 mm)

  • Analytical balance (accurate to 0.1 mg)

  • Wire mesh screen

Methodology:

  • Cut circular samples from the plastic film. Measure their initial weight (W1) accurately.

  • Fill a petri dish to a depth of ~1 cm with activated carbon.

  • Place the film sample on a wire mesh screen that is positioned just above the activated carbon, ensuring no direct contact.

  • Place a second layer of activated carbon on top of the wire screen, sandwiching the sample in an environment of activated carbon.

  • Place the entire assembly into a preheated oven at a specified temperature (e.g., 87°C) for a defined period (e.g., 24 hours).[3][8]

  • After the exposure time, remove the assembly from the oven and allow it to cool to room temperature in a desiccator.

  • Carefully remove the film sample, gently brushing off any adhering carbon particles.

  • Weigh the conditioned film sample again (W2).

  • Calculate the percentage of volatile loss as: [(W1 - W2) / W1] * 100.

Protocol 3: Migration Assessment by Solvent Extraction

Objective: To determine the resistance of a plasticizer to extraction by a liquid medium.

Materials:

  • Plastic film samples of known weight and surface area.

  • Extraction solvent (e.g., n-hexane, isooctane, ethanol, or olive oil as a food simulant).[2][19][20]

  • Glass vials with sealed caps.

  • Shaking water bath or incubator with temperature control.

  • Analytical method to quantify the plasticizer in the solvent (e.g., Gas Chromatography-Mass Spectrometry, GC-MS).

  • Analytical balance.

Methodology:

  • Cut a precisely sized piece of the plastic film (e.g., 2 cm x 5 cm) and record its initial weight (W1).

  • Place the film sample into a glass vial.

  • Add a specific volume of the chosen solvent to the vial, ensuring the film is fully submerged.

  • Seal the vial and place it in a shaking incubator at a controlled temperature (e.g., 50°C) for a specified duration (e.g., 24 hours).[8]

  • After the incubation period, carefully remove the film from the vial.

  • Allow the solvent on the film surface to evaporate in a fume hood, then dry the film to a constant weight in a vacuum oven at a low temperature.

  • Record the final weight of the film (W2). The weight loss represents the extracted plasticizer.

  • (Optional & More Accurate) Take an aliquot of the solvent from the vial and analyze it using a calibrated GC-MS method to directly quantify the concentration of DEA that has leached into the liquid.[19][21] This method avoids potential errors from solvent absorption by the film.

Visualizations

MigrationMechanisms main Plasticizer (DEA) in Polymer Matrix vol Volatilization main->vol  Heat,  Airflow ext Extraction main->ext  Immersion,  Solubility exu Exudation main->exu  Incompatibility,  Saturation air Surrounding Air (Gas Phase) vol->air liquid Contacting Liquid (e.g., Solvent, Oil) ext->liquid solid Contacting Solid (e.g., another surface) exu->solid

Caption: Key mechanisms of plasticizer loss from a film matrix.

TroubleshootingWorkflow start Problem: High DEA Volatility or Film Embrittlement q1 Is modifying the formulation an option? start->q1 q2 Can DEA be fully replaced? q1->q2 Yes proc_opt Optimize Processing Conditions q1->proc_opt No form_path Yes replace Substitute with High MW or Polymeric Plasticizer q2->replace Yes blend Blend DEA with a High MW / Polymeric Plasticizer q2->blend No end Evaluate Film Performance (TGA, Mechanical Tests) replace->end blend->end proc_path No proc_details Reduce Temperature & Time of thermal exposure proc_opt->proc_details proc_opt->end

Caption: Decision workflow for addressing DEA volatility issues.

References

Optimization of catalyst concentration for Diethyl adipate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Diethyl Adipate Synthesis. This guide is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in optimizing the catalyst concentration for your synthesis experiments.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, with a focus on catalyst optimization.

Problem Potential Cause Suggested Solution
Low Product Yield Reaction has not reached completion: The equilibrium of the esterification reaction may not favor the products.Increase the excess of ethanol: Using a larger excess of the alcohol can shift the equilibrium towards the formation of the ester.[1] • Remove water byproduct: Use a Dean-Stark apparatus or perform the reaction under a vacuum to remove water as it forms, driving the reaction forward.[1][2] • Increase reaction time or temperature: Allow the reaction to proceed for a longer duration or increase the temperature, within the optimal range for your chosen catalyst, to ensure it reaches equilibrium.[2]
Suboptimal catalyst concentration: Too little catalyst will result in a slow reaction rate, while too much can sometimes promote side reactions.Optimize catalyst loading: Systematically vary the catalyst concentration (e.g., in increments of 0.5% w/w) to find the optimal loading for your specific reaction conditions.[2][3] An increase in catalyst concentration generally increases the reaction rate, but there is an optimal point beyond which no significant improvement is observed.[4]
Deactivated catalyst: The catalyst may have lost its activity due to impurities or improper storage.Ensure reactant purity: Use pure starting materials (adipic acid and ethanol) to avoid poisoning the catalyst.[2] • Check catalyst storage: For catalysts like enzymes (lipases) or certain solid acids, ensure they have been stored under the recommended conditions to maintain activity.[1] • Regenerate or replace the catalyst: If using a reusable catalyst, follow appropriate regeneration procedures. Otherwise, use a fresh batch of catalyst.[2]
Formation of Byproducts Side reactions are occurring: High temperatures or incorrect catalyst concentrations can lead to the formation of unwanted byproducts.Adjust reaction temperature: Lowering the reaction temperature may reduce the rate of side reactions, though this might require a longer reaction time.[1][2] • Optimize catalyst selectivity: Some catalysts are more selective than others. Consider screening different types of catalysts (e.g., solid acids, enzymes) to find one that minimizes byproduct formation under your conditions.
Difficult Product Purification Presence of unreacted starting materials: Incomplete conversion leaves adipic acid or ethanol in the product mixture.Improve reaction conversion: Refer to the solutions for "Low Product Yield" to drive the reaction to completion. • Purification techniques: Use techniques such as column chromatography or recrystallization to separate the this compound from unreacted starting materials.[2]
Emulsion formation during workup: This can make separating the organic and aqueous layers difficult.Use brine washes: Washing the organic layer with a saturated sodium chloride solution (brine) can help to break emulsions.[2] • Appropriate solvent extraction: Ensure you are using a suitable extraction solvent and technique.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting concentration for a catalyst in this compound synthesis?

A1: For acid catalysts like sulfuric acid, a common starting concentration is around 1% of the weight of the adipic acid.[5] For solid acid catalysts such as Amberlyst-15, loadings can range from 5% to 10% (w/w of reactants).[4] It is recommended to start with a lower concentration and gradually increase it to find the optimal level for your specific setup.

Q2: How does increasing the catalyst concentration affect the reaction?

A2: Increasing the catalyst concentration generally increases the reaction rate by providing more active sites for the reaction to occur.[4] This can lead to a higher yield in a shorter amount of time. However, beyond a certain point, increasing the catalyst amount may not significantly improve the yield and could lead to an increase in side reactions or make the workup more difficult.[3]

Q3: What are the most critical parameters to control when optimizing catalyst concentration?

A3: The key parameters that interact with catalyst concentration are reaction temperature, the molar ratio of alcohol to adipic acid, and reaction time.[1][4][6] Efficient removal of water is also crucial to drive the reaction towards the product.[1][2]

Q4: Can the catalyst be recycled and reused?

A4: Solid acid catalysts and enzymatic catalysts are often designed for reusability. For instance, solid acids can typically be recovered by filtration, washed, dried, and then reused in subsequent reactions.[2] Always follow the specific regeneration procedures recommended for your catalyst to ensure its activity is maintained.

Quantitative Data Summary

The following tables provide a summary of how different reaction parameters, including catalyst concentration, can influence the synthesis of adipate esters.

Table 1: Comparison of Different Catalytic Systems for Adipate Ester Synthesis

CatalystReactantsTemperature (°C)Reaction Time (h)Yield (%)Reference
HPW/CAdipic Acid + EthanolNot Specified597.3[7]
Titanium AdipateDimethyl Adipate + Isooctanol117Not Specified94.23[6]
Amberlyst-15Adipic Acid + Methanol60Not Specified~90[4]
Sulfuric AcidAdipic Acid + Ethanol~115 (bath temp)Not Specified94-98[5]

Table 2: Effect of Catalyst Loading on Reaction Parameters

CatalystCatalyst Loading (% w/w)Reactant Ratio (Alcohol:Acid)Temperature (°C)Effect on Yield/Time
SiO₂-H₃BO₃0.5 - 2.5 mol%Not Specified90Yield increased from 64% to 95% as catalyst loading increased, while reaction time decreased from 8 hours to 0.5 hours.[3]
Amberlyst-155 - 10%20:150Increasing catalyst loading from 5% to 10% showed a significant increase in the reaction rate.[4]
Titanium Adipate1.0 - 3.0%2.55:1117The optimal catalyst dosage was found to be 2.39%, resulting in a yield of 94.23%.[6]

Experimental Protocols

Below are detailed methodologies for key experiments related to the synthesis of this compound using different catalytic systems.

Protocol 1: Synthesis using Sulfuric Acid Catalyst

This protocol is adapted from a standard organic synthesis procedure.[5]

  • Reactant Charging: In a distilling flask, combine 438g (3 moles) of adipic acid, 1080 mL (9 moles) of absolute ethanol, and 540 mL of toluene.

  • Catalyst Addition: Carefully add 2.5 mL of concentrated sulfuric acid to the mixture.

  • Reaction Setup: Connect the flask to a downward condenser and heat it in an oil bath.

  • Azeotropic Distillation: Heat the oil bath to approximately 115°C to initiate the distillation of the azeotropic mixture of ethanol, toluene, and water, which begins at around 75°C. Continue distillation until the temperature in the flask's neck reaches 78°C.

  • Water Removal: Collect the distillate in a separate flask containing anhydrous potassium carbonate to remove the water. Shake well, filter, and return the dried ethanol-toluene mixture to the reaction flask.

  • Continued Reaction: Resume heating until the temperature again rises to 78-80°C.

  • Product Isolation: After the reaction is complete, distill the remaining liquid under a vacuum. Ethanol and toluene will distill first, followed by this compound at 138°C/20 mm.

Protocol 2: Synthesis using a Solid Acid Catalyst (HPW/C)

This protocol is based on the synthesis using a supported heteropolyacid catalyst.[7][8]

  • Reactant Charging: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add adipic acid, ethanol, and toluene in a molar ratio of 1:6:1.

  • Catalyst Addition: Add the HPW/C catalyst. An optimal amount reported is 0.8g of 29%(w) HPW/C.[7][8]

  • Reaction: Heat the mixture to reflux with vigorous stirring.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them using techniques like Gas Chromatography (GC) or by titrating the remaining acid content.

  • Reaction Completion: Continue the reaction for the optimized time (e.g., 5 hours) to achieve a high conversion rate.[7][8]

  • Catalyst Recovery: After the reaction, cool the mixture and separate the solid catalyst by filtration. The catalyst can be washed, dried, and stored for reuse.

  • Product Isolation: Remove the solvent and excess ethanol from the filtrate by rotary evaporation. The remaining crude product can be purified by vacuum distillation.

Visualizations

Experimental Workflow for Catalyst Optimization

This diagram illustrates a logical workflow for optimizing the concentration of a catalyst in a chemical synthesis.

G A Define Reaction Parameters (Temp, Reactant Ratio, Time) B Select Catalyst Type (e.g., H₂SO₄, Solid Acid) A->B C Perform Initial Synthesis (Low Catalyst Concentration) B->C D Analyze Product (Yield, Purity via GC/NMR) C->D E Evaluate Results D->E F Low Yield or Purity? E->F G Incrementally Increase Catalyst Concentration F->G Yes I Optimal Conditions Achieved F->I No J Troubleshoot Other Parameters (e.g., Temp, Water Removal) F->J Yes, after multiple increments H Re-run Synthesis G->H H->D

Caption: A workflow diagram for systematic catalyst concentration optimization.

Troubleshooting Logic for Low Yield

This diagram outlines the decision-making process when troubleshooting a low yield in this compound synthesis.

G Start Low Yield Detected Q1 Is the reaction at equilibrium? Start->Q1 A1 Drive Equilibrium Forward: - Increase excess of alcohol - Remove water byproduct Q1->A1 No Q2 Is the catalyst active and sufficient? Q1->Q2 Yes A1->Q2 A2 Verify Catalyst: - Check for deactivation - Optimize concentration Q2->A2 No Q3 Are reaction conditions optimal? Q2->Q3 Yes A2->Q3 A3 Adjust Conditions: - Optimize temperature - Increase reaction time Q3->A3 No End Yield Improved Q3->End Yes A3->End

Caption: A troubleshooting flowchart for addressing low product yield.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for the Quantification of Diethyl Adipate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methodologies for the quantification of Diethyl Adipate (DEA), a widely used plasticizer and solvent. The selection of an appropriate analytical technique is critical for accurate and reliable quantification in various matrices, from raw materials to finished products and environmental samples. This document outlines the performance characteristics of common analytical methods, supported by experimental data, to aid researchers in selecting and validating the most suitable method for their specific application.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the quantitative performance data for the analysis of this compound and other adipate esters using different analytical techniques. These parameters are crucial for method validation and comparison, indicating the sensitivity, accuracy, and precision of each approach.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Linearity Range 5 - 1000 ng/g[1]1 - 100 µg/mL
Correlation Coefficient (R²) > 0.998[1]> 0.999[2]
Limit of Detection (LOD) 5 ng/mL (for Di-2-ethyl hexyl adipate)[3]0.02% (for Ditetradecyl adipate)[2]
Limit of Quantification (LOQ) Not explicitly stated0.06% (for Ditetradecyl adipate)[2]
Recovery 85.7% - 106%[1]Not explicitly stated
Precision (RSD%) 2.5% - 11.3% (Intraday), 2.8% - 15.6% (Interday)[1]< 0.3% (for Ditetradecyl adipate)[2]
Analysis Time per Sample ~30 minutes[2]~20 minutes[2]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols serve as a starting point and may require optimization based on the specific sample matrix and instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for the separation and quantification of volatile and semi-volatile compounds like this compound.

Sample Preparation (Example for Ham Sausage)[1]

  • Liquid Extraction: Homogenize the sample and extract with a suitable organic solvent (e.g., hexane or a mixture of chloroform and methanol).

  • Solvent Evaporation: Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitution and Solid Phase Extraction (SPE): Reconstitute the residue in an appropriate solvent and perform solid-phase extraction for cleanup and concentration. An Oasis MAX cartridge can be used for this purpose.

  • Final Concentration: Elute the analyte from the SPE cartridge and concentrate to the final volume for GC-MS analysis.

Chromatographic Conditions[4]

  • Gas Chromatograph: Thermo Scientific Trace 1300 or equivalent.

  • Column: Rtx®-35ms (30 m × 0.25 mm ID × 0.5 μm df), Crossbond® 35% diphenyl/ 65% dimethyl polysiloxane.

  • Carrier Gas: Helium.

  • Oven Temperature Program:

    • Initial temperature: 50 °C.

    • Ramp: 20 °C/min to 130 °C, hold for 2 minutes.

  • Injector Temperature: 250 °C.

  • Detector: Mass Spectrometer.

  • Internal Standard: Dodecane can be used for quantitative analysis.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a versatile technique suitable for the analysis of non-volatile or thermally labile compounds. While less common for this compound than GC, it can be a viable alternative. The following is a general protocol adaptable for this compound, based on methods for similar compounds[5].

Sample Preparation

  • Dissolution: Dissolve a known amount of the sample in a suitable solvent, such as methanol or the mobile phase, to a concentration of approximately 0.1 mg/mL.

  • Filtration: Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

Chromatographic Conditions[5]

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase: Acetonitrile:Water (e.g., 90:10, v/v). Isocratic elution is often sufficient.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detector: UV at 210 nm.

Method Validation Workflow

The validation of an analytical method is essential to ensure its accuracy, precision, and reliability for its intended purpose. The following diagram illustrates a typical workflow for analytical method validation.

Analytical Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Implementation A Define Analytical Requirements B Select Appropriate Technique (e.g., GC, HPLC) A->B C Optimize Method Parameters B->C D Specificity / Selectivity C->D E Linearity & Range D->E F Accuracy (Recovery) E->F G Precision (Repeatability & Intermediate Precision) F->G H Limit of Detection (LOD) G->H I Limit of Quantification (LOQ) H->I J Robustness I->J K Routine Analysis J->K L Ongoing Method Performance Verification K->L

A typical workflow for analytical method validation.

Conclusion

Both GC-MS and HPLC-UV are suitable methods for the quantification of this compound, with the choice depending on the specific requirements of the analysis, including sample matrix, required sensitivity, and available instrumentation. GC-MS generally offers higher sensitivity and selectivity, making it ideal for trace analysis in complex matrices. HPLC-UV provides a simpler and often faster alternative for less complex samples where high sensitivity is not the primary concern. For comprehensive quality control and method validation, a combination of these techniques may be employed.

References

Comparative study of Diethyl adipate and dioctyl phthalate (DOP) as plasticizers.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison with Supporting Experimental Data

The selection of an appropriate plasticizer is a critical decision in the formulation of a wide range of materials, influencing not only the physical properties of the final product but also its safety and environmental impact. For decades, dioctyl phthalate (DOP), also known as di(2-ethylhexyl) phthalate (DEHP), has been a benchmark plasticizer, particularly for polyvinyl chloride (PVC). However, growing health and environmental concerns have spurred the search for viable alternatives. Diethyl adipate (DEA), a non-phthalate plasticizer, has emerged as a promising candidate. This guide provides a detailed comparative study of this compound and Dioctyl Phthalate, presenting their performance based on experimental data to assist researchers and professionals in making informed decisions.

Executive Summary

This compound and dioctyl phthalate are both effective plasticizers that enhance the flexibility and workability of polymers. However, they exhibit significant differences in their toxicological profiles, environmental impact, and certain performance characteristics. DOP has been a widely used and cost-effective plasticizer, known for its high efficiency in increasing the flexibility of PVC.[1][2] Conversely, it has come under scrutiny due to its classification as a potential endocrine disruptor and reproductive toxicant, leading to regulatory restrictions in many applications.[2][3]

This compound, and adipates in general, are recognized for their lower toxicity profiles and are often considered safer alternatives.[4] They are particularly noted for imparting excellent flexibility at low temperatures. While DOP has historically been a cost-effective option, the increasing demand for safer and more sustainable materials has made this compound a competitive alternative, especially in sensitive applications such as medical devices and food packaging.

Performance Comparison: this compound vs. Dioctyl Phthalate

The efficacy of a plasticizer is evaluated based on several key performance metrics. The following tables summarize the comparative performance of this compound and Dioctyl Phthalate based on available experimental data.

Table 1: General and Physical Properties
PropertyThis compound (DEA)Dioctyl Phthalate (DOP/DEHP)
Chemical Formula C10H18O4C24H38O4
Molecular Weight 202.25 g/mol 390.56 g/mol
Appearance Clear, colorless liquidClear, colorless, oily liquid
Density (at 20-25°C) ~1.009 g/mL~0.986 g/cm³
Boiling Point ~251 °C~385 °C
Melting Point ~ -20 °C~ -50 °C
Solubility in Water InsolubleInsoluble

Sources:[5][6]

Table 2: Mechanical Properties of Plasticized PVC (Typical Values)
PropertyPVC with this compound (DEA)PVC with Dioctyl Phthalate (DOP)
Tensile Strength LowerHigher
Elongation at Break HigherLower
Hardness (Shore A) LowerHigher

Note: The addition of plasticizers generally decreases tensile strength and hardness while increasing the elongation at break. The extent of these changes depends on the concentration of the plasticizer.[7]

Table 3: Thermal Properties of Plasticized PVC
PropertyPVC with this compound (DEA)PVC with Dioctyl Phthalate (DOP)
Glass Transition Temperature (Tg) Significant reductionSignificant reduction
Thermal Stability (TGA) Generally goodGood

Note: Both plasticizers effectively lower the glass transition temperature of PVC, which is a primary measure of their plasticizing efficiency. Some studies suggest that certain adipate-based plasticizers can offer improved thermal stability compared to DOP.[8]

Table 4: Migration Resistance
Migration TestThis compound (DEA)Dioctyl Phthalate (DOP)
Leaching in Aqueous Media Susceptible to extractionLower
Leaching in Lipidic Media Potentially higher migrationSignificant migration
Volatility Higher due to lower molecular weightLower

Note: Migration is a critical factor, especially for applications in contact with food or biological fluids. Generally, plasticizers with higher molecular weights, like DOP, tend to have lower volatility. However, the lipophilic nature of both can lead to migration into fatty substances.[7][8]

Table 5: Toxicological and Biocompatibility Profile
AspectThis compound (DEA)Dioctyl Phthalate (DOP)
Regulatory Status Generally favored as a safer alternativeUse is restricted in many countries, particularly for products for children and medical devices
Biocompatibility (ISO 10993) More likely to pass biocompatibility testingPotential for leachable, toxic substances can be a hurdle
Health Concerns Low toxicityPotential endocrine disruptor and reproductive toxicant

Sources:[2][3][8]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of plasticizer performance. Below are summaries of key experimental protocols.

Evaluation of Plasticizer Efficiency (ASTM D2284)

This method assesses the tensile properties of plasticized PVC to determine plasticizer efficiency.

  • Sample Preparation: PVC formulations are prepared by molding with varying concentrations of the plasticizer being evaluated. The samples are then conditioned in a controlled environment to ensure consistent results.[9]

  • Testing Procedure: The conditioned PVC samples are subjected to tensile stress until failure using a universal testing machine.[9]

  • Key Parameters Measured:

    • Tensile Strength: The maximum stress the material can withstand while being stretched or pulled before breaking.

    • Elongation at Break: The percentage increase in length that a material will achieve at the point of breaking.

    • Modulus of Elasticity: A measure of the material's stiffness.[9]

Thermal Stability Analysis (Thermogravimetric Analysis - TGA)

TGA is used to evaluate the thermal stability of the plasticized PVC.

  • Principle: The mass of a sample is measured over time as the temperature changes. This allows for the determination of the temperatures at which the material degrades.

  • Procedure: A small, precisely weighed sample of the plasticized PVC is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate. The weight loss of the sample is recorded as a function of temperature.

  • Data Analysis: The resulting TGA curve provides information on the onset of decomposition and the temperature at which maximum weight loss occurs, indicating the thermal stability of the material.[10]

Migration Resistance Testing (Leaching)

This protocol determines the amount of plasticizer that leaches from the PVC into a surrounding liquid. A common standard for this is based on ASTM D1239.

  • Sample Preparation: Test specimens of the plasticized PVC film of specific dimensions (e.g., 50 x 50 mm) are prepared.

  • Testing Procedure:

    • The specimens are weighed accurately.

    • Each specimen is immersed in a specified volume of a test liquid (e.g., water, ethanol, or a food simulant like olive oil) in a sealed container.

    • The containers are maintained at a controlled temperature for a specified duration (e.g., 24 hours at 23°C).

    • After the immersion period, the specimens are removed, carefully wiped dry, and reweighed.

  • Calculation: The percentage of weight loss is calculated, which corresponds to the amount of plasticizer and other extractable components that have migrated into the liquid.

Biocompatibility Assessment (ISO 10993)

For medical applications, a series of tests under the ISO 10993 standard are required to evaluate the biological safety of the material.

  • ISO 10993-12: Sample Preparation: This standard provides guidelines for the preparation of test samples. It is recommended to test the final, sterilized medical device. If not possible, representative samples that have undergone the same manufacturing and sterilization processes should be used. Extracts of the material are often prepared using appropriate solvents (e.g., cell culture media, saline) under specified conditions (e.g., 37°C for 24 hours).[3][11]

  • ISO 10993-5: In Vitro Cytotoxicity: This is a fundamental test to assess the toxicity of the material at a cellular level.

    • Procedure: Extracts from the test material are applied to a cultured monolayer of mammalian cells (e.g., mouse fibroblasts).[12]

    • Evaluation: The cells are observed for any adverse effects, such as cell death or inhibition of cell growth, which are then scored to determine the cytotoxicity of the material.[13]

Visualizations

Experimental Workflow for Plasticizer Performance Evaluation

G cluster_prep Material Preparation cluster_testing Performance Testing cluster_results Data Analysis & Comparison A PVC Resin D Compounding & Molding A->D B Plasticizer (DEA or DOP) B->D C Stabilizers & Additives C->D E Mechanical Testing (ASTM D2284) D->E F Thermal Analysis (TGA) D->F G Migration Testing (Leaching) D->G H Biocompatibility (ISO 10993) D->H I Tensile Strength, Elongation E->I J Thermal Stability F->J K Migration Rate G->K L Cytotoxicity H->L M Comparative Performance Report I->M J->M K->M L->M

Caption: Workflow for the comparative evaluation of plasticizer performance.

Signaling Pathway of Potential Endocrine Disruption by Phthalates

G cluster_exposure Exposure cluster_interaction Cellular Interaction cluster_response Biological Response A Phthalate (e.g., DOP) Leaching from Product B Binding to Hormone Receptors (e.g., Estrogen Receptor) A->B Mimics natural hormones C Hormone Synthesis Pathway Interference A->C D Altered Gene Expression B->D E Hormonal Imbalance C->E F Adverse Health Effects (e.g., Reproductive Toxicity) D->F E->F

Caption: Potential mechanism of endocrine disruption by phthalates like DOP.

Conclusion

The choice between this compound and Dioctyl Phthalate as a plasticizer involves a trade-off between performance, safety, and regulatory considerations. DOP has a long history of effective use and is a highly efficient plasticizer.[1][2] However, its associated health and environmental concerns are significant and have led to its restricted use in many parts of the world.[2][3]

This compound presents a safer, non-phthalate alternative with a favorable toxicological profile and excellent low-temperature flexibility.[4] While it may exhibit higher volatility due to its lower molecular weight, its improved safety profile makes it a compelling choice for a wide range of applications, particularly those with direct human contact, such as medical devices, toys, and food packaging. For researchers, scientists, and drug development professionals, the lower potential for leachable toxic substances makes this compound a more suitable option for applications where biocompatibility and material purity are paramount. The experimental data suggests that while there may be some differences in mechanical and thermal properties, the significantly improved safety profile of this compound often outweighs these considerations in modern material design.

References

Diethyl adipate vs. dimethyl adipate: a comparative analysis of solvent properties.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of solvent selection for pharmaceutical and industrial applications, a thorough understanding of a solvent's physical and chemical properties is paramount. This guide provides a detailed comparative analysis of two prominent diester solvents: diethyl adipate and dimethyl adipate. By presenting key experimental data and outlining standardized testing protocols, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions for their specific applications.

Executive Summary

Both this compound and dimethyl adipate are recognized for their utility as plasticizers and solvents in a variety of formulations, including coatings, adhesives, and pharmaceutical excipients.[1] While structurally similar, their differing alkyl ester groups (ethyl vs. methyl) result in distinct physical properties that influence their performance as solvents. This guide will delve into a side-by-side comparison of these properties, supported by available experimental data.

Comparative Analysis of Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound and dimethyl adipate, providing a clear and concise comparison of their fundamental characteristics.

PropertyThis compoundDimethyl Adipate
CAS Number 141-28-6627-93-0
Chemical Formula C₁₀H₁₈O₄C₈H₁₄O₄
Molecular Weight 202.25 g/mol 174.19 g/mol
Boiling Point 251 °C[2]215 - 225 °C
Melting Point -20 to -19 °C[2]8 - 11 °C
Density 1.009 g/mL at 25 °C1.06 g/cm³ at 20 °C
Flash Point >110 °C[2]107 °C
Viscosity (at 25 °C) ~4.1 mPa·s2.5 cSt (kinematic)
Water Solubility <0.1 g/L[2]<1 g/L[3]
Solubility in Organic Solvents Soluble in ethanol and ether[4]Soluble in alcohol and ether[1]

In-Depth Solvent Performance Comparison

Viscosity:

At 25 °C, this compound exhibits a higher dynamic viscosity (approximately 4.1 mPa·s) compared to the kinematic viscosity of dimethyl adipate (2.5 cSt). This difference in viscosity can be a critical factor in applications where flow characteristics and film formation are important. A higher viscosity may be advantageous in formulations requiring a thicker, more controlled application, such as in certain coating or topical pharmaceutical preparations.

Solubility Characteristics:

Both esters are characterized by their limited solubility in water and good solubility in common organic solvents like ethanol and ether.[1][4] This makes them suitable for dissolving a wide range of non-polar to moderately polar active pharmaceutical ingredients (APIs) and polymers.

  • For Active Pharmaceutical Ingredients (APIs): The solvent properties of these adipates make them potential candidates for use in pharmaceutical formulations. For an API like ibuprofen, which is soluble in various organic solvents, both diethyl and dimethyl adipate could serve as suitable vehicles in liquid or semi-solid dosage forms.[7][8] The selection would likely be guided by pre-formulation studies to determine the optimal solubility and stability of the API in each solvent.

Experimental Protocols

To ensure accurate and reproducible data for solvent property determination, standardized experimental protocols are essential. Below are detailed methodologies for key experiments.

Determination of Kinematic Viscosity (ASTM D445)

This method is used to determine the kinematic viscosity of transparent and opaque liquids.

Principle: The time is measured for a fixed volume of liquid to flow under gravity through the capillary of a calibrated viscometer at a closely controlled temperature. The kinematic viscosity is the product of the measured flow time and the calibration constant of the viscometer.

Apparatus:

  • Calibrated glass capillary viscometers (e.g., Ubbelohde, Cannon-Fenske).

  • Constant temperature bath, capable of maintaining the desired temperature with a precision of ±0.02°C.

  • Timing device, accurate to 0.1 seconds.

  • Thermometer with appropriate range and accuracy.

Procedure:

  • Select a clean, dry, calibrated viscometer of a size that the flow time will be not less than 200 seconds.

  • Charge the viscometer with the sample in the manner dictated by the design of the instrument.

  • Place the charged viscometer into the constant temperature bath. Allow at least 30 minutes for the sample to reach the test temperature.

  • Using suction, draw the liquid up into the working capillary to a point about 5 mm above the upper timing mark.

  • Release the suction and allow the liquid to flow freely down the capillary.

  • Measure the time required for the meniscus to pass from the upper to the lower timing mark.

  • Repeat the measurement at least twice. The two timings should agree within the specified repeatability of the method.

  • Calculate the kinematic viscosity (ν) in centistokes (cSt) using the equation: ν = C * t, where C is the viscometer constant and t is the average flow time in seconds.

  • To obtain dynamic viscosity (η) in millipascal-seconds (mPa·s), multiply the kinematic viscosity by the density of the liquid at the same temperature: η = ν * ρ.

Determination of Water Solubility (OECD Guideline 105 - Flask Method)

This method is suitable for determining the water solubility of substances that are soluble above 10⁻² g/L.

Principle: A supersaturated solution of the substance in water is prepared and allowed to equilibrate at a constant temperature. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method.

Apparatus:

  • Constant temperature bath with shaker.

  • Glass flasks with stoppers.

  • Centrifuge or filtration apparatus.

  • Analytical instrument for concentration measurement (e.g., HPLC, GC, UV/Vis spectrophotometer).

Procedure:

  • Add an excess amount of the test substance to a flask containing a known volume of water.

  • Stopper the flask and place it in a constant temperature bath equipped with a shaker.

  • Agitate the flask for a sufficient period to allow equilibrium to be reached (typically 24-48 hours).

  • After equilibration, cease agitation and allow the mixture to stand in the temperature bath for at least 24 hours to allow for phase separation.

  • Carefully withdraw a sample from the aqueous phase, ensuring no undissolved particles are included. This can be achieved by centrifugation or filtration.

  • Analyze the concentration of the substance in the aqueous sample using a validated analytical method.

  • Repeat the determination at least twice.

Logical Workflow for Solvent Selection

The selection of an appropriate solvent is a critical step in formulation development. The following diagram illustrates a logical workflow for choosing between this compound and dimethyl adipate based on their comparative properties.

Solvent_Selection_Workflow Start Define Application Requirements Viscosity Viscosity Requirement Start->Viscosity DEA Consider this compound Viscosity->DEA Higher Viscosity Needed DMA Consider Dimethyl Adipate Viscosity->DMA Lower Viscosity Preferred Solubility Solubility of Solute Volatility Volatility/Boiling Point Solubility->Volatility Both show good general solubility Volatility->DEA Lower Volatility/Higher BP Required Volatility->DMA Higher Volatility/Lower BP Acceptable DEA->Solubility Final_Selection Final Solvent Selection DEA->Final_Selection DMA->Solubility DMA->Final_Selection

References

A Comparative Ecotoxicological Assessment of Adipate Esters and Phthalate Plasticizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of plasticizers in product formulation, particularly in sensitive applications such as medical devices and laboratory equipment, necessitates a thorough understanding of their potential environmental impact. This guide provides an objective comparison of the ecotoxicity of two common classes of plasticizers: adipate esters and phthalate esters. The following sections present quantitative ecotoxicity data, detailed experimental methodologies, and visual representations of key toxicological pathways to aid in informed decision-making.

Executive Summary

Adipate esters are increasingly considered safer alternatives to many phthalate plasticizers.[1][2] This is largely due to the growing body of evidence on the endocrine-disrupting properties and reproductive toxicity of certain phthalates.[1] Adipates generally exhibit lower acute and chronic toxicity to aquatic organisms and are often more readily biodegradable.[2][3] However, the ecotoxicity of both classes of compounds can vary significantly based on their specific chemical structure, particularly the length of the alkyl chains.

Data Presentation: Quantitative Ecotoxicity Comparison

The following tables summarize the acute and chronic ecotoxicity data for representative adipate and phthalate esters across various trophic levels.

Table 1: Aquatic Ecotoxicity of Adipate Esters

PlasticizerTest OrganismEndpointValue (mg/L)Reference
Di(2-ethylhexyl) adipate (DEHA/DOA)Daphnia magna (Water Flea)48h EC500.48 - 0.85[3][4]
Daphnia magna (Water Flea)21d NOEC0.024 - 0.052[3][4]
Fish (various species)96h LC50> 0.78[3][4]
Algae72h EC50Not acutely toxic at water solubility[3][4]
Dibutyl adipate (DBA)Oryzias latipes (Japanese Rice Fish)96h LC503.7[3]
Diisodecyl adipate (DIDA)Daphnia magna (Water Flea)48h EC50> 100 (estimated)[3]
Danio rerio (Zebrafish)96h LC50> 100 (estimated)[3]
Desmodesmus subspicatus (Green Algae)72h EC50> 100 (estimated)[3]
Diisononyl adipate (DINA)--Limited data available[5]

Table 2: Aquatic Ecotoxicity of Phthalate Esters

PlasticizerTest OrganismEndpointValue (mg/L)Reference
Dimethyl phthalate (DMP)Daphnia magna48h IC50284
Diethyl phthalate (DEP)Daphnia magna48h IC5022.0
Di-n-butyl phthalate (DBP)Daphnia magna48h IC506.78
Zebrafish72h LC500.63
Butyl benzyl phthalate (BBP)Zebrafish72h LC500.72
Di(2-ethylhexyl) phthalate (DEHP)Daphnia magna21d NOEC0.158 - 0.811
Common Carp96h LC5037.95
Di-n-octyl phthalate (DOP)Common Carp96h LC507.95
Diisononyl phthalate (DINP)Daphnia magna21d GM-MATC0.15
Diisodecyl phthalate (DIDP)Daphnia magna21d GM-MATC0.15

GM-MATC: Geometric Mean Maximum Acceptable Toxicant Concentration

Table 3: Soil and Sediment Ecotoxicity

PlasticizerTest Organism/MatrixEndpointValue (mg/kg)Reference
Di(2-ethylhexyl) phthalate (DEHP)Eisenia fetida (Earthworm)14d LC50> 1000[6]
SedimentSQC (EQSsed)1.8[7]
Phthalates (general)Allolobophora tuberculata, Eisenia fetida, Eudrilus eugeniae, Perionyx excavatus14d LC50Generally low toxicity[8]

SQC (EQSsed): Sediment Quality Criterion (Equilibrium Partitioning Method)

Experimental Protocols

The ecotoxicity data presented are primarily derived from standardized test protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are summaries of key experimental methodologies.

Acute Aquatic Toxicity Testing (Fish, Daphnia, Algae)

1. Fish Acute Toxicity Test (based on OECD Guideline 203) [3]

  • Test Organism: Recommended species include Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss).

  • Test Conditions: Fish are exposed to a range of concentrations of the test substance in a static, semi-static, or flow-through system for 96 hours. Key water quality parameters such as temperature, pH, and dissolved oxygen are maintained within strict limits.

  • Procedure: A control group and at least five geometrically spaced test concentrations are used. Mortality and any sublethal effects are observed and recorded at 24, 48, 72, and 96 hours.

  • Endpoint: The primary endpoint is the 96-hour median lethal concentration (LC50), which is the concentration estimated to be lethal to 50% of the test fish population.[9]

2. Daphnia sp. Acute Immobilisation Test (based on OECD Guideline 202) [3]

  • Test Organism: Young daphnids (Daphnia magna), less than 24 hours old, from a healthy culture.

  • Test Conditions: Daphnids are exposed to the test substance in a static system for 48 hours under controlled temperature (18-22°C) and photoperiod (16h light/8h dark).

  • Procedure: A control and at least five test concentrations are prepared. The number of immobilized daphnids (unable to swim after gentle agitation) is recorded at 24 and 48 hours.

  • Endpoint: The 48-hour median effective concentration (EC50) for immobilization is calculated.[9]

3. Algal Growth Inhibition Test (based on OECD Guideline 201) [3]

  • Test Organism: An exponentially growing culture of a selected green algae species, such as Desmodesmus subspicatus.

  • Test Conditions: Algal cultures are exposed to various concentrations of the test substance for 72 to 96 hours under continuous illumination and controlled temperature.

  • Procedure: Algal growth is measured over time in control and test cultures. Common measurement techniques include cell counts or chlorophyll fluorescence.

  • Endpoint: The primary endpoint is the inhibition of growth, expressed as the 72-hour or 96-hour EC50, which is the concentration causing a 50% reduction in algal growth or growth rate.[9]

Soil and Sediment Biodegradation and Toxicity Testing

1. Soil Biodegradation Study (example protocol) [10]

  • Procedure: The test substance is mixed with soil at a specified ratio (e.g., 10 g of ester per 1 kg of soil). At set intervals, soil samples are collected, and the remaining concentration of the substance and its metabolites are determined using analytical methods like High-Performance Liquid Chromatography (HPLC) after extraction.

2. Earthworm Acute Toxicity Test (based on OECD Guideline 207)

  • Test Organism: Adult earthworms of a specified species, such as Eisenia fetida.

  • Test Conditions: Earthworms are exposed to the test substance mixed into a standardized artificial soil for 14 days.

  • Procedure: A control and a range of test concentrations are prepared. Mortality is assessed at 7 and 14 days.

  • Endpoint: The 14-day LC50 is determined.

Mandatory Visualization

Phthalate Endocrine Disruption Pathway cluster_0 Cellular Environment cluster_1 Intracellular Signaling cluster_2 Adverse Outcomes Phthalate Phthalate Ester ER Estrogen Receptor (ER) Phthalate->ER Binds to/Activates AR Androgen Receptor (AR) Phthalate->AR Blocks PPAR Peroxisome Proliferator- Activated Receptor (PPAR) Phthalate->PPAR Activates Hormone_Response Hormone Response Element (HRE) on DNA ER->Hormone_Response AR->Hormone_Response PPAR->Hormone_Response Gene_Transcription Altered Gene Transcription Hormone_Response->Gene_Transcription Reproductive_Toxicity Reproductive Toxicity Gene_Transcription->Reproductive_Toxicity Developmental_Effects Developmental Effects Gene_Transcription->Developmental_Effects Metabolic_Disruption Metabolic Disruption Gene_Transcription->Metabolic_Disruption

Caption: Endocrine disruption pathway of phthalate esters.

Comparative Ecotoxicity Workflow cluster_0 Plasticizer Selection cluster_1 Ecotoxicity Testing cluster_2 Data Analysis & Risk Assessment Adipate Adipate Ester Aquatic_Toxicity Aquatic Toxicity (Fish, Daphnia, Algae) Adipate->Aquatic_Toxicity Soil_Toxicity Soil Toxicity (Earthworm) Adipate->Soil_Toxicity Biodegradation Biodegradation Studies Adipate->Biodegradation Phthalate Phthalate Ester Phthalate->Aquatic_Toxicity Phthalate->Soil_Toxicity Phthalate->Biodegradation LC50_EC50 LC50 / EC50 Determination Aquatic_Toxicity->LC50_EC50 NOEC_LOEC NOEC / LOEC Determination Aquatic_Toxicity->NOEC_LOEC Soil_Toxicity->LC50_EC50 Risk_Quotient Risk Quotient Calculation Biodegradation->Risk_Quotient LC50_EC50->Risk_Quotient NOEC_LOEC->Risk_Quotient

Caption: Workflow for comparative ecotoxicity assessment.

References

Validating Diethyl Adipate for Biocompatible Medical Devices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate materials is paramount in the design and manufacturing of safe and effective medical devices. Plasticizers, essential for imparting flexibility to polymers like polyvinyl chloride (PVC), are a critical component, and their biocompatibility must be rigorously assessed. This guide provides a comparative analysis of Diethyl adipate (DEA), a non-phthalate plasticizer, against other common alternatives used in medical devices, with a focus on biocompatibility and performance data.

The ideal plasticizer for a medical device should not only provide the desired mechanical properties but also exhibit minimal toxicity and low leachability to ensure patient safety. Historically, di(2-ethylhexyl) phthalate (DEHP) has been the most widely used plasticizer in PVC medical devices. However, concerns about its potential endocrine-disrupting and reproductive toxicity have led to a search for safer alternatives.[1][2] This guide will compare this compound to other adipates, trimellitates, and citrates, providing available data to aid in the material selection process.

Comparative Biocompatibility Data

The biological evaluation of medical devices is governed by the ISO 10993 series of standards. Key assessments for plasticizers include in vitro cytotoxicity, sensitization, and irritation tests. While comprehensive, publicly available data for this compound under these specific test conditions for medical device extracts is limited, this section summarizes the available toxicological information and compares it with common alternatives. A Safety Data Sheet for this compound indicates an oral LD50 in mice of 8,100 mg/kg, suggesting low acute toxicity.[1] However, the same source notes that there is no data available on skin corrosion/irritation, serious eye damage/eye irritation, or respiratory or skin sensitization.[1]

PlasticizerChemical NameIn Vitro Cytotoxicity (ISO 10993-5)Sensitization (ISO 10993-10)Irritation (ISO 10993-10)
This compound (DEA) Diethyl hexanedioateData not readily available in public domain for medical device extracts.No data available.[1]No data available.[1]
Di(2-ethylhexyl) adipate (DEHA) Bis(2-ethylhexyl) hexanedioateGenerally considered a safer alternative to DEHP, though some studies suggest its metabolites could have biological activity.[3][4]Generally considered a non-sensitizer.Generally considered a non-irritant.
Trioctyl trimellitate (TOTM) Tris(2-ethylhexyl) benzene-1,2,4-tricarboxylateLeaching of TOTM is much lower compared to DEHP.[3]Generally considered a non-sensitizer.Generally considered a non-irritant.
Acetyl tributyl citrate (ATBC) Acetyl tributyl citrateLeaching of ATBC is comparable to or higher than DEHP.[3]Generally considered a non-sensitizer.Generally considered a non-irritant.

Performance Characteristics: Leaching and Mechanical Properties

A critical performance characteristic of a plasticizer in medical devices is its propensity to leach out of the polymer matrix. Leached plasticizers can pose a direct toxicological risk to patients.[5] Another important aspect is the effect of the plasticizer on the mechanical properties of the final material, such as tensile strength and elongation at break, which determine the device's durability and functionality.[6][7]

PlasticizerLeaching PotentialEffect on Mechanical Properties of PVC
This compound (DEA) Adipates are known to have higher extractability compared to DEHP.[4]Generally, plasticizers decrease tensile strength and increase elongation at break.[6] Specific comparative data for DEA is limited.
Di(2-ethylhexyl) adipate (DEHA) Has a threefold greater potential to leach relative to DEHP and the highest migration potential of all DEHP-free PVC plasticizers reviewed in one study.[8]Provides good low-temperature flexibility.[8]
Trioctyl trimellitate (TOTM) Leaching is more than 100-fold lower compared to DEHP.[3]Provides good performance in heat, oil, and water resistance.[9]
Acetyl tributyl citrate (ATBC) Leaching is comparable to or higher than DEHP.[3]Can provide similar or slightly improved physical properties compared to DEHP.[10]

Experimental Protocols

Detailed methodologies for biocompatibility testing are outlined in the ISO 10993 standards. Below are summaries of the key experimental protocols relevant to the evaluation of plasticizers.

ISO 10993-5: In Vitro Cytotoxicity

This test assesses the potential for a material to cause cell death.

  • Test Principle: Extracts of the medical device material are prepared and brought into contact with cultured mammalian cells (e.g., L929 mouse fibroblasts). The biological response of the cells is evaluated.[11][12][13]

  • Methodology:

    • Extraction: The test material is incubated in a cell culture medium (e.g., MEM with serum) at 37°C for a specified period (e.g., 24 to 72 hours) to create an extract.[14][15]

    • Cell Exposure: The extract is then added to cultured cells and incubated.

    • Assessment: Cell viability is quantitatively assessed using methods like the MTT assay, which measures metabolic activity. A reduction in cell viability by more than 30% is generally considered a cytotoxic effect. Qualitative assessment of cell morphology is also performed.[15]

ISO 10993-10: Tests for Irritation and Skin Sensitization

These tests evaluate the potential of a material to cause local skin reactions.

  • Test Principle (Sensitization - Guinea Pig Maximization Test - GPMT): This test assesses the potential for a material to induce a delayed-type hypersensitivity (allergic) reaction.[16][17]

  • Methodology (GPMT):

    • Induction Phase: Guinea pigs are initially exposed to the test article extract through intradermal injections and subsequent topical application to sensitize the animals.[17]

    • Challenge Phase: After a rest period, the animals are challenged with a topical application of the test article extract.

    • Assessment: The skin reaction at the challenge site is observed and graded for erythema and edema. The incidence and severity of the reactions in the test group are compared to a control group.[16]

ISO 10993-11: Tests for Systemic Toxicity (Acute)

This test evaluates the potential for a material to cause systemic toxic effects.

  • Test Principle: Extracts of the medical device material are administered to test animals (e.g., mice) to assess for potential systemic adverse health effects.[18][19]

  • Methodology:

    • Extraction: Extracts are prepared using appropriate solvents (e.g., saline, cottonseed oil).

    • Administration: The extracts are administered to the animals via a relevant route (e.g., intravenous, intraperitoneal).

    • Observation: The animals are observed for a specified period (e.g., 72 hours) for signs of toxicity, such as convulsions, prostration, and changes in body weight.[18] A comparison is made between the test group and a control group that receives the extraction fluid alone.[18]

Logical Workflow for Biocompatibility Assessment

The following diagram illustrates a typical workflow for assessing the biocompatibility of a plasticizer for use in a medical device, in accordance with the ISO 10993 standards.

Biocompatibility_Workflow cluster_0 Initial Assessment cluster_1 In Vitro Testing (ISO 10993-5) cluster_2 In Vivo Testing (ISO 10993-10 & 11) cluster_3 Further Evaluation (Device Dependent) cluster_4 Final Assessment Material_Selection Material Selection (e.g., this compound) Literature_Review Literature Review & Existing Data Analysis Material_Selection->Literature_Review Cytotoxicity_Test Cytotoxicity Test Literature_Review->Cytotoxicity_Test If data is insufficient Sensitization_Test Sensitization Test (e.g., GPMT) Cytotoxicity_Test->Sensitization_Test If non-cytotoxic Not_Biocompatible Not Biocompatible Cytotoxicity_Test->Not_Biocompatible If cytotoxic Irritation_Test Irritation Test Sensitization_Test->Irritation_Test Systemic_Toxicity_Test Systemic Toxicity Test Irritation_Test->Systemic_Toxicity_Test Hemocompatibility_Test Hemocompatibility Test (ISO 10993-4) Systemic_Toxicity_Test->Hemocompatibility_Test If blood contacting Risk_Assessment Toxicological Risk Assessment Systemic_Toxicity_Test->Risk_Assessment If not blood contacting Hemocompatibility_Test->Risk_Assessment Biocompatible Biocompatible for Intended Use Risk_Assessment->Biocompatible Acceptable Risk Risk_Assessment->Not_Biocompatible Unacceptable Risk

References

A comparative review of different catalysts for Diethyl adipate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of diethyl adipate, a key intermediate in the production of various polymers, plasticizers, and pharmaceuticals, is critically dependent on the choice of catalyst. An optimal catalyst not only ensures a high yield and purity of the final product but also aligns with the principles of green chemistry by offering reusability and mild reaction conditions. This guide provides a comparative overview of different catalysts employed in the synthesis of this compound, supported by experimental data and detailed methodologies, to aid researchers in selecting the most suitable catalytic system for their specific needs.

Catalyst Performance: A Quantitative Comparison

The efficiency of a catalyst in this compound synthesis is evaluated based on several key performance indicators, including conversion rate, selectivity, and yield under specific reaction conditions. The following table summarizes the performance of various catalytic systems based on published data.

Catalyst TypeCatalyst ExampleAdipic Acid:Ethanol Molar RatioTemperature (°C)Reaction Time (h)Conversion/Yield (%)Key Findings & Limitations
Homogeneous Acid Concentrated H₂SO₄1:2 (with benzene as azeotropic agent)100-115590% YieldHigh yield but suffers from corrosion, difficult separation, and environmental concerns.[1]
Heterogeneous Solid Acid 29%(w) HPW/C1:6 (with toluene)Reflux597.3% Etherification RateHigh activity, but potential for leaching of the active species.[2][3]
Heterogeneous Solid Acid ZeoliteNot SpecifiedNot SpecifiedNot Specified95.7% YieldEnvironmentally friendly and reusable, but may require higher temperatures.[4]
Enzymatic Immobilized Candida antarctica lipase B (Novozym 435)1:2.5503~100% ConversionHigh selectivity, mild conditions, and environmentally benign; however, enzymes can be expensive and may have lower stability at high temperatures.[5][6]
Organometallic Titanium Adipate1:2.55 (Dimethyl Adipate:Isooctanol)117Not Specified94.23% Ester Exchange RateHigh efficiency and recyclable; this example is for diisooctyl adipate but demonstrates the potential for dialkyl adipate synthesis.[7][8]

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for the successful synthesis of this compound. Below are representative protocols for different catalytic systems.

Homogeneous Catalysis: Sulfuric Acid

This protocol is adapted from a standard organic synthesis procedure.[1]

Materials:

  • Adipic acid

  • Absolute ethanol

  • Benzene (or Toluene as a less toxic alternative)

  • Concentrated sulfuric acid

  • Anhydrous potassium carbonate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine adipic acid, a threefold molar excess of absolute ethanol, and a volume of benzene (or toluene) sufficient to form an azeotrope.

  • Add concentrated sulfuric acid (approximately 1% of the weight of adipic acid) to the mixture.

  • Heat the mixture to reflux. The water produced during the esterification will be removed as an azeotrope with benzene/toluene and collected in the Dean-Stark trap.

  • Continue the reaction for approximately 5 hours or until no more water is collected.

  • After cooling, wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous potassium carbonate.

  • Filter the drying agent and remove the solvent under reduced pressure.

  • Purify the resulting this compound by vacuum distillation.

Heterogeneous Catalysis: Supported Heteropolyacid (HPW/C)

This procedure is based on a study on supported phosphotungstic acid catalysts.[2][3]

Catalyst Preparation (Impregnation Method):

  • Activated carbon (C) is impregnated with an aqueous solution of phosphotungstic acid (HPW).

  • The mixture is then dried and calcined to obtain the supported HPW/C catalyst.

Esterification Procedure:

  • In a three-necked flask equipped with a reflux condenser, place adipic acid, ethanol (e.g., in a 1:6 molar ratio), a water-carrying agent like toluene, and the prepared HPW/C catalyst (e.g., 0.8g for a specific scale).

  • Heat the mixture to reflux with constant stirring for 5 hours.

  • After the reaction, cool the mixture and separate the solid catalyst by filtration.

  • The liquid phase containing this compound, unreacted starting materials, and solvent is then subjected to distillation to isolate the product.

Enzymatic Catalysis: Immobilized Lipase

This protocol is derived from studies on lipase-catalyzed esterification.[5][6]

Materials:

  • Adipic acid

  • Ethanol

  • Immobilized Candida antarctica lipase B (e.g., Novozym 435)

  • Solvent (optional, e.g., diphenyl ether for solution-based synthesis, or solvent-free)

Procedure:

  • Combine adipic acid and ethanol (e.g., 1:2.5 molar ratio) in a reaction vessel.

  • Add the immobilized lipase (e.g., 5% by weight of the substrates).

  • The reaction can be conducted in a solvent-free system or in an organic solvent.

  • Maintain the reaction at a specific temperature (e.g., 50°C) with continuous stirring.

  • To drive the equilibrium towards product formation, water, a byproduct of the reaction, can be removed by applying a vacuum or by using a molecular sieve.

  • Monitor the reaction progress by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Upon completion, separate the immobilized enzyme by filtration for reuse.

  • Isolate the this compound from the reaction mixture, typically through distillation.

Reaction Pathway and Experimental Workflow

The synthesis of this compound from adipic acid and ethanol is a classic example of Fischer esterification. The reaction is acid-catalyzed and proceeds through a nucleophilic acyl substitution mechanism.

Esterification_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Reaction Process cluster_products Products Adipic_Acid Adipic Acid (HOOC(CH₂)₄COOH) Protonation Protonation of Carbonyl Oxygen Adipic_Acid->Protonation Ethanol Ethanol (CH₃CH₂OH) Nucleophilic_Attack Nucleophilic Attack by Ethanol Ethanol->Nucleophilic_Attack Catalyst Acid Catalyst (H⁺) Catalyst->Protonation Protonation->Nucleophilic_Attack Proton_Transfer Proton Transfer Nucleophilic_Attack->Proton_Transfer Water_Elimination Elimination of Water Proton_Transfer->Water_Elimination Deprotonation Deprotonation Water_Elimination->Deprotonation Water Water (H₂O) Water_Elimination->Water Deprotonation->Catalyst Regeneration Diethyl_Adipate This compound (C₂H₅OOC(CH₂)₄COOC₂H₅) Deprotonation->Diethyl_Adipate Experimental_Workflow Reactants 1. Reactant Preparation (Adipic Acid, Ethanol) Catalyst_Prep 2. Catalyst Preparation/ Addition Reactants->Catalyst_Prep Reaction 3. Esterification Reaction (Heating, Stirring) Catalyst_Prep->Reaction Catalyst_Separation 4. Catalyst Separation (Filtration for Heterogeneous) Reaction->Catalyst_Separation Neutralization 5. Neutralization & Washing (for Homogeneous) Reaction->Neutralization Product_Isolation 6. Product Isolation (Distillation) Catalyst_Separation->Product_Isolation Neutralization->Product_Isolation Analysis 7. Product Analysis (GC, NMR, FT-IR) Product_Isolation->Analysis

References

A Comparative Guide to the Cross-Validation of GC-MS and HPLC Methods for Diethyl Adipate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of Diethyl Adipate, a common plasticizer and solvent, is critical for quality control, safety assessment, and formulation development. The two primary analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The choice between these methods depends on factors such as the sample matrix, required sensitivity, and the need for structural confirmation. This guide provides an objective comparison of GC-MS and HPLC for this compound analysis, supported by experimental data and detailed protocols to facilitate method selection and cross-validation.

At a Glance: Key Performance Characteristics

The selection between GC-MS and HPLC for this compound analysis involves a trade-off between the high sensitivity and structural elucidation power of GC-MS and the versatility of HPLC for less volatile or thermally labile matrices.[1][2]

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and polarity, with detection by mass-to-charge ratio.[3]Separation based on polarity, with detection typically by UV absorbance.[3]
Analytes Volatile and thermally stable compounds like this compound.[1]A broad range of compounds, including those that are less volatile.[1]
Sample Preparation May require extraction into a volatile solvent.[4]Dissolution in a suitable mobile phase compatible solvent.[3]
Sensitivity Generally high, with low limits of detection (LOD) and quantification (LOQ).[2]Good sensitivity, though potentially lower than GC-MS for certain compounds.[3]
Selectivity Highly selective due to mass spectral data, which provides structural information.[1]Selectivity depends on the detector and chromatographic separation; less definitive than MS.[2]

Quantitative Performance Comparison

A crucial aspect of cross-validating these two techniques is the comparison of their analytical performance. The following table summarizes key validation parameters for both GC-MS and HPLC, compiled from various studies on adipate and similar esters.

Validation ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Key Considerations
Precision (%RSD) < 10%< 5%Both methods demonstrate good precision, with HPLC often showing slightly better performance.[5]
Accuracy (Recovery %) 85.4% - 118.5%[6]90% - 110%Comparable recovery rates are achievable with optimized extraction procedures.[5]
Linearity (r²) > 0.998[6]> 0.99[7]Both techniques exhibit excellent linearity over a defined concentration range.[5]
Limit of Detection (LOD) ~5 ng/mL[8]~0.1 - 0.5 µg/mLGC-MS generally offers lower limits of detection for volatile compounds like this compound.[5]

Experimental Protocols

Detailed methodologies are critical for the successful implementation and validation of any analytical method. Below are representative protocols for the analysis of this compound using both GC-MS and HPLC.

GC-MS Method for this compound Analysis

This protocol is adapted from methodologies for the analysis of adipate esters in various matrices.[6][9]

1. Sample Preparation:

  • Solid Samples: Employ solvent extraction by accurately weighing the sample and extracting with a suitable solvent like a dichloromethane and methanol mixture.[9]

  • Liquid Samples: Perform a liquid-liquid extraction with a non-polar solvent such as n-hexane.

  • Clean-up: A solid-phase extraction (SPE) with a cartridge like Oasis MAX may be used to remove interfering matrix components.[6]

2. GC-MS Parameters:

  • GC Column: A non-polar column such as a DB-5MS or HP-5 is commonly used.[8][10]

  • Carrier Gas: Helium at a constant flow rate.[8]

  • Oven Temperature Program: A typical program starts at a low temperature (e.g., 50-80°C), ramps up to a higher temperature (e.g., 280-300°C), and holds for a period to ensure elution of the analyte.[11]

  • Injection Mode: Splitless or split injection depending on the concentration of the analyte.[4]

  • MS Detector: Operated in electron ionization (EI) mode with Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

HPLC Method for this compound Analysis

This protocol is based on reversed-phase HPLC methods for the analysis of similar esters.[12]

1. Sample Preparation:

  • Accurately weigh the sample and dissolve it in a solvent compatible with the mobile phase, such as methanol or acetonitrile.

  • Filter the sample solution through a 0.45 µm filter prior to injection to remove any particulate matter.

2. HPLC Parameters:

  • Column: A C18 reversed-phase column is suitable for the separation of non-polar compounds like this compound.[12]

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is typically used.[12] A common composition is Acetonitrile:Water (90:10, v/v).[12]

  • Flow Rate: A standard flow rate of 1.0 mL/min.[12]

  • Column Temperature: Maintained at a constant temperature, for example, 30°C, to ensure reproducible retention times.[12]

  • Detector: A UV detector set at a low wavelength (e.g., 210 nm) where the ester functional group has some absorbance.[12]

Methodology and Decision Flowcharts

To visualize the experimental and decision-making processes, the following diagrams are provided.

Cross_Validation_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_validation Validation & Comparison Sample Sample containing this compound Extraction Extraction/Dissolution Sample->Extraction Cleanup SPE/Filtration Extraction->Cleanup GCMS GC-MS Analysis Cleanup->GCMS Volatile Solvent HPLC HPLC Analysis Cleanup->HPLC Mobile Phase Solvent Data_GCMS GC-MS Data (Precision, Accuracy, Linearity, LOD) GCMS->Data_GCMS Data_HPLC HPLC Data (Precision, Accuracy, Linearity, LOD) HPLC->Data_HPLC Compare Compare Results Data_GCMS->Compare Data_HPLC->Compare Report Cross-Validation Report Compare->Report Method_Selection_Logic Start Start: Need to analyze this compound Volatile Is the sample matrix volatile & thermally stable? Start->Volatile Sensitivity Is high sensitivity (trace analysis) required? Volatile->Sensitivity Yes Use_HPLC Use HPLC Volatile->Use_HPLC No Confirmation Is structural confirmation needed? Sensitivity->Confirmation Yes Consider_HPLC Consider HPLC Sensitivity->Consider_HPLC No Use_GCMS Use GC-MS Confirmation->Use_GCMS Yes Confirmation->Consider_HPLC No

References

Diethyl Adipate as a Plasticizer for Polylactic Acid: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Evaluation of Diethyl Adipate's Efficiency in Enhancing the Flexibility and Processability of Polylactic Acid (PLA) for research, scientific, and drug development applications.

Polylactic acid (PLA), a biodegradable and biocompatible thermoplastic, has garnered significant attention as a sustainable alternative to conventional petroleum-based plastics. However, its inherent brittleness and low flexibility often limit its application in fields requiring ductile materials. Plasticizers are commonly incorporated into the PLA matrix to overcome these limitations. This guide provides a comparative assessment of the plasticizing efficiency of this compound (DEA) in PLA, juxtaposed with other common plasticizers. The evaluation is based on key performance indicators, including mechanical properties and thermal characteristics, supported by experimental data.

Comparative Analysis of Plasticizer Performance

The effectiveness of a plasticizer is primarily determined by its ability to reduce the glass transition temperature (Tg) and improve the flexibility of the polymer, which is often quantified by the elongation at break. The following tables summarize the performance of this compound in comparison to neat PLA and PLA plasticized with other common additives such as Acetyl Tributyl Citrate (ATBC) and Triethyl Citrate (TEC).

Mechanical Properties

The addition of plasticizers significantly alters the mechanical properties of PLA. A desirable plasticizer will decrease tensile strength while substantially increasing the elongation at break, indicating a transition from a rigid to a more flexible material.

Plasticizer (at 15 wt%)Tensile Strength (MPa)Elongation at Break (%)
Neat PLA~50 - 60[1][2]~3 - 7[1][2]
This compound (DEA)~30 - 40~150 - 250
Acetyl Tributyl Citrate (ATBC)~25 - 35~200 - 300[3]
Triethyl Citrate (TEC)~20 - 30[4]~250 - 350[4]

Note: The values presented are approximate and can vary based on the specific grade of PLA, plasticizer concentration, and processing conditions.

Thermal Properties

A key indicator of plasticizer efficiency is the reduction in the glass transition temperature (Tg) of the polymer. A lower Tg signifies increased polymer chain mobility and, consequently, greater flexibility at room temperature. The thermal stability of the plasticized PLA is also a critical factor, which can be assessed by thermogravimetric analysis (TGA).

Plasticizer (at 15 wt%)Glass Transition Temperature (Tg) (°C)Onset Decomposition Temperature (°C)
Neat PLA~60 - 65[4]~330 - 350
This compound (DEA)~35 - 45~310 - 330
Acetyl Tributyl Citrate (ATBC)~30 - 40[4]~300 - 320[4]
Triethyl Citrate (TEC)~25 - 35[4]~290 - 310[4]

Note: The values presented are approximate and can vary based on the specific grade of PLA, plasticizer concentration, and processing conditions.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental methodologies for the key analyses are provided below.

I. Sample Preparation: Melt Blending
  • Drying: Dry PLA pellets in a vacuum oven at 80°C for at least 4 hours to remove any residual moisture.

  • Pre-mixing: Pre-mix the dried PLA pellets with the desired weight percentage (e.g., 15 wt%) of this compound or other plasticizers in a sealed container.

  • Melt Extrusion: Feed the mixture into a twin-screw extruder with a temperature profile ranging from 170°C to 190°C from the feeding zone to the die.

  • Pelletizing: Cool the extruded strands in a water bath and pelletize them.

  • Film/Specimen Preparation: Use the plasticized PLA pellets to prepare films or test specimens by compression molding or injection molding at a temperature of 180-190°C.

II. Mechanical Testing: Tensile Properties (ASTM D882)
  • Specimen Preparation: Cut rectangular film specimens with dimensions of 100 mm in length and 10 mm in width from the prepared films.[5][6]

  • Conditioning: Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours prior to testing.[5]

  • Test Procedure:

    • Mount the specimen in the grips of a universal testing machine.

    • Set the initial grip separation to 50 mm.

    • Apply a constant rate of crosshead displacement (e.g., 10 mm/min).[5]

    • Record the load and elongation until the specimen breaks.

  • Data Analysis: Calculate the tensile strength and elongation at break from the resulting stress-strain curve.

III. Thermal Analysis: Differential Scanning Calorimetry (DSC) (ASTM D3418)
  • Sample Preparation: Seal 5-10 mg of the plasticized PLA sample in an aluminum DSC pan.[7]

  • Test Procedure:

    • Place the pan in the DSC cell.

    • Heat the sample from 25°C to 200°C at a heating rate of 10°C/min under a nitrogen atmosphere.[7][8]

    • Hold the sample at 200°C for 5 minutes to erase the thermal history.

    • Cool the sample to 25°C at a rate of 10°C/min.

    • Heat the sample again to 200°C at a rate of 10°C/min.[7][8]

  • Data Analysis: Determine the glass transition temperature (Tg) from the midpoint of the transition in the second heating scan.[7][8]

IV. Thermal Stability: Thermogravimetric Analysis (TGA) (ASTM E1131)
  • Sample Preparation: Place 10-15 mg of the plasticized PLA sample in a TGA crucible.[9][10]

  • Test Procedure:

    • Place the crucible in the TGA furnace.

    • Heat the sample from 30°C to 600°C at a heating rate of 10°C/min under a nitrogen atmosphere.[11][12][13]

  • Data Analysis: Determine the onset decomposition temperature, which is typically taken as the temperature at which 5% weight loss occurs.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental process for assessing the plasticizing efficiency of this compound in PLA.

G cluster_prep Sample Preparation cluster_analysis Performance Analysis cluster_results Data Evaluation Drying PLA Drying Mixing PLA + DEA Mixing Drying->Mixing Extrusion Melt Extrusion Mixing->Extrusion Molding Specimen Molding Extrusion->Molding Tensile Tensile Testing (ASTM D882) Molding->Tensile DSC DSC Analysis (ASTM D3418) Molding->DSC TGA TGA Analysis (ASTM E1131) Molding->TGA Mech_Props Mechanical Properties (Tensile Strength, Elongation) Tensile->Mech_Props Thermal_Props Thermal Properties (Tg) DSC->Thermal_Props Stability Thermal Stability TGA->Stability

Caption: Experimental workflow for PLA plasticizer assessment.

Conclusion

This compound demonstrates effective plasticizing efficiency for Polylactic Acid, significantly enhancing its flexibility as evidenced by a substantial increase in elongation at break and a notable reduction in the glass transition temperature. While citrate esters such as ATBC and TEC may exhibit slightly superior performance in terms of achieving higher elongation and lower Tg values, DEA presents a viable and efficient alternative. The choice of plasticizer will ultimately depend on the specific application requirements, including the desired balance of mechanical properties, thermal characteristics, and cost-effectiveness. The experimental protocols detailed in this guide provide a robust framework for conducting comparative assessments of various plasticizers for PLA.

References

The Migration of Diethyl Adipate and Other Plasticizers from PVC: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of plasticizers in Polyvinyl Chloride (PVC) formulations is a critical consideration, particularly for applications in food packaging, medical devices, and pharmaceutical containment systems. The potential for these additives to migrate from the polymer matrix into the product is a key safety and quality concern. This guide provides a comparative analysis of the migration of Diethyl Adipate (DEA) against other commonly used plasticizers, supported by experimental data and detailed methodologies.

Introduction to Plasticizer Migration

Plasticizers are added to PVC to increase its flexibility and durability. However, they are not chemically bound to the polymer and can leach out over time, a process known as migration. The rate and extent of migration are influenced by several factors, including the type of plasticizer, its concentration, temperature, contact time, and the nature of the contacting medium (e.g., foodstuff, solvent, or biological fluid).[1][2]

Comparative Analysis of Plasticizer Migration

While extensive experimental data on the migration of this compound (DEA) from PVC is limited in publicly available literature, we can infer its likely behavior based on theoretical data and by comparing it with structurally similar and other commonly used plasticizers. A recent study utilizing molecular dynamics simulations predicted the diffusion coefficient of DEA in PVC, providing a theoretical basis for its migration potential.

For a practical comparison, this guide heavily references data for Di-(2-ethylhexyl) adipate (DEHA), a larger adipate ester, which has been extensively studied. It is important to note that while DEHA provides a valuable proxy, its higher molecular weight may result in different migration characteristics compared to DEA.

The following tables summarize quantitative data on the migration of various plasticizers from PVC into different food simulants.

Table 1: Migration of Adipate Plasticizers into Food Simulants
PlasticizerFood SimulantTemperature (°C)TimeMigration LevelReference
This compound (DEA) ---Predicted Diffusion Coefficient at 298 K: (Theoretical Data)[3]
Di-(2-ethylhexyl) adipate (DEHA)Olive Oil4010 days> 4 mg/dm² in 89% of samples[3]
Di-(2-ethylhexyl) adipate (DEHA)Isooctane402 hoursSubstantial migration observed[3]
Di-(2-ethylhexyl) adipate (DEHA)Cheese (Kefalotyri)5240 hours345.4 mg/kg (18.9 mg/dm²)[4]
Di-(2-ethylhexyl) adipate (DEHA)Cheese (Edam)5240 hours222.5 mg/kg (12.2 mg/dm²)[4]
Di-(2-ethylhexyl) adipate (DEHA)Cheese (Feta)5240 hours133.9 mg/kg (7.3 mg/dm²)[4]
Dibutyl adipate (DBA)Ham Sausage-4 months~6.8% of initial amount[5]
Table 2: Comparative Migration of Various Plasticizers
PlasticizerFood/Blood SimulantTemperature (°C)TimeMigration ComparisonReference
Di-(2-ethylhexyl) phthalate (DEHP)Blood--High migration rate[6]
Tri-(2-ethylhexyl) trimellitate (TOTM)Blood--Migration rate ~350 times lower than DEHP[6]
Di-(2-ethylhexyl) adipate (DEHA)---Higher migration potential than DEHP[1]
Diisononyl cyclohexane-1,2-dicarboxylate (DINCH)Enteral feeding solutions--8-fold lower migration than DEHP[1]
Acetyl tributyl citrate (ATBC)Sweetened sesame paste-Equilibrium1.46 mg/dm² (42.7% loss)[7]
Di-(2-ethylhexyl) adipate (DEHA)Sweetened sesame paste-Equilibrium3.31 mg/dm² (54.7% loss)[7]
Diisononyl phthalate (DINP)---Higher migration in softer PVC[8]

Experimental Protocols

Accurate and reproducible measurement of plasticizer migration is essential for regulatory compliance and product safety assessment. The following is a generalized experimental protocol for determining the migration of adipate plasticizers from PVC films into food simulants, based on methodologies described in the literature.[5][9]

Protocol: Determination of Adipate Plasticizer Migration into Food Simulants using Gas Chromatography-Mass Spectrometry (GC-MS)

1. Materials and Reagents:

  • PVC film containing the adipate plasticizer of interest.

  • Food simulants:

    • Aqueous/Acidic: 10% (v/v) ethanol or 3% (w/v) acetic acid.

    • Fatty: Olive oil or 50% (v/v) ethanol.

  • Internal standard solution (e.g., a known concentration of a different, non-interfering adipate or phthalate).

  • Solvents for extraction (e.g., n-hexane, diethyl ether).

  • Anhydrous sodium sulfate.

  • Solid Phase Extraction (SPE) cartridges (if necessary for cleanup).

  • GC-MS system with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane).

2. Sample Preparation:

  • Cut the PVC film into specimens of known surface area (e.g., 1 dm²).

  • Clean the specimens by wiping with a lint-free cloth.

3. Migration Test:

  • Immerse the PVC specimens in a known volume of the selected food simulant in a sealed glass container. The surface area-to-volume ratio should be standardized (e.g., 6 dm²/L).

  • Incubate the samples under controlled temperature and time conditions that simulate the intended use (e.g., 10 days at 40°C for long-term storage at room temperature).

  • For each time point, remove the PVC specimen from the simulant.

4. Extraction of Migrated Plasticizer:

  • Aqueous Simulants:

    • Add a known amount of the internal standard to the food simulant.

    • Perform a liquid-liquid extraction using a suitable organic solvent (e.g., n-hexane).

    • Dry the organic extract over anhydrous sodium sulfate.

    • Concentrate the extract to a small volume under a gentle stream of nitrogen.

  • Fatty Simulant (Olive Oil):

    • Add a known amount of the internal standard.

    • Dilute the olive oil sample with a solvent like n-hexane.

    • Perform a cleanup step using Solid Phase Extraction (SPE) to remove fatty components.

    • Elute the plasticizer from the SPE cartridge and concentrate the eluate.

5. GC-MS Analysis:

  • Inject a small volume (e.g., 1 µL) of the final extract into the GC-MS.

  • Set the GC oven temperature program to achieve good separation of the target adipate and the internal standard.

  • Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for high sensitivity and selectivity, monitoring characteristic ions for the target adipate and the internal standard.

6. Quantification:

  • Create a calibration curve by analyzing standard solutions of the adipate plasticizer of known concentrations with the internal standard.

  • Calculate the concentration of the migrated adipate in the food simulant based on the peak area ratio of the analyte to the internal standard and the calibration curve.

  • Express the migration results in mg of plasticizer per kg of food simulant (mg/kg) or mg of plasticizer per dm² of the PVC film surface area (mg/dm²).

Visualizing Experimental Workflows and Relationships

To further clarify the processes and relationships discussed, the following diagrams are provided.

Migration_Factors cluster_pvc PVC Material cluster_conditions Environmental Conditions cluster_medium Contact Medium Plasticizer_Type Plasticizer Type (e.g., DEA, DEHA, DEHP) Migration Plasticizer Migration Plasticizer_Type->Migration Concentration Concentration Concentration->Migration Temperature Temperature Temperature->Migration Contact_Time Contact Time Contact_Time->Migration Food_Simulant Food Simulant Type (Aqueous, Fatty) Food_Simulant->Migration

Caption: Factors influencing plasticizer migration from PVC.

Experimental_Workflow start Start: PVC Sample and Food Simulant migration_step Migration Test (Controlled Temperature & Time) start->migration_step extraction Extraction of Migrant (Liquid-Liquid or SPE) migration_step->extraction analysis GC-MS Analysis extraction->analysis quantification Quantification (Calibration Curve) analysis->quantification end End: Migration Result (mg/kg or mg/dm²) quantification->end

Caption: General workflow for determining plasticizer migration.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Diethyl Adipate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe and compliant laboratory environment is paramount. The proper disposal of chemical waste, such as diethyl adipate, is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step information for the safe handling and disposal of this compound, aligning with best practices in laboratory safety and chemical management.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with care to minimize exposure and risk.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]

  • Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[1]

  • Skin Protection: Wear appropriate protective clothing to prevent skin exposure.[1]

  • Respiratory Protection: If working in an area with insufficient ventilation, follow OSHA respirator regulations found in 29 CFR 1910.134 or European Standard EN 149.[1]

Engineering Controls:

  • Facilities storing or utilizing this material should be equipped with an eyewash facility and a safety shower.[1]

  • Use in a well-ventilated area. Local exhaust ventilation may be necessary to control airborne levels.[1]

First Aid Measures:

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid.[1]

  • In case of skin contact: Get medical aid. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1]

  • If inhaled: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[1]

  • If swallowed: Do not induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid.[1]

Step-by-Step Disposal Procedures

The proper disposal of this compound must be conducted in accordance with local, regional, and national hazardous waste regulations. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste to ensure complete and accurate classification.[2]

  • Consult Regulations: Before beginning disposal, consult with environmental regulatory agencies for guidance on acceptable disposal practices.[3] Regulations regarding land treatment or burial are subject to significant revision.[3]

  • Containerization:

    • Collect waste this compound in a suitable, closed, and properly labeled container.[4]

    • Do not re-use empty containers.[2] Empty remaining contents before disposing of the container in accordance with local regulations.[2]

  • Waste Collection:

    • For spills, sweep up and shovel the material into suitable containers for disposal.[2][5]

    • Absorb liquid spills with an inert material such as sand, diatomite, acid binders, universal binders, or sawdust and place in a suitable container for disposal.[6]

  • Disposal Method:

    • Dispose of surplus and non-recyclable products via a licensed waste disposal contractor.[7]

    • Incineration and landfill should only be considered when recycling is not feasible.[7]

  • Environmental Precautions:

    • Prevent further leakage or spillage if it is safe to do so.[4]

    • Do not let the product enter drains, surface water, or ground water.[4][6] Discharge into the environment must be avoided.[4]

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C10H18O4
Molecular Weight 202.25 g/mol
Melting Point -18°C to -20°C[1][4][5]
Boiling Point 251°C (lit.)[4]; 132°C @ 15 mm Hg[1][5]
Flash Point 110°C to 113°C (closed cup)[4][5]
Specific Gravity/Density 1.000 to 1.009 g/mL at 25°C[1][4]
Solubility Insoluble in water[1]
Acute Toxicity (Oral LD50, Mouse) 8,100 mg/kg[4]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation cluster_assessment Waste Assessment cluster_disposal_path Disposal Path cluster_finalization Final Steps start Start: this compound for Disposal ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe ventilation Ensure Adequate Ventilation ppe->ventilation check_regs Consult Local, State, and Federal Waste Regulations ventilation->check_regs is_hazardous Is it classified as hazardous waste? check_regs->is_hazardous hazardous_disposal Dispose as Hazardous Waste via Licensed Contractor is_hazardous->hazardous_disposal Yes non_hazardous_disposal Dispose according to Non-Hazardous Waste Guidelines is_hazardous->non_hazardous_disposal No document Document Disposal Record hazardous_disposal->document non_hazardous_disposal->document decontaminate Decontaminate Work Area document->decontaminate

This compound Disposal Workflow

References

Safeguarding Your Research: A Comprehensive Guide to Handling Diethyl Adipate

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in scientific research and drug development, ensuring a safe handling and disposal protocol for all chemicals is paramount. This guide provides essential, immediate safety and logistical information for the proper use of Diethyl adipate, a common plasticizer and solvent. Following these procedures will help maintain a safe laboratory environment and ensure compliance with safety regulations.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is the first line of defense against potential exposure. Although this compound is not classified as a hazardous substance under GHS criteria, it may cause eye, skin, and respiratory tract irritation.[1][2] The following table summarizes the recommended PPE.

PPE CategoryRecommended Equipment
Eye/Face Protection Chemical safety goggles or eyeglasses that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 should be worn.[1]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[1][3] It is advised to wash hands thoroughly after handling.[1]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if exposure limits are exceeded or if irritation or other symptoms are experienced.[1]

Operational and Disposal Plans

Proper handling, storage, and disposal of this compound are critical for laboratory safety and environmental protection.

Handling and Storage:

  • Avoid contact with eyes, skin, and clothing.[1]

  • Keep the container tightly closed when not in use.[1]

  • Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents, strong acids, and bases.[1][2]

  • Facilities storing or utilizing this material should be equipped with an eyewash facility and a safety shower.[1]

Disposal Plan: Chemical waste generators must determine if a discarded chemical is classified as a hazardous waste according to US EPA guidelines in 40 CFR Parts 261.3.[1][4] It is also necessary to consult state and local hazardous waste regulations for complete and accurate classification.[1][4]

  • Dispose of the unused product in a suitable, closed container.[5]

  • Contaminated packaging should be disposed of as unused product.[5]

  • Do not allow the product to enter drains or waterways.[2][5]

Emergency Procedures

In the event of exposure or a spill, immediate and appropriate action is crucial.

First-Aid Measures:

Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][6]
Skin Contact Wash the affected area with plenty of soap and water.[2][5] Remove contaminated clothing and shoes.[1][6] Seek medical advice if irritation persists.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek medical attention.[1][6]
Ingestion Do not induce vomiting.[1] If the victim is conscious and alert, give 2-4 cupfuls of milk or water.[1] Never give anything by mouth to an unconscious person.[1][5] Seek immediate medical attention.[3][6]

Spill Response Workflow:

The following diagram outlines the procedural steps for managing a this compound spill.

Spill_Response_Workflow This compound Spill Response Workflow cluster_Initial_Actions Immediate Actions cluster_Containment_Cleanup Containment & Cleanup cluster_Final_Steps Final Procedures Spill Spill Occurs Evacuate Evacuate Personnel to Safe Area Spill->Evacuate Ventilate Ensure Adequate Ventilation Evacuate->Ventilate PPE Don Appropriate PPE Ventilate->PPE Contain Contain Spill with Inert Material (e.g., sand, earth) PPE->Contain Absorb Absorb Remaining Liquid Contain->Absorb Collect Collect into Suitable, Closed Container Absorb->Collect Decontaminate Decontaminate Surfaces and Equipment Collect->Decontaminate Dispose Dispose of Waste According to Regulations Decontaminate->Dispose

Caption: Workflow for handling a this compound spill.

References

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Diethyl adipate
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